2,4,6-Trimethyliodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNXFKONRIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193265 | |
| Record name | 2-Iodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4028-63-1 | |
| Record name | Iodomesitylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4028-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4028-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history and discovery of 2,4,6-trimethyliodobenzene
An In-depth Technical Guide to the History, Synthesis, and Application of 2,4,6-Trimethyliodobenzene
Abstract
This technical guide provides a comprehensive overview of this compound (commonly known as iodomesitylene), a pivotal reagent in modern organic synthesis. We delve into the historical context of its development, beginning with the discovery of its parent hydrocarbon, mesitylene, and tracing the evolution of its synthesis. The core of this document is a detailed examination of the principles and practices of its preparation via electrophilic aromatic iodination, including a classic, field-proven experimental protocol. Causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a deeper understanding of the methodology. Furthermore, we present a consolidated summary of its physicochemical and spectroscopic properties and explore its critical applications as a sterically hindered aryl iodide, particularly as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction and Nomenclature
This compound is a halogenated aromatic hydrocarbon featuring an iodine atom flanked by two methyl groups on a benzene ring, with a third methyl group in the para position. This substitution pattern (2-iodo-1,3,5-trimethylbenzene) confers significant steric hindrance around the carbon-iodine bond, a feature that defines its reactivity and utility in synthesis.[1] Its symmetrical nature and the electron-donating effect of the three methyl groups make the aromatic ring highly activated towards electrophilic substitution, yet the steric bulk influences subsequent reactions at the iodine center.
The compound is most commonly referred to by its trivial name, iodomesitylene , derived from its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene).
-
IUPAC Name: 2-Iodo-1,3,5-trimethylbenzene[2]
-
Synonyms: Iodomesitylene, 2,4,6-Trimethylphenyl iodide, Mesityl iodide[3]
-
CAS Number: 4028-63-1[4]
-
Molecular Formula: C₉H₁₁I[4]
-
Molecular Weight: 246.09 g/mol [4]
Historical Context and Discovery
The story of this compound begins not with its own discovery, but with that of its precursor, mesitylene.
-
1837: The Discovery of Mesitylene: The Irish chemist Robert Kane first prepared 1,3,5-trimethylbenzene by heating acetone with concentrated sulfuric acid.[5] He named the new substance "mesitylene," believing it was a dehydrated form of "mesit" (an old name for acetone).[5] The symmetrical structure of this new hydrocarbon would later prove to be an ideal substrate for studying aromatic substitution reactions.
-
Late 19th Century: The Dawn of Hypervalent Iodine Chemistry: The direct iodination of aromatic compounds was historically challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction caused by the formation of hydrogen iodide (HI), a strong reducing agent.[1] The field of hypervalent iodine chemistry, which is now a major application area for iodomesitylene, was pioneered in 1886 by the German chemist Conrad Willgerodt, who first prepared (dichloroiodo)benzene.[6] This discovery opened the door to a new class of iodine compounds with unique oxidative properties.
-
Mid-20th Century: The Emergence of Iodomesitylene: While earlier preparations may have existed, the systematic study and application of this compound gained traction in the mid-20th century.[3] A 1954 thesis, for instance, details a method for its preparation via the direct iodination of mesitylene with iodine monochloride in glacial acetic acid.[7] The development of robust methods using oxidizing agents like nitric acid to drive the reaction forward made iodomesitylene readily accessible.[8] Its unique steric properties made it an immediate compound of interest for physical organic chemists and, later, for synthetic chemists developing sterically demanding ligands and precursors for hypervalent iodine reagents.[3][9]
Synthesis of this compound
The primary route to this compound is the direct electrophilic aromatic substitution of mesitylene.
Principle of Synthesis: Overcoming Iodine's Low Reactivity
Unlike chlorination and bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and slow. This is due to two factors:
-
Low Electrophilicity: I₂ is not a powerful enough electrophile to attack the stable aromatic π-system.
-
Reversibility: The reaction produces hydrogen iodide (HI), a strong reducing agent that can reduce the iodoarene product back to the starting arene.
To overcome these challenges, an oxidizing agent is required. The role of the oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is to convert molecular iodine into a highly reactive, positively polarized iodine species, often conceptually represented as "I⁺".[8] In the presence of nitric acid, the active iodinating agent is believed to be protonated nitrosoiodide (NO₂I), which is a much more potent electrophile than I₂ alone.[10] The highly activated nature of the mesitylene ring, with its three electron-donating methyl groups, makes it particularly susceptible to attack by this electrophile, leading to a single, regioselective product due to the ring's symmetry.
The overall transformation is: (CH₃)₃C₆H₃ + ½ I₂ + [Oxidant] → (CH₃)₃C₆H₂I + H⁺ + [Reduced Oxidant]
Classical Experimental Protocol: Iodination using Iodine and Nitric Acid
This method is a robust and frequently used procedure on both laboratory and industrial scales due to the low cost of the reagents and the straightforward nature of the reaction.[8]
Disclaimer: This protocol involves the use of corrosive and oxidizing acids. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Iodine (I₂) crystals
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylene (12.0 g, 0.1 mol) and glacial acetic acid (50 mL). Stir the mixture to create a homogeneous solution.
-
Reagent Addition: To the stirring solution, add pulverized iodine crystals (12.7 g, 0.05 mol). Stir for 5 minutes to form a deep purple suspension.
-
Initiation and Oxidation: While stirring, carefully and slowly add concentrated nitric acid (6 mL, ~0.09 mol) dropwise to the mixture through the top of the condenser. Causality: The nitric acid acts as the crucial oxidizing agent, generating the electrophilic iodine species in situ. Acetic acid serves as a polar solvent that can dissolve the reactants and facilitate the ionic mechanism. The addition should be slow to control the initial exotherm and the evolution of nitrogen oxide gases.
-
Reaction Progression: After the addition of nitric acid is complete, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine, resulting in a pale yellow or orange solution. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.
-
Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of cold water. An oily product, this compound, should separate.
-
Neutralization: Transfer the mixture to a separatory funnel. To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise and shake until the organic layer is no longer purple/brown. Causality: Sodium thiosulfate reduces excess I₂ to colorless iodide ions (I⁻), simplifying purification.
-
Acid Removal: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic solution until gas evolution ceases. Causality: This step removes residual acetic and nitric acids.
-
Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a low-melting solid or pale yellow oil.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The identity and purity of this compound are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4028-63-1 | [4] |
| Molecular Formula | C₉H₁₁I | [4] |
| Molecular Weight | 246.09 g/mol | [4] |
| Appearance | Yellow crystalline low-melting solid or liquid | [3][11] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | ~250 °C (at 760 mmHg) | [12] |
| Density | ~1.51 g/cm³ | [12] |
| Solubility | Insoluble in water; soluble in common organic solvents | [3] |
| Sensitivity | Light sensitive; should be stored in a dark place | [3][11] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous structural fingerprint for the molecule.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | δ ~6.9 ppm (s, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. δ ~2.4 ppm (s, 6H): The six protons of the two ortho-methyl groups are equivalent. δ ~2.2 ppm (s, 3H): The three protons of the para-methyl group appear as a distinct singlet.[13] |
| ¹³C NMR | δ ~143 ppm (Ar C-CH₃): Carbons bearing the ortho-methyl groups. δ ~138 ppm (Ar C-CH₃): Carbon bearing the para-methyl group. δ ~129 ppm (Ar C-H): Carbons bearing the aromatic protons. δ ~100 ppm (Ar C-I): The carbon attached to the iodine atom is significantly shielded. δ ~27 ppm (-CH₃): Ortho-methyl carbons. δ ~21 ppm (-CH₃): Para-methyl carbon.[13] |
| Mass Spec. | m/z = 246 (M⁺): Molecular ion peak corresponding to the molecular weight. m/z = 119: Fragment corresponding to the loss of the iodine atom, leaving the mesityl cation [(CH₃)₃C₆H₂]⁺.[14] |
| Infrared (IR) | Bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-H bending. The C-I stretch appears at a low frequency.[13] |
Key Applications in Modern Research
The unique structure of this compound—a reactive C-I bond protected by significant steric bulk—makes it an exceptionally useful building block in several areas of advanced organic synthesis.
Precursor to Hypervalent Iodine Reagents
One of the most important applications of iodomesitylene is its role as a starting material for sterically hindered hypervalent iodine(III) and iodine(V) reagents. The bulky mesityl group enhances the stability and modifies the reactivity of these oxidants. For example, oxidation of iodomesitylene yields iodomesitylene diacetate, a useful iodine(III) reagent.[15]
Causality: The steric hindrance provided by the ortho-methyl groups prevents intermolecular decomposition pathways that can plague less substituted iodoarenes, leading to more stable and manageable reagents.
Caption: Conversion to a hypervalent iodine(III) reagent.
Substrate in Cross-Coupling Reactions
This compound serves as an excellent substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Causality: The C-I bond is relatively weak and undergoes oxidative addition to low-valent metal catalysts (e.g., Pd(0)) readily. The bulky mesityl group can be crucial for controlling the outcome of the reaction, often promoting high yields and preventing side reactions by sterically directing the coupling process.
Ligand Synthesis
The corresponding amine, 2,4,6-trimethylaniline (mesidine), is readily prepared from mesitylene and is a cornerstone for synthesizing bulky ligands used in modern catalysis.[16] While not a direct application of iodomesitylene, the related chemistry highlights the importance of the mesityl scaffold in creating sterically demanding environments around a metal center, a principle that also governs the utility of iodomesitylene itself.
Conclusion
From its conceptual origins in the 19th-century discovery of mesitylene to its establishment as a versatile synthetic tool in the 20th century, this compound has a rich history intertwined with the development of organic chemistry. Its synthesis, primarily achieved through the oxidative iodination of mesitylene, is a classic example of electrophilic aromatic substitution that is both mechanistically insightful and practically robust. The compound's unique combination of a reactive C-I bond and significant steric hindrance has secured its role as an indispensable building block for creating advanced materials, stable hypervalent iodine oxidants, and complex molecular architectures. This guide has provided the historical, theoretical, and practical foundation for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4028-63-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. Mesitylene - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 9. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 4028-63-1 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound [webbook.nist.gov]
- 15. Iodomesitylene Diacetate | 33035-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Early Synthetic Methods for Iodomesitylene
Introduction: The Significance of Iodomesitylene in Synthetic Chemistry
Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) is a sterically hindered aryl iodide that has served as a valuable building block and intermediate in organic synthesis. Its unique structural features, characterized by the bulky mesityl group, have made it a cornerstone in the study of reaction mechanisms and the development of new synthetic methodologies. The historical routes to its synthesis provide a fascinating glimpse into the evolution of organic chemistry, showcasing the ingenuity of early chemists in tackling the challenges of selective aromatic functionalization. This technical guide delves into the foundational methods for the preparation of iodomesitylene, offering a detailed exploration of the underlying chemical principles, experimental protocols, and the rationale that guided these early synthetic endeavors.
Core Synthetic Strategies: A Historical Perspective
The early syntheses of iodomesitylene can be broadly categorized into two main approaches: direct iodination of mesitylene and the transformation of a pre-functionalized mesitylene derivative. Each of these strategies presented its own set of challenges and advantages, which will be discussed in detail.
Direct Electrophilic Iodination of Mesitylene
The most straightforward conceptual approach to iodomesitylene is the direct substitution of a hydrogen atom on the mesitylene ring with an iodine atom. Mesitylene, being an electron-rich aromatic compound due to the activating effect of its three methyl groups, is highly susceptible to electrophilic attack. However, the direct iodination of arenes is often a reversible and thermodynamically unfavorable process. Early chemists overcame this challenge by employing iodine in the presence of an oxidizing agent to remove the hydrogen iodide byproduct and shift the equilibrium towards the formation of the desired iodinated product.
Iodination with Iodine Monochloride
One of the earliest and most effective methods for the direct iodination of mesitylene involves the use of iodine monochloride (ICl).[1] Iodine monochloride is a polar interhalogen compound that acts as a source of electrophilic iodine.[2] The greater electronegativity of chlorine compared to iodine results in a polarization of the I-Cl bond, making the iodine atom electrophilic and susceptible to attack by the electron-rich mesitylene ring.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pi-electrons of the mesitylene ring attack the electrophilic iodine atom of ICl, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The chloride ion then acts as a base, abstracting a proton from the carbon bearing the iodine atom to restore aromaticity and yield iodomesitylene and hydrogen chloride.
Experimental Protocol: Synthesis of Iodomesitylene via Direct Iodination with Iodine Monochloride [1]
Materials:
-
Mesitylene
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Ether
-
30% Potassium Carbonate solution
-
10% Sodium Hydroxide solution
-
Ethanol
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel, dissolve 10 g of mesitylene in 25 g of glacial acetic acid.
-
From the dropping funnel, add 10 g of iodine monochloride to the mesitylene solution.
-
After the addition is complete, allow the reaction mixture to stand for a period of time to ensure completion.
-
Pour the reaction mixture into 100 cc of ice water. The crude iodomesitylene will precipitate as an oil.
-
Extract the oil with ether.
-
Wash the ethereal solution with water, followed by three washes with 30% potassium carbonate solution and three washes with 10% sodium hydroxide solution to remove any acidic byproducts.
-
Evaporate the ether to yield the crude product.
-
Purify the crude iodomesitylene by steam distillation. The desired product will distill over, leaving behind any resinous material.
-
Extract the distilled oil with ether and evaporate the solvent.
-
Cool the resulting oil in an ice-salt mixture to induce crystallization.
-
Recrystallize the solid product from ethanol to obtain pure iodomesitylene.
Yield: 29%[1]
Iodination with Iodine and an Oxidizing Agent
Another prevalent early strategy involved the use of molecular iodine in conjunction with an oxidizing agent. This approach addresses the reversibility of direct iodination by removing the hydrogen iodide (HI) formed during the reaction. HI is a strong reducing agent and can reduce the aryl iodide back to the arene. Oxidizing agents convert HI to I₂, thus driving the reaction to completion.
Common oxidizing agents used in early syntheses included nitric acid, iodic acid (HIO₃), and hydrogen peroxide.[3][4][5] For instance, the use of iodic acid in the presence of sulfuric acid was a known method for aromatic iodination.[5]
Conceptual Reaction Scheme: Iodination with an Oxidizing Agent
Caption: Iodination of mesitylene with an oxidizing agent.
Synthesis via Diazotization of Mesidine: The Sandmeyer Reaction
An alternative and highly reliable early method for the synthesis of iodomesitylene is through the Sandmeyer reaction.[6][7] This powerful transformation allows for the introduction of a wide variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[8] The starting material for this synthesis is mesidine (2,4,6-trimethylaniline).
The Sandmeyer reaction for iodomesitylene involves two key steps:
-
Diazotization of Mesidine: Mesidine is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding mesitylenediazonium salt. This reaction must be carried out at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[8]
-
Iodination of the Diazonium Salt: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion attacks the aromatic ring to form iodomesitylene. Unlike the Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst.[9]
Experimental Workflow: Sandmeyer Synthesis of Iodomesitylene
Caption: Workflow for the Sandmeyer synthesis of iodomesitylene.
Mechanism of the Sandmeyer Reaction for Iodination
The mechanism of the Sandmeyer reaction is believed to involve free radicals.[7] In the case of iodination, the iodide ion likely acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield the final product, iodomesitylene.
Comparative Analysis of Early Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Iodination with ICl | Mesitylene, ICl, Acetic Acid | Direct, one-step synthesis. | Use of corrosive and moisture-sensitive ICl. Moderate yields. | ~29%[1] |
| Direct Iodination with I₂ and Oxidant | Mesitylene, I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) | Avoids the use of ICl. Can be high yielding with the right oxidant. | Requires careful control of reaction conditions to avoid side reactions (e.g., nitration). | Variable |
| Sandmeyer Reaction | Mesidine, NaNO₂, Acid, KI | High yielding and reliable. Good for introducing iodine in a specific position. | Multi-step synthesis. Requires handling of unstable diazonium salts. | Generally high |
Conclusion: Foundational Chemistry for Modern Synthesis
The early synthetic methods for iodomesitylene laid the groundwork for the development of more sophisticated and efficient iodination techniques. These foundational studies not only provided access to this important chemical intermediate but also contributed significantly to our understanding of electrophilic aromatic substitution and the chemistry of diazonium salts. The principles established by these early chemists continue to be relevant in the design of modern synthetic strategies, demonstrating the enduring legacy of their pioneering work in the field of organic chemistry. For researchers and professionals in drug development, a deep understanding of these classical methods provides a valuable context for the challenges and triumphs of synthetic chemistry.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. WO1989008630A1 - Method for the halogenation of aromatic compounds - Google Patents [patents.google.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4,6-Trimethyliodobenzene
This guide provides a comprehensive exploration of the analytical techniques used to characterize 2,4,6-trimethyliodobenzene (iodomesitylene), a crucial sterically hindered aryl halide in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation to ensure the integrity of their work. We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a deeper understanding of the methodologies.
Introduction: The Structural Significance of this compound
This compound (C₉H₁₁I, MW: 246.09 g/mol ) is more than a simple halogenated aromatic.[1][2] Its true value lies in its unique architecture: a planar benzene ring symmetrically substituted with three methyl groups and a single iodine atom.[3] This arrangement imparts significant steric hindrance around the carbon-iodine bond, influencing its reactivity and making it a valuable building block for complex molecular scaffolds and a precursor for hypervalent iodine reagents.[3][4] Given its role in high-stakes applications like Suzuki couplings and advanced polymerization processes, unambiguous structural verification is not just procedural—it is foundational to experimental success.[3][5]
This guide details the self-validating system of spectroscopic analysis—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—that together provide an undeniable confirmation of the structure and purity of this compound.
Synthesis and Purification: Establishing a High-Quality Analyte
The quality of any spectroscopic analysis is contingent on the purity of the sample. The most reliable method for synthesizing this compound is the direct electrophilic iodination of its inexpensive precursor, mesitylene (1,3,5-trimethylbenzene). The following protocol is adapted from a robust, peer-vetted procedure known for its high yield and purity.[6]
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A 250-mL, three-necked flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reagent Charging: The flask is charged with mesitylene (12.0 g, 0.10 mol), iodine (10.1 g, 0.04 mol), and periodic acid dihydrate (4.56 g, 0.02 mol).
-
Solvent and Catalyst Addition: A solution comprised of 100 mL of glacial acetic acid, 20 mL of water, and 3 mL of concentrated sulfuric acid is carefully added to the reaction mixture.
-
Reaction Execution: The resulting purple solution is heated to 65–70 °C with vigorous stirring. The reaction is monitored until the characteristic purple color of elemental iodine dissipates (typically 1-2 hours), indicating its consumption.
-
Workup and Isolation: The reaction mixture is cooled to room temperature and diluted with 250 mL of deionized water. The precipitated crude product is collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude solid is dissolved in a minimal amount of boiling acetone or ethanol and recrystallized by cooling, first to room temperature and then in a refrigerator overnight. The resulting colorless, needle-like crystals of this compound are collected by filtration, yielding a product of high purity suitable for spectroscopic analysis. The melting point of the purified product is 28-32 °C.[3][5]
Mass Spectrometry (MS): The Unambiguous Molecular Weight
Mass spectrometry provides the foundational data point for any chemical analysis: the molecular weight. For this compound, Electron Ionization (EI) is the preferred method, as it imparts sufficient energy to induce characteristic fragmentation, offering further structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent such as dichloromethane or methanol to create a dilute solution (~1 mg/mL).
-
Instrument Parameters: The analysis is performed on a mass spectrometer equipped with an EI source. Typical parameters include an ionization energy of 70 eV and a source temperature of 220 °C.
-
Data Acquisition: The sample is introduced via a direct insertion probe or GC inlet. The instrument scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
Interpretation of the Mass Spectrum
The EI-MS of this compound is definitive. The most critical signal is the molecular ion peak (M⁺•) , which appears at m/z 246 .[7] This peak corresponds to the intact molecule that has lost one electron and confirms the molecular weight of 246.09 g/mol .
Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The high-energy electron beam causes the M⁺• to break apart in predictable ways.
Figure 1: Simplified EI-MS fragmentation pathway for this compound.
Key observed fragments from the Spectral Database for Organic Compounds (SDBS) include:
-
m/z 246 (100%): The molecular ion, which is also the base peak, indicating its relative stability.
-
m/z 119 (47%): This significant peak results from the loss of an iodine radical (•I), a common fragmentation pathway for aryl iodides, forming the stable mesityl cation (C₉H₁₁⁺).
-
m/z 91 (19%): Loss of acetylene (C₂H₂) from the m/z 119 fragment can lead to the formation of the tropylium cation (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Due to the high degree of symmetry in this compound, its NMR spectra are remarkably simple and elegant, serving as a powerful illustration of chemical equivalence.
The Causality of Symmetry
The molecule possesses a C₂ᵥ symmetry axis passing through the C1-I bond and the C4-methyl group. This symmetry dictates that the two methyl groups at positions 2 and 6 are chemically identical, as are the two hydrogen atoms at positions 3 and 5. This equivalence is the primary reason for the simplicity of the resulting spectra.
Figure 2: Impact of molecular symmetry on NMR signal equivalence.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by three distinct singlets, confirming the absence of adjacent, non-equivalent protons for spin-spin coupling.
-
δ 6.88 ppm (Singlet, 2H): This signal corresponds to the two chemically equivalent aromatic protons at the C3 and C5 positions.
-
δ 2.42 ppm (Singlet, 6H): This upfield signal represents the six protons of the two equivalent ortho methyl groups at C2 and C6.
-
δ 2.23 ppm (Singlet, 3H): This signal corresponds to the three protons of the single para methyl group at C4.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum further validates the molecular symmetry, showing only six signals for the nine carbon atoms.
-
δ 143.9 ppm (C): The quaternary aromatic carbon at C1, directly bonded to the electronegative iodine atom. This is significantly downfield.
-
δ 141.0 ppm (C): The two equivalent quaternary aromatic carbons at C2 and C6, bonded to methyl groups.
-
δ 129.1 ppm (CH): The two equivalent aromatic methine carbons at C3 and C5.
-
δ 100.1 ppm (C): The quaternary aromatic carbon at C4, bonded to a methyl group. Its chemical shift is notably upfield compared to the other substituted carbons.
-
δ 27.8 ppm (CH₃): The two equivalent ortho methyl carbons (C2-CH₃ and C6-CH₃).
-
δ 20.8 ppm (CH₃): The single para methyl carbon (C4-CH₃).
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Fourier-Transform Infrared (FT-IR)
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film evaporated from a solution on a salt plate.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
-
3015 cm⁻¹ (C-H Stretch, Aromatic): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.
-
2968, 2918, 2859 cm⁻¹ (C-H Stretch, Aliphatic): These strong bands below 3000 cm⁻¹ are definitive for the C-H stretching vibrations within the methyl groups.
-
1456 cm⁻¹ (C=C Stretch, Aromatic): This peak is due to the carbon-carbon stretching vibrations within the benzene ring.
-
849 cm⁻¹ (C-H Bend, Aromatic): This strong absorption is an out-of-plane C-H bending ("wagging") vibration. Its position is highly diagnostic for the 1,2,3,5-tetrasubstituted pattern of the benzene ring.
Integrated Data Summary and Conclusion
Each spectroscopic technique provides a unique and vital piece of the structural puzzle. When combined, they form a self-validating and irrefutable body of evidence for the identity and purity of this compound.
Spectroscopic Data Summary Table
| Technique | Observation | Interpretation |
| MS (EI) | m/z 246 (M⁺•) | Confirms the molecular weight. |
| m/z 119 | Loss of iodine radical (•I). | |
| ¹H NMR | δ 6.88 (s, 2H) | Two equivalent aromatic protons. |
| δ 2.42 (s, 6H) | Six protons of two equivalent ortho-methyl groups. | |
| δ 2.23 (s, 3H) | Three protons of the para-methyl group. | |
| ¹³C NMR | 6 signals total | Confirms C₂ᵥ molecular symmetry. |
| δ 143.9, 141.0, 129.1, 100.1 | Four distinct aromatic carbon environments. | |
| δ 27.8, 20.8 | Two distinct methyl carbon environments. | |
| IR | > 3000 cm⁻¹ | Aromatic C-H stretching. |
| < 3000 cm⁻¹ | Aliphatic C-H stretching (methyl groups). | |
| ~1456 cm⁻¹ | Aromatic C=C ring stretching. | |
| ~849 cm⁻¹ | Out-of-plane C-H bend for the substitution pattern. | |
| All NMR data referenced to TMS in CDCl₃. MS and IR data sourced from SDBS. |
References
- 1. This compound [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy this compound | 4028-63-1 [smolecule.com]
- 4. 2-Iodomesitylene | 4028-63-1 | FI70245 | Biosynth [biosynth.com]
- 5. This compound CAS#: 4028-63-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethyliodobenzene (Iodomesitylene)
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4,6-trimethyliodobenzene, also known as iodomesitylene. Leveraging fundamental principles of molecular symmetry, electronic substituent effects, and magnetic anisotropy, this document elucidates the rationale behind the deceptively simple spectrum of this polysubstituted aromatic compound. We will dissect the predicted and observed chemical shifts, multiplicities, and integration values for each unique proton environment. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring a high-fidelity ¹H NMR spectrum, intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Structural Significance of this compound
This compound (CAS No: 4028-63-1) is an organoiodine compound derived from mesitylene.[1][2] It appears as a yellow crystalline solid with a melting point in the range of 28-32 °C.[3] Its utility in the laboratory is significant, where it serves as a versatile building block and reagent in organic synthesis. Notably, it is employed as a catalyst for Suzuki coupling reactions and in living radical polymerization processes to produce high-performance materials.[3]
Given its role as a synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of a molecule's proton framework. This guide aims to provide a definitive interpretation of the ¹H NMR spectrum of this compound, grounding the analysis in authoritative scientific principles and providing a robust experimental methodology for its acquisition.
Theoretical Underpinnings of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is a direct reflection of its unique molecular structure. Its simplicity is governed by symmetry, while the precise location of its signals (chemical shifts) is a result of a nuanced interplay between several electronic and spatial effects.
The Decisive Role of Molecular Symmetry
This compound possesses a C₂ᵥ symmetry axis that bisects the molecule through the iodine and the C4-methyl group. This symmetry element renders specific sets of protons chemically and magnetically equivalent.
-
Aromatic Protons: The two protons on the benzene ring (at the C3 and C5 positions) are equivalent.
-
Methyl Protons: The two methyl groups ortho to the iodine atom (at the C2 and C6 positions) are equivalent to each other. The methyl group para to the iodine (at the C4 position) is unique.
Consequently, a molecule with 11 protons is expected to exhibit only three distinct signals in its ¹H NMR spectrum.
Factors Influencing Proton Chemical Shifts
The chemical shift (δ) of a proton is determined by its local electronic environment, which can shield it from or deshield it to the external magnetic field (B₀).[4] In this compound, the key influences are the aromatic ring current and the effects of the methyl and iodo substituents.
-
Aromatic Ring Current: The delocalized π-electrons of the benzene ring create a powerful ring current when placed in a magnetic field. This induced current generates a secondary magnetic field that strongly deshields the protons attached to the ring, shifting their resonance significantly downfield to the characteristic aromatic region (typically 6.5-8.5 ppm).[5][6]
-
Methyl Group Substituent Effects: Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring, leading to a slight shielding effect (an upfield shift) on the aromatic protons compared to unsubstituted benzene (δ ≈ 7.3 ppm).[5]
-
Iodine Substituent Effect: The influence of the iodine atom is multifaceted.
-
Inductive Effect: As a halogen, iodine is electronegative and withdraws electron density via the sigma bond, which would typically deshield nearby protons.[7]
-
Magnetic Anisotropy and the "Heavy Atom Effect": The large, polarizable electron cloud of the iodine atom generates its own local magnetic field. The effect of this anisotropic field on the chemical shift of nearby protons is dependent on their spatial position relative to the C-I bond. For heavy halogens like iodine and bromine, this effect can be complex and does not always follow simple electronegativity trends.[8][9] This is often referred to as the "heavy atom effect," which can result in either shielding or deshielding.
-
Spectral Analysis and Interpretation
Based on the theoretical principles, we can predict and assign the three signals in the ¹H NMR spectrum of this compound. The spectrum is typically acquired in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[10]
Signal Assignments
-
Aromatic Protons (H-3, H-5): These two equivalent protons give rise to a single peak. Their chemical shift is dominated by the aromatic ring current, placing them far downfield. The competing effects of the electron-donating methyl groups (shielding) and the iodine atom result in a chemical shift typically observed around δ 6.9-7.0 ppm . Due to the absence of adjacent, non-equivalent protons, this signal appears as a singlet . The integration of this peak corresponds to 2H .
-
Ortho-Methyl Protons (C2-CH₃, C6-CH₃): These six equivalent protons from the two methyl groups adjacent to the iodine atom produce a single signal. Their position in the benzylic region is influenced by their proximity to the iodine. This signal appears as a sharp singlet around δ 2.4-2.5 ppm and integrates to 6H .
-
Para-Methyl Proton (C4-CH₃): The three protons of the unique methyl group para to the iodine atom are shielded by the other two methyl groups and are furthest from the primary substituent. This signal appears as a singlet , typically slightly upfield from the other methyl groups, around δ 2.2-2.3 ppm . It integrates to 3H .
Data Presentation: Summary of ¹H NMR Spectral Data
| Signal Assignment | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | H-3, H-5 | 6.9 - 7.0 | Singlet (s) | 2H |
| ortho-Methyl Protons | C2-CH₃, C6-CH₃ | 2.4 - 2.5 | Singlet (s) | 6H |
| para-Methyl Proton | C4-CH₃ | 2.2 - 2.3 | Singlet (s) | 3H |
Visualization of Key Concepts
Diagrams are essential for visualizing the molecular structure and the analytical workflow, ensuring clarity and reinforcing the theoretical discussion.
Caption: Molecular structure of this compound.
Caption: Standardized workflow for ¹H NMR spectral analysis.
Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating method for obtaining a high-resolution ¹H NMR spectrum on a standard 400 MHz NMR spectrometer.
5.1. Materials and Reagents
-
This compound (≥97% purity)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR Tubes (high precision)
-
Pasteur Pipette
-
Analytical Balance
5.2. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to oversaturation.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial. Agitate gently until the solid is fully dissolved.
-
Causality: CDCl₃ is a standard, relatively non-polar solvent that provides excellent solubility for the analyte. The pre-added TMS serves as the universally accepted internal standard for chemical shift calibration (δ 0.00 ppm).
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine, adjusting the depth according to the manufacturer's gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring high resolution and accurate chemical shifts.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
-
Data Acquisition:
-
Set the following acquisition parameters for a standard ¹H experiment:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 8 or 16
-
Causality: For a sample of this concentration, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds
-
Causality: A 2-second delay ensures that all protons have time to relax back to their equilibrium state before the next pulse, allowing for accurate integration.
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~20 ppm
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Upon completion, the raw data (Free Induction Decay, FID) is automatically processed.
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and record the chemical shift values for each peak.
-
Conclusion
The ¹H NMR spectrum of this compound provides a classic example of how molecular symmetry profoundly simplifies spectral interpretation. The presence of just three distinct singlets offers an unambiguous fingerprint for the molecule, corresponding to the aromatic, ortho-methyl, and para-methyl protons. A thorough understanding of the competing electronic and anisotropic effects of the iodo and methyl substituents allows for a confident assignment of each signal. The robust experimental protocol provided herein ensures that researchers across disciplines can reliably acquire high-quality data for structural verification, paving the way for its effective use in advanced chemical research and development.
References
- 1. This compound | 4028-63-1 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. Buy this compound | 4028-63-1 [smolecule.com]
- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. This compound(4028-63-1) 1H NMR spectrum [chemicalbook.com]
13C NMR chemical shifts of iodomesitylene
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Iodomesitylene
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of iodomesitylene (2-iodo-1,3,5-trimethylbenzene). We delve into the core principles governing the observed chemical shifts, focusing on the interplay between the heavy atom effect of iodine, the electronic and steric influences of the methyl groups, and the molecule's inherent symmetry. This document synthesizes experimental data with theoretical explanations to serve as an authoritative resource for researchers utilizing NMR spectroscopy for structural elucidation of halogenated and sterically hindered aromatic compounds. A detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra is also provided, complete with justifications for key procedural steps.
Introduction: The Unique Structural Landscape of Iodomesitylene
Iodomesitylene is a polysubstituted benzene derivative featuring a unique combination of substituents: a large, polarizable iodine atom and three sterically demanding methyl groups arranged symmetrically on the aromatic ring. This arrangement creates a fascinating case study for ¹³C NMR spectroscopy, where several distinct physical phenomena converge to produce a characteristic spectrum. Understanding this spectrum is not merely an academic exercise; it provides profound insights into electronic structure and steric interactions that are crucial in fields ranging from synthetic chemistry to drug design, where halogenated aromatic scaffolds are prevalent.
The key to interpreting the ¹³C NMR spectrum of iodomesitylene lies in dissecting three primary influences:
-
The Heavy Atom Effect: The iodine atom dramatically influences the chemical shift of the carbon to which it is directly bonded (the ipso-carbon).
-
Substituent & Steric Effects: The three methyl groups contribute both electronically and sterically, altering the electron density and geometry of the benzene ring.
-
Molecular Symmetry: The C₂ᵥ symmetry of the molecule simplifies the spectrum by rendering certain carbon atoms chemically equivalent, reducing the number of observed signals.
This guide will systematically explore these factors, correlate them to experimental data, and provide a practical framework for spectral acquisition and analysis.
Theoretical Underpinnings of the Iodomesitylene Spectrum
A robust interpretation of the ¹³C NMR spectrum requires an understanding of the fundamental effects at play. For halogenated benzenes, simple arguments based on electronegativity are often insufficient, especially for heavier halogens like bromine and iodine.
The Dominant Influence: Iodine's Heavy Atom Effect
The most striking feature in the ¹³C NMR spectrum of iodo-substituted aromatics is the profound shielding (upfield shift) of the ipso-carbon. This phenomenon, known as the "heavy atom effect," is not caused by simple inductive or resonance effects but is a relativistic consequence of spin-orbit (SO) coupling.[1][2]
The large electron cloud of the iodine atom couples the spin angular momentum and orbital angular momentum of its valence electrons. This coupling induces a significant local magnetic field that strongly opposes the main spectrometer field at the nucleus of the attached carbon.[3] This induced shielding dramatically shifts the ipso-carbon resonance to a much lower frequency (lower ppm value) than would be predicted by electronegativity alone.[4][5] Theoretical calculations have quantified the spin-orbit contribution to the chemical shift of the ipso-carbon in halobenzenes, showing it increases dramatically down the group, with a contribution of 41.8 ppm for iodobenzene.[3]
Electronic and Steric Effects of Methyl Groups
The three methyl groups on the mesitylene core influence the ring carbons in two ways:
-
Electronic Effects: As alkyl groups, they are weak electron-donating groups through an inductive effect, which tends to slightly shield the aromatic carbons.
-
Steric Effects: The ortho-relationship of two methyl groups to the bulky iodine atom introduces significant steric strain. This "steric compression" can influence bond angles and electron distribution, leading to a deshielding (downfield shift) of the involved methyl carbons and the ring carbons to which they are attached.[6][7]
The Role of Molecular Symmetry
Iodomesitylene possesses a plane of symmetry that passes through the C-I bond and the para-methyl group. This symmetry makes the two methyl groups ortho to the iodine equivalent, and also makes the two CH carbons meta to the iodine equivalent. Consequently, instead of nine distinct signals for the nine carbon atoms, the spectrum is simplified to five signals:
-
C-I: The ipso-carbon.
-
C-CH₃ (ortho): The two equivalent carbons bonded to the ortho-methyl groups.
-
C-H (meta): The two equivalent unsubstituted ring carbons.
-
C-CH₃ (para): The single carbon bonded to the para-methyl group.
-
-CH₃ carbons: Two signals are expected here: one for the two equivalent ortho-methyls and one for the single para-methyl.
Experimental Data and Spectral Assignment
Experimental ¹³C NMR data reported for iodomesitylene in CDCl₃ provides the basis for our analysis.[8] The observed chemical shifts are assigned based on the theoretical principles outlined above and comparison with related structures like mesitylene and iodobenzene.[9][10]
Table 1: Experimental ¹³C NMR Chemical Shifts and Assignments for Iodomesitylene
| Carbon Atom | Label | Multiplicity (DEPT) | Experimental Shift (ppm)[8] | Rationale for Assignment |
| C-I | C2 | Quaternary (C) | 104.4 | Strong upfield shift due to the heavy atom effect of iodine. |
| C-H | C4, C6 | Methine (CH) | 128.1 | Typical chemical shift for an unsubstituted aromatic carbon.[11] |
| C-CH₃ (para) | C5 | Quaternary (C) | 137.4 | Downfield shift characteristic of an alkyl-substituted aromatic carbon. |
| C-CH₃ (ortho) | C1, C3 | Quaternary (C) | 141.9 | Further downfield shift likely due to steric interaction with the adjacent iodine atom. |
| -CH₃ (para) | C5-C H₃ | Methyl (CH₃) | 20.8 | Typical chemical shift for an aromatic methyl group. |
| -CH₃ (ortho) | C1,C3-C H₃ | Methyl (CH₃) | 29.6 | Deshielded relative to the para-methyl, likely due to steric compression from the bulky iodine substituent. |
Note: Carbon numbering is based on the IUPAC name 2-iodo-1,3,5-trimethylbenzene.
The logic connecting the molecular structure to the observed spectral features is summarized in the diagram below.
Caption: Relationship between Iodomesitylene's structure and its ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a self-validating system for obtaining a high-resolution, quantitative ¹³C NMR spectrum of iodomesitylene or similar small organic molecules. The causality behind each step is explained to ensure technical integrity.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of iodomesitylene. Causality: This mass provides sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. The deuterium provides the field-frequency lock signal for the spectrometer. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[10][12]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) to be within the detection region of the NMR coil.
Step 2: Spectrometer Setup & Calibration
-
Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Tuning & Matching: Tune and match the ¹³C probe. Causality: This step maximizes the efficiency of radiofrequency pulse transmission to, and signal detection from, the sample, which is critical for sensitivity.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity across the sample. Causality: High homogeneity is essential for achieving sharp, well-resolved peaks and accurate chemical shift measurements.
Step 3: Acquisition Parameter Setup
-
Experiment Selection: Choose a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on a Bruker spectrometer). Causality: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set the spectral width to cover the expected range of carbon signals, typically 0 to 220 ppm. Causality: This ensures all peaks, from the shielded ipso-carbon to potentially deshielded aromatic carbons, are captured.
-
Number of Scans (NS): Set the number of scans to 1024 or higher. Causality: ¹³C has a low natural abundance (~1.1%), requiring the accumulation of many scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set the relaxation delay to at least 2 seconds. Causality: Quaternary carbons, like C-I and the other substituted ring carbons, often have long relaxation times (T₁). A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signal intensities are more accurately represented.
-
Acquisition: Start the acquisition.
Step 4: Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing & Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm. Causality: Correct phasing and a flat baseline are essential for accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual CDCl₃ solvent peak to its known value (~77.16 ppm).[13]
The diagram below visualizes this comprehensive workflow.
Caption: Standard workflow for ¹³C NMR spectral acquisition.
Conclusion
The ¹³C NMR spectrum of iodomesitylene is a powerful illustration of fundamental NMR principles. The chemical shifts are dictated by a synergy of relativistic, electronic, and steric factors. The dominant feature is the pronounced upfield shift of the iodine-bound ipso-carbon to ~104.4 ppm, a clear manifestation of the heavy atom spin-orbit coupling effect. The remaining signals for the substituted and unsubstituted aromatic carbons, as well as the distinct signals for the ortho- and para-methyl groups, are consistent with established substituent and steric effects in polysubstituted benzenes. The molecule's symmetry simplifies the spectrum to five observable signals, facilitating straightforward assignment. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to probe the nuanced structural features of this and other complex aromatic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Mesitylene(108-67-8) 13C NMR spectrum [chemicalbook.com]
- 10. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethyliodobenzene
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,4,6-trimethyliodobenzene (also known as iodomesitylene). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering insights into the structural elucidation of iodinated aromatic compounds.
Introduction: The Significance of Understanding Fragmentation
In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique for the identification and structural characterization of molecules. For drug development and organic synthesis, a thorough understanding of how a molecule fragments under energetic conditions is paramount. This compound (C₉H₁₁I), a substituted aromatic halide, presents a fascinating case study in fragmentation behavior, influenced by its stable aromatic core, labile carbon-iodine bond, and flanking methyl groups. This guide will dissect the intricate dance of electrons and bonds that occurs upon electron ionization, leading to its characteristic mass spectrum.
The Mass Spectrum of this compound: A Quantitative Overview
The 70 eV electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion and key fragments are summarized below.
| m/z | Proposed Ion | Formula | Relative Intensity (%) | Significance |
| 246 | Molecular Ion [M]⁺ | [C₉H₁₁I]⁺ | ~60 | Confirms the molecular weight of the compound. |
| 119 | [M-I]⁺ | [C₉H₁₁]⁺ | 100 | Base Peak , indicating the facile loss of the iodine atom. |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | ~30 | Loss of a methyl group from the [M-I]⁺ ion. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | ~45 | Formation of the stable tropylium ion. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | ~20 | Phenyl cation, a common fragment in aromatic compounds. |
Note: Relative intensities are approximate and can vary slightly between instruments.
Core Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of this compound is primarily dictated by the stability of the resulting ions. The aromatic ring provides a stable platform, while the carbon-iodine bond is the most labile site for initial cleavage.
Formation of the Molecular Ion (m/z 246)
Upon entering the ion source, the this compound molecule is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, most likely from a non-bonding orbital on the iodine atom or from the π-system of the aromatic ring, to form the molecular ion, [C₉H₁₁I]⁺.[1]
The Dominant Pathway: Formation of the Base Peak (m/z 119)
The most prominent feature of the mass spectrum is the base peak at m/z 119. This ion is formed by the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•).
[C₉H₁₁I]⁺ (m/z 246) → [C₉H₁₁]⁺ (m/z 119) + I•
The driving force for this fragmentation is the relative weakness of the C-I bond and the high stability of the resulting mesityl cation ([C₉H₁₁]⁺). The positive charge is delocalized across the aromatic ring and stabilized by the electron-donating methyl groups.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Iodo-1,3,5-Trimethylbenzene
This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-iodo-1,3,5-trimethylbenzene (iodomesitylene). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the characterization of this and similar halogenated aromatic compounds.
Introduction: The Significance of 2-Iodo-1,3,5-trimethylbenzene and its Spectroscopic Characterization
2-Iodo-1,3,5-trimethylbenzene, a derivative of mesitylene, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive iodine substituent on the aromatic ring, which can participate in a variety of coupling reactions to form more complex molecules. Infrared spectroscopy is an indispensable tool for the characterization of this compound, providing a unique molecular "fingerprint" that can confirm its identity, assess its purity, and provide insights into its molecular structure.
This guide will delve into the theoretical underpinnings of the vibrational modes of 2-iodo-1,3,5-trimethylbenzene, provide a detailed experimental protocol for its synthesis and purification, and offer a thorough analysis of its expected infrared spectrum.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of a molecule is determined by the vibrations of its constituent atoms. For 2-iodo-1,3,5-trimethylbenzene, we can predict the key vibrational modes by considering the contributions from the aromatic ring, the methyl groups, and the carbon-iodine bond. A comparison with the well-characterized spectrum of its parent compound, 1,3,5-trimethylbenzene (mesitylene), provides a solid foundation for these predictions.[2][3]
The key vibrational modes can be categorized as follows:
-
C-H Vibrations: These include stretching and bending modes of the aromatic C-H bonds and the C-H bonds of the methyl groups.
-
C-C Vibrations: These involve the stretching and bending of the carbon-carbon bonds within the aromatic ring.
-
C-I Vibrations: The stretching of the carbon-iodine bond is a key feature, though it typically appears in the far-infrared region.
-
Ring Vibrations: The entire benzene ring can undergo various deformation modes.
The substitution of a hydrogen atom with a much heavier iodine atom is expected to cause noticeable shifts in the vibrational frequencies of the aromatic ring and introduce new vibrational modes.[4]
Caption: Molecular structure of 2-iodo-1,3,5-trimethylbenzene.
Experimental Protocol: A Self-Validating System
The integrity of spectroscopic data is intrinsically linked to the purity of the sample. Therefore, a robust synthesis and purification protocol is paramount.
Synthesis of 2-Iodo-1,3,5-trimethylbenzene
A common and effective method for the synthesis of 2-iodo-1,3,5-trimethylbenzene is the direct iodination of mesitylene.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, combine mesitylene (1 equivalent) and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Slowly add iodine (I₂) to the stirred solution. Subsequently, add nitric acid (HNO₃) dropwise while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[5][6][7][8][9] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Ethanol is a suitable solvent for the recrystallization of 2-iodo-1,3,5-trimethylbenzene.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
The purity of the final product should be assessed by melting point determination and thin-layer chromatography (TLC) prior to IR analysis. The presence of unreacted mesitylene or di-iodinated byproducts would be evident in the IR spectrum.
Infrared Spectroscopy
Given that 2-iodo-1,3,5-trimethylbenzene is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient and reliable method for analysis, as it requires minimal sample preparation.[10][11][12][13]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.
-
Sample Application: Place a small amount of the purified, dry crystalline sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the raw data (e.g., baseline correction, smoothing) as needed to obtain a clear and interpretable spectrum.
Predicted Infrared Spectrum of 2-Iodo-1,3,5-trimethylbenzene: A Detailed Analysis
The following is a detailed interpretation of the expected infrared spectrum of 2-iodo-1,3,5-trimethylbenzene, based on the known spectra of mesitylene and the principles of substituent effects in aromatic systems.[14][15][16]
C-H Stretching Region (3100-2850 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity bands are expected in this region, characteristic of C-H bonds on an aromatic ring.[14]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): Stronger absorptions are anticipated here due to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups.[2]
Overtone and Combination Bands (2000-1650 cm⁻¹)
A series of weak overtone and combination bands, characteristic of the substitution pattern of the benzene ring, are expected in this region.[14]
C=C Stretching and C-H Bending Region (1650-1350 cm⁻¹)
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Two or three bands of variable intensity are characteristic of the C=C stretching vibrations within the benzene ring.[15]
-
Methyl C-H Bending (1470-1370 cm⁻¹): Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear in this region.[2]
Fingerprint Region (1350-600 cm⁻¹)
This region contains a complex pattern of absorptions that are unique to the molecule.
-
Aromatic C-H Out-of-Plane Bending (900-800 cm⁻¹): The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to characteristic out-of-plane C-H bending vibrations.
-
C-C-C Ring Deformations: Various in-plane and out-of-plane bending vibrations of the benzene ring skeleton will be present.
-
C-I Stretching (below 600 cm⁻¹): The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹, and may not be observable with a standard mid-IR spectrometer.[16] Its presence can be inferred from its influence on other ring vibrations.
Caption: Logical flow for the interpretation of the IR spectrum.
Summary of Predicted Vibrational Assignments
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |
| 3000 - 2850 | Strong | Aliphatic (Methyl) C-H Stretching |
| 2000 - 1650 | Weak | Overtone and Combination Bands |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1470 - 1370 | Medium | Methyl C-H Bending |
| 900 - 800 | Strong | Aromatic C-H Out-of-Plane Bending |
| < 600 | Medium | C-I Stretching |
Conclusion
Infrared spectroscopy is a powerful and efficient technique for the structural elucidation and purity assessment of 2-iodo-1,3,5-trimethylbenzene. By understanding the characteristic vibrational frequencies of the aromatic ring, methyl groups, and the carbon-iodine bond, a detailed and reliable interpretation of the IR spectrum can be achieved. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, ensuring the integrity of the spectroscopic analysis. This comprehensive approach, combining robust synthesis and purification with a thorough understanding of spectroscopic principles, is essential for the successful application of this important chemical intermediate in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. FT-IR and FT-Raman, NMR and UV spectroscopic investigation and hybrid computational (HF and DFT) analysis on the molecular structure of mesitylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. mt.com [mt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
solubility of 2,4,6-trimethyliodobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Trimethyliodobenzene in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as iodomesitylene, is a key aromatic halogenated intermediate in organic synthesis, finding applications from the creation of pharmaceuticals to materials science.[1][2] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound, grounding theoretical principles in practical, actionable laboratory protocols. We will explore the physicochemical properties of the molecule, predict its solubility in a range of common organic solvents based on intermolecular forces, and provide a detailed, self-validating experimental workflow for precise quantitative determination.
Molecular Profile and Physicochemical Properties of this compound
A molecule's solubility is a direct consequence of its structure and physical properties. This compound is a substituted aromatic compound with a distinct molecular architecture that dictates its interaction with various solvents.
The molecule consists of a central benzene ring, which is inherently non-polar. Attached to this ring are three methyl (-CH₃) groups and one iodine (-I) atom. The three symmetrically placed methyl groups enhance the non-polar, lipophilic character of the molecule. The iodine atom, while a halogen, contributes significantly to the molecular weight and introduces a degree of polarity due to the C-I bond, though its overall influence is tempered by the molecule's bulk and symmetry.[3]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁I | [2][4] |
| Molecular Weight | 246.09 g/mol | [2][5] |
| Appearance | Yellow crystalline solid | [4][5][6] |
| Melting Point | 28 - 32 °C | [1][4][5] |
| Boiling Point | ~245 - 250 °C at 760 mmHg | [1][4][5] |
| Density | ~1.5 g/cm³ | [1][5] |
| Key Feature | Light sensitive | [5][7] |
The low melting point indicates that the intermolecular forces in the solid crystal lattice are relatively weak, despite the high molecular weight.[5] This suggests that overcoming these lattice forces to allow dissolution should not require exceptionally high-energy solvation.
Theoretical Framework: Predicting Solubility
The foundational principle governing solubility is "like dissolves like."[8][9] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound can be predicted by analyzing the interplay of forces between it (the solute) and a potential solvent.
-
Solute (this compound): The primary intermolecular forces it can exhibit are London dispersion forces, which are significant due to its large electron cloud (especially the iodine atom) and surface area. It has a weak dipole moment, but its symmetrical substitution pattern minimizes overall molecular polarity. It lacks the ability to act as a hydrogen bond donor or a strong acceptor.[5]
-
Solvent Interaction:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents also interact primarily through London dispersion forces. The dissolution of this compound in these solvents is energetically favorable because the solute-solvent interactions are comparable in strength to the solute-solute and solvent-solvent interactions. Excellent solubility is expected, particularly in aromatic solvents like toluene and benzene, where favorable π-π stacking interactions can occur between the aromatic rings of the solute and solvent.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess permanent dipoles. While this compound has a weak dipole, the dominant interaction will still be London dispersion forces. Moderate to good solubility is expected, as these solvents have sufficient non-polar character to interact with the trimethylbenzene portion of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the solute must disrupt these strong solvent-solvent interactions. Since this compound cannot form hydrogen bonds, it cannot effectively replace the solvent-solvent interactions with strong solute-solvent interactions. Therefore, solubility is expected to be lower in these solvents compared to non-polar or polar aprotic ones.[5]
-
Highly Polar Solvents (e.g., Water): Due to its predominantly non-polar character and inability to form hydrogen bonds, this compound is practically insoluble in water.[5] The energy cost of breaking the strong hydrogen bonds in water is not compensated by the weak interactions that would form between water and the solute.
-
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Excellent | London Dispersion, π-π Stacking |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Good to Excellent | London Dispersion |
| Halogenated | Dichloromethane, Chloroform | Excellent | London Dispersion, Dipole-Dipole |
| Ethers | Diethyl Ether, THF | Excellent | London Dispersion, Dipole-Dipole |
| Ketones | Acetone, 2-Butanone | Good | London Dispersion, Dipole-Dipole |
| Esters | Ethyl Acetate | Good | London Dispersion, Dipole-Dipole |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Low | London Dispersion, Dipole-Induced Dipole |
| Highly Polar | Water | Practically Insoluble | Negligible |
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are invaluable, empirical data is the gold standard. The following protocol describes a robust method for the quantitative determination of this compound solubility using the isothermal equilibrium method, followed by analysis via UV-Vis spectrophotometry. This method is chosen for its accuracy, accessibility, and self-validating nature.
Causality Behind Experimental Choices:
-
Isothermal Equilibrium: Solubility is temperature-dependent.[9][10] Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition, making the data reproducible.
-
Agitation: Stirring is essential to break down the solute and ensure the entire volume of the solvent is exposed to the solute surface, accelerating the system's reach to a state of dynamic equilibrium.[10]
-
Equilibration Time: A sufficient time (e.g., 24 hours) is required to ensure the solution is truly saturated and that the concentration of the dissolved solute is stable.
-
Filtration: Using a syringe filter is critical to remove all undissolved solid particles. Failure to do so would lead to erroneously high and non-reproducible solubility measurements. A PTFE filter is chosen for its broad chemical compatibility.
-
UV-Vis Spectrophotometry: this compound contains a chromophore (the iodinated benzene ring) that absorbs UV light. This allows for accurate concentration measurement via Beer's Law, which is a reliable and standard analytical technique.
Workflow Diagram
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
Materials:
-
This compound (solute)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Glass syringes
-
0.22 µm PTFE syringe filters
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a scintillation vial. "Excess" means adding enough solid so that a visible amount remains undissolved at equilibrium. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial. c. Securely cap the vial, place it in a constant temperature bath (e.g., 25.0 ± 0.1 °C), and agitate vigorously for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After 24 hours, cease agitation and allow the vial to remain undisturbed in the temperature bath for at least 1 hour to let undissolved solids settle. b. Carefully draw a sample from the clear supernatant using a glass syringe. c. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, dry container, discarding the first ~0.5 mL to waste to saturate the filter material.
-
Preparation of Calibration Standards: a. Prepare a stock solution of this compound of a known high concentration in the same solvent. b. Perform a series of accurate serial dilutions to create at least five calibration standards that bracket the expected concentration of the saturated solution.
-
UV-Vis Analysis: a. Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a mid-range standard. b. Measure the absorbance of the blank (pure solvent) and each calibration standard at λ_max. c. Plot a calibration curve of Absorbance vs. Concentration (mg/mL or mol/L). The curve must be linear with an R² value > 0.995 for the assay to be valid. d. Accurately dilute the filtered saturated sample with the solvent to bring its absorbance into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample.
-
Calculation of Solubility: a. Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to find the concentration of the original, saturated solution. This value is the solubility. c. Repeat the entire experiment at least twice more for statistical validity (n=3).
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Irritant: May cause skin, eye, and respiratory tract irritation.[4][6]
-
Light Sensitive: The compound can degrade upon exposure to light. It should be stored in a cool, dark place in a tightly sealed container.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, nitrile gloves, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
The solubility of this compound is governed by its predominantly non-polar, aromatic structure. It exhibits excellent solubility in non-polar and moderately polar aprotic solvents, driven by London dispersion forces and potential π-π interactions. Its solubility is limited in polar protic solvents and it is virtually insoluble in water. For drug development and synthetic chemistry applications where precise knowledge of solubility is paramount, the provided experimental protocol offers a reliable and validated method for generating quantitative data. This guide equips researchers with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their work.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS# 4028-63-1 [gmall.chemnet.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 4028-63-1 [chemicalbook.com]
- 5. Buy this compound | 4028-63-1 [smolecule.com]
- 6. This compound | 4028-63-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.ws [chem.ws]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. chemistrytalk.org [chemistrytalk.org]
An In-depth Technical Guide to the Physicochemical Properties of Iodomesitylene
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of iodomesitylene (2-iodo-1,3,5-trimethylbenzene), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize iodomesitylene in their workflows. We will delve into the theoretical principles governing its physical properties, provide experimentally determined data, and offer detailed protocols for its synthesis and the characterization of its melting and boiling points.
Introduction: The Significance of Iodomesitylene
Iodomesitylene, a sterically hindered aryl iodide, serves as a versatile building block in a multitude of chemical transformations. Its utility is particularly pronounced in cross-coupling reactions, where the iodo substituent acts as an excellent leaving group, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The bulky mesityl group (2,4,6-trimethylphenyl) imparts unique solubility and reactivity characteristics to the molecule and can influence the stereochemical outcome of reactions. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its purification, handling, and application in synthesis.
Physicochemical Properties of Iodomesitylene
The physical state and phase transitions of iodomesitylene are critical parameters for its practical application in a laboratory or industrial setting.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. It is a key indicator of purity, with impurities typically causing a depression and broadening of the melting point range.
| Property | Value | Source(s) |
| Melting Point | 27.0-33.0 °C | [1] |
Iodomesitylene is a low-melting solid at room temperature, appearing as pale yellow to yellow crystals or powder.[1]
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For many organic compounds, the boiling point is determined at atmospheric pressure. However, for compounds that are thermally sensitive, the boiling point is often measured under reduced pressure to prevent decomposition.
Multiple sources indicate that iodomesitylene does not have a defined boiling point at atmospheric pressure, often cited as "n/a" (not applicable).[2][3] This strongly suggests that the compound is susceptible to decomposition at elevated temperatures. Therefore, purification of iodomesitylene is typically achieved through recrystallization or distillation under high vacuum.
Theoretical Framework: Structure-Property Relationships
The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces, which are, in turn, influenced by its molecular weight, polarity, and symmetry.
Influence of Molecular Weight
Generally, as the molecular weight of a compound increases, so do the van der Waals forces between molecules, leading to higher melting and boiling points. The introduction of a heavy iodine atom to the mesitylene ring (molar mass: 120.19 g/mol ) to form iodomesitylene (molar mass: 246.09 g/mol ) significantly increases its mass, contributing to its solid state at room temperature.
The Role of Molecular Symmetry
The high degree of symmetry in the iodomesitylene molecule, with the three methyl groups and the iodine atom symmetrically arranged around the benzene ring, allows for efficient packing in the crystal lattice. This efficient packing maximizes the intermolecular forces, resulting in a relatively sharp and defined melting point.
Intermolecular Forces
The primary intermolecular forces at play in iodomesitylene are London dispersion forces. The large, polarizable electron cloud of the iodine atom enhances these forces. While the C-I bond does have a dipole moment, the symmetrical arrangement of the substituents on the benzene ring may reduce the overall molecular dipole moment.
}
Experimental Protocols
The following sections provide detailed, field-proven methodologies for the synthesis of iodomesitylene and the determination of its key physical properties.
Synthesis of Iodomesitylene
This protocol is adapted from a procedure utilizing the direct iodination of mesitylene with iodine monochloride. This method is effective due to the high reactivity of the electron-rich mesitylene ring towards electrophilic substitution.
Materials:
- Mesitylene (1,3,5-trimethylbenzene)
- Iodine monochloride (ICl)
- Glacial acetic acid
- Water
- Four-necked flask
- Mercury-sealed stirrer
- Double surface condenser
- Dropping funnel
Procedure:
- In a four-necked flask equipped with a mercury-sealed stirrer and a double surface condenser, combine 10 g of mesitylene and 25 g of glacial acetic acid.
- From a dropping funnel, add 10 g of iodine monochloride to the reaction mixture.
- With vigorous stirring, heat the mixture to 54°C for approximately 20 minutes. The evolution of hydrogen chloride gas will be observed.
- After the reaction is complete, cool the mixture and add water to precipitate the crude iodomesitylene as a red oil.
- Isolate the crude product and purify by recrystallization or vacuum distillation.
Causality Behind Experimental Choices:
- Glacial Acetic Acid: Serves as a polar solvent that can dissolve the reactants and facilitate the electrophilic aromatic substitution reaction.
- Iodine Monochloride: A more potent electrophilic iodinating agent than molecular iodine, enabling the reaction to proceed under milder conditions.
- Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Water Precipitation: Iodomesitylene is insoluble in water, allowing for its separation from the reaction mixture upon the addition of water.
digraph "Synthesis_of_Iodomesitylene" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];
// Nodes
Reactants [label="Mesitylene +\nIodine Monochloride\nin Acetic Acid", fillcolor="#4285F4"];
Reaction [label="Heating (54°C, 20 min)\nwith Stirring", shape=ellipse, fillcolor="#FBBC05"];
Workup [label="Precipitation\nwith Water", shape=ellipse, fillcolor="#34A853"];
Product [label="Crude Iodomesitylene\n(Red Oil)", fillcolor="#EA4335"];
Purification [label="Recrystallization or\nVacuum Distillation", shape=ellipse, fillcolor="#FBBC05"];
Final_Product [label="Pure Iodomesitylene", fillcolor="#4285F4"];
// Edges
Reactants -> Reaction;
Reaction -> Workup;
Workup -> Product;
Product -> Purification;
Purification -> Final_Product;
}
Workflow for the synthesis of iodomesitylene.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point range of an organic solid.
Materials:
-
Iodomesitylene sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the iodomesitylene sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of iodomesitylene.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).
Self-Validating System:
-
A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
-
A broad melting range suggests the presence of impurities.
Determination of Boiling Point (Under Reduced Pressure)
Given the thermal instability of iodomesitylene, its boiling point should be determined under reduced pressure. This protocol outlines a general procedure.
Materials:
-
Iodomesitylene sample
-
Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)
-
Thermometer
-
Vacuum source with a manometer
-
Heating mantle or oil bath
Procedure:
-
Place a small amount of the iodomesitylene sample and a boiling chip into the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb so that it is slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure. Record the pressure from the manometer.
-
Begin heating the distillation flask gently.
-
Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.
Causality Behind Experimental Choices:
-
Reduced Pressure: Lowering the pressure above the liquid decreases the temperature required for the vapor pressure to equal the surrounding pressure, thus allowing the compound to boil at a lower temperature and avoiding decomposition.
-
Boiling Chip: Ensures smooth boiling and prevents bumping of the liquid.
Conclusion
Iodomesitylene is a valuable synthetic intermediate with a well-defined melting point range of 27-33 °C. Its boiling point at atmospheric pressure is not applicable due to thermal decomposition. The physicochemical properties of iodomesitylene are a direct consequence of its molecular structure, including its high molecular weight and symmetrical arrangement of substituents. The provided experimental protocols offer reliable methods for the synthesis and characterization of this important compound, ensuring its effective use in research and development.
References
An In-depth Technical Guide to the Molecular Structure and Geometry of 2,4,6-Trimethyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Structural Nuances of a Versatile Reagent
2,4,6-Trimethyliodobenzene, also known as iodomesitylene, is a halogenated aromatic compound with the chemical formula C₉H₁₁I.[1] This seemingly simple molecule holds significant importance as a versatile reagent and building block in organic synthesis. Its utility is deeply rooted in its unique molecular architecture. The strategic placement of three methyl groups and an iodine atom on a benzene ring gives rise to distinct steric and electronic properties that influence its reactivity and potential applications, particularly in catalysis and polymer science. This guide provides a comprehensive exploration of the molecular structure and geometry of this compound, offering insights for researchers leveraging this compound in complex synthetic endeavors.
Core Molecular Identity and Physicochemical Properties
This compound is systematically named 2-iodo-1,3,5-trimethylbenzene.[1] It is a yellow crystalline solid at room temperature, exhibiting a melting point in the range of 28-32 °C and a boiling point of approximately 250 °C.[1][2] Due to the presence of the iodine atom, it is sensitive to light and should be stored in a dark, cool, and dry environment to prevent degradation.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁I | [1] |
| Molecular Weight | 246.09 g/mol | [1] |
| IUPAC Name | 2-iodo-1,3,5-trimethylbenzene | [1] |
| Synonyms | Iodomesitylene, Mesityl Iodide | [4] |
| CAS Number | 4028-63-1 | [2] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 28-32 °C | [1][2] |
| Boiling Point | ~250 °C | [1] |
Synthesis and Spectroscopic Characterization
The primary route for the synthesis of this compound involves the direct iodination of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution is typically carried out using iodine in the presence of a suitable oxidizing agent.
Experimental Protocol: Direct Iodination of Mesitylene
Objective: To synthesize this compound from mesitylene.
Materials:
-
Mesitylene
-
Iodine (I₂)
-
Ammonium nitrate (NH₄NO₃)
-
Sulfuric acid (H₂SO₄, 96% aqueous solution)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃, 10% aqueous solution)
-
Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane and Dichloromethane (CH₂Cl₂) for elution
Procedure:
-
In a 10 mL glass flask equipped with a magnetic stir bar, dissolve mesitylene (1 mmol) in acetonitrile (2 mL).
-
To the stirred solution, add ammonium nitrate (10-25 mol%), iodine (50 mol%), and sulfuric acid (10-20 mol%).
-
Equip the flask with a balloon filled with air (1 L) and stir the reaction mixture magnetically at 60 °C.
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).
-
Filter off the insoluble material (ammonium sulfate).
-
Neutralize the filtrate with 10% aqueous sodium bicarbonate solution (2 mL) and decolorize with 10% aqueous sodium thiosulfate solution (2 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with ethyl acetate (2 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-hexane and dichloromethane, followed by preparative thin-layer chromatography to afford pure this compound.[2]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Signature
-
Mass Spectrometry: Electron ionization mass spectrometry of this compound reveals a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 246, which corresponds to its molecular weight.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and C=C stretching of the benzene ring. The C-I stretching vibration is typically observed at lower frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the aromatic protons and the protons of the three methyl groups, confirming the substitution pattern. ¹³C NMR spectroscopy further corroborates the structure with signals for the aromatic carbons and the methyl carbons.
Molecular Geometry: A Computational Perspective
Due to the limited availability of single-crystal X-ray diffraction data for this compound, its precise molecular geometry is best understood through computational chemistry.[1] A computed 3D structure from the PubChem database (CID 77647) provides the following geometric parameters.
Bond Lengths
| Bond | Length (Å) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-I | ~2.10 |
| C-C (methyl) | ~1.51 |
| C-H (aromatic) | ~1.08 |
| C-H (methyl) | ~1.09 |
Bond Angles
| Angle | Degree (°) |
| C-C-C (in ring) | ~119 - 121 |
| I-C-C (in ring) | ~119 - 120 |
| C-C-C (methyl) | ~119 - 121 |
| H-C-H (methyl) | ~109.5 |
Dihedral Angles and Steric Hindrance
The symmetrical substitution of the bulky methyl groups at the ortho (2,6) and para (4) positions, along with the large iodine atom at the 2-position, introduces significant steric hindrance. This steric crowding influences the planarity of the substituents relative to the benzene ring.
The dihedral angles, which describe the rotation around a bond, are crucial for understanding the three-dimensional arrangement. For instance, the dihedral angle between the plane of the benzene ring and the C-I bond, as well as the C-C bonds of the methyl groups, will deviate slightly from perfect planarity to alleviate steric strain. The methyl groups themselves will adopt conformations that minimize repulsion between their hydrogen atoms and the adjacent iodine atom and methyl groups. This steric hindrance is a key factor in the chemical reactivity of this compound, often directing reactions to less hindered sites and influencing the stability of reaction intermediates.
Diagram of Molecular Structure:
Caption: Schematic of this compound's structure.
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable tool in organic synthesis.
-
Suzuki Coupling Reactions: It serves as an effective catalyst in Suzuki coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2] The steric bulk around the iodine atom can influence the catalytic cycle and product selectivity.
-
Radical Polymerization: this compound can be employed as a catalyst for living radical polymerization, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2]
-
Intermediate for Complex Molecules: The iodine atom can be readily substituted with a variety of functional groups through various cross-coupling and substitution reactions, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.[1]
Conclusion
The molecular structure and geometry of this compound are intricately linked to its chemical reactivity and utility in modern organic synthesis. The symmetrical arrangement of three methyl groups and an iodine atom on a planar benzene ring creates a unique steric and electronic environment. While experimental crystallographic data is limited, computational models provide valuable insights into its bond lengths, angles, and the conformational effects of steric hindrance. A thorough understanding of this molecule's architecture is paramount for researchers aiming to exploit its full potential in the development of novel synthetic methodologies and advanced materials.
References
Quantum Chemical Calculations for 2,4,6-Trimethyliodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 2,4,6-trimethyliodobenzene, also known as iodomesitylene. This molecule, with its unique steric and electronic properties, serves as an important building block in organic synthesis and a subject of interest in computational chemistry.[1] This document will delve into the critical considerations for accurately modeling this halogenated aromatic compound, from selecting appropriate theoretical methods to interpreting the computational results.
Introduction: The Significance of this compound
This compound is a yellow crystalline solid with a molecular formula of C₉H₁₁I.[1][2] Its structure features a benzene ring substituted with three methyl groups and an iodine atom, leading to significant steric hindrance that influences its reactivity.[1] This compound is a valuable reagent in various organic reactions, including Suzuki couplings and as a precursor for hypervalent iodine compounds.[1][2] The presence of the heavy iodine atom necessitates the use of advanced quantum chemical methods that can accurately account for relativistic effects.[3][4][5]
Theoretical Foundations for Accurate Calculations
The accurate theoretical description of molecules containing heavy elements like iodine presents a significant challenge in computational chemistry.[6] The high velocity of core electrons in heavy atoms leads to relativistic effects that can significantly impact molecular properties.[3][4][5] Therefore, a careful selection of computational methods is paramount.
The Necessity of Relativistic Effects
For heavy elements, the Schrödinger equation, which forms the basis of non-relativistic quantum mechanics, is insufficient.[3] The Dirac equation provides a more accurate, relativistic description of electronic structure.[3] In practical quantum chemical calculations, various approximations to the Dirac equation are employed. For this compound, accounting for relativistic effects is crucial for obtaining reliable predictions of its electronic structure, spectroscopic properties, and reactivity.[3][7] These effects are particularly pronounced for properties involving the iodine atom, such as the C-I bond length and NMR chemical shifts.[3][8]
Density Functional Theory (DFT) for Halogenated Aromatics
Density Functional Theory (DFT) has emerged as a powerful and widely used method for quantum chemical calculations due to its favorable balance of accuracy and computational cost.[6][9] For halogenated aromatic compounds like this compound, several DFT functionals can provide reliable results. The choice of functional is critical and should be guided by the specific properties of interest. Hybrid functionals, such as B3LYP, are often a good starting point, but for systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed for such interactions (e.g., M06-2X) may be more appropriate.[10]
Basis Sets for Iodine: A Critical Choice
The selection of an appropriate basis set is as crucial as the choice of the theoretical method. For the iodine atom, standard Pople-style basis sets (e.g., 6-31G*) are generally inadequate. Instead, basis sets that include effective core potentials (ECPs) or are specifically designed for relativistic calculations should be employed.[8]
-
Effective Core Potentials (ECPs): ECPs, such as the LANL2DZ basis set, replace the core electrons of the heavy atom with a potential, reducing the computational cost while implicitly accounting for some relativistic effects.
-
All-Electron Basis Sets: For higher accuracy, all-electron basis sets that are specifically parameterized for relativistic calculations are recommended. Examples include the DGDZVP and the def2 series of basis sets (e.g., def2-TZVP).[8][9] Recent studies have shown that full-electron basis sets can provide better agreement for properties like bond lengths and reaction enthalpies compared to pseudopotentials.[8]
Practical Workflow for Quantum Chemical Calculations
This section outlines a step-by-step workflow for performing quantum chemical calculations on this compound using a popular quantum chemistry software package like Gaussian, ORCA, or GAMESS.[11][12][13]
Computational Workflow Diagram
Caption: A generalized workflow for performing quantum chemical calculations.
Step-by-Step Protocol
Step 1: Molecular Structure Input
-
Define the initial 3D coordinates of this compound. This can be done using a molecular builder or by retrieving coordinates from a database like the NIST WebBook.[14][15]
Step 2: Method and Basis Set Selection
-
Choose a DFT functional appropriate for the research question. For general purposes, B3LYP is a robust choice.
-
Select a basis set that can accurately describe the iodine atom. A combination of a Pople-style basis set for the lighter atoms (e.g., 6-311+G(d,p)) and a relativistic basis set with an ECP for iodine (e.g., LANL2DZ) is a common and effective approach.
Step 3: Geometry Optimization
-
Perform a geometry optimization to find the minimum energy structure of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular geometry.
Step 4: Frequency Calculation
-
Following a successful geometry optimization, a frequency calculation should be performed. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.
-
Step 5: Electronic Property Calculations
-
Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Molecular Orbitals (HOMO/LUMO): To understand the electronic structure and reactivity.
-
Mulliken or Natural Bond Orbital (NBO) Charges: To analyze the charge distribution within the molecule.
-
NMR Chemical Shifts: These require specialized methods and basis sets, often incorporating relativistic effects more explicitly.[3]
-
UV-Vis Spectra: Can be predicted using Time-Dependent DFT (TD-DFT) calculations.
-
Analysis and Interpretation of Results
A critical part of any computational study is the careful analysis and interpretation of the calculated data.
Structural Parameters
The calculated geometric parameters, such as bond lengths and angles, should be compared with available experimental data (e.g., from X-ray crystallography) to validate the computational model. For this compound, the C-I bond length is a key parameter that is sensitive to the level of theory.
| Property | Experimental Value | Calculated Value (B3LYP/LANL2DZ) |
| C-I Bond Length (Å) | ~2.10 | Value to be calculated |
| C-C Bond Lengths (Å) | ~1.39-1.41 | Value to be calculated |
| C-H Bond Lengths (Å) | ~1.08-1.09 | Value to be calculated |
| Caption: Table for comparison of experimental and calculated structural parameters. |
Spectroscopic Data
The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor may be applied for better agreement. Similarly, calculated NMR chemical shifts should be referenced against a standard (e.g., TMS) and compared with experimental spectra.[1]
| Spectroscopic Data | Experimental Data | Calculated Data |
| Key IR Frequencies (cm⁻¹) | List of key peaks | Calculated frequencies |
| ¹³C NMR Shifts (ppm) | List of key shifts | Calculated shifts |
| ¹H NMR Shifts (ppm) | List of key shifts | Calculated shifts |
| Caption: Table for comparison of experimental and calculated spectroscopic data. |
Conclusion and Future Directions
This guide has provided a comprehensive framework for performing accurate and reliable quantum chemical calculations on this compound. By carefully selecting theoretical methods and basis sets that account for the unique challenges posed by the heavy iodine atom, researchers can gain valuable insights into the structure, properties, and reactivity of this important molecule. Future work in this area could involve exploring its role in halogen bonding, investigating its excited-state properties for photochemical applications, or modeling its reactivity in complex catalytic cycles. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to a deeper understanding of the intricate chemistry of this compound and other halogenated aromatic compounds.
References
- 1. Buy this compound | 4028-63-1 [smolecule.com]
- 2. This compound | 4028-63-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. [1107.5005] Computing Heavy Elements [arxiv.org]
- 7. Delocalized relativistic effects, from the viewpoint of halogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphitea [frontiersin.org]
- 11. ORCA - FACCTs [faccts.de]
- 12. iscitech.com [iscitech.com]
- 13. reddit.com [reddit.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Trimethyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethyliodobenzene, also known as iodomesitylene, presents a fascinating case study in steric hindrance and its profound impact on chemical reactivity and molecular architecture. This in-depth technical guide explores the multifaceted steric effects originating from the three methyl groups positioned ortho and para to the iodine atom on the benzene ring. We will delve into the structural consequences of this substitution pattern, its quantifiable impact on reaction kinetics in pivotal cross-coupling reactions, and its strategic utilization in the synthesis of bulky hypervalent iodine reagents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to anticipate, control, and exploit the unique steric properties of this compound in organic synthesis.
Introduction: The Architecture of Steric Congestion
Steric hindrance is a fundamental concept in organic chemistry, describing the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity.[1] In this compound, the presence of two methyl groups in the ortho positions flanking the iodine atom creates a sterically congested environment. This molecular architecture is not merely a passive feature but an active determinant of the compound's chemical behavior. The bulky methyl groups act as "steric shields," restricting access to the reactive C-I bond and influencing the trajectory of incoming reagents. This guide will dissect the origins of this steric hindrance, from fundamental molecular geometry to its tangible effects on reaction outcomes.
Molecular Geometry and the Quantification of Steric Hindrance
While specific single-crystal X-ray diffraction data for this compound is limited in the published literature, we can infer its structural characteristics from analogous molecules and computational modeling.[2] The benzene ring itself is planar, but the steric repulsion between the voluminous iodine atom and the two ortho-methyl groups likely forces slight deviations from ideal bond angles.
To quantify steric effects, computational methods such as the calculation of cone angles or buried volume (%VBur) can be employed. These methods provide a numerical representation of the steric bulk around a specific atom or functional group, allowing for a more predictive understanding of reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁I | [4] |
| Molecular Weight | 246.09 g/mol | [4] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 28-32 °C | [5] |
| Boiling Point | ~250 °C | [5] |
| CAS Number | 4028-63-1 | [4] |
Impact on Reactivity: A Tale of Two Cross-Couplings
The steric hindrance of this compound is most prominently demonstrated in its reactivity, or lack thereof, in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for biaryl synthesis.[6] However, the efficiency of this reaction is highly sensitive to steric hindrance on the aryl halide. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[7]
The bulky ortho-methyl groups in this compound significantly impede the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate of oxidative addition.[1] This leads to longer reaction times and often requires more forcing conditions (higher temperatures, more active catalysts, or specialized ligands) to achieve reasonable yields compared to less hindered aryl iodides like iodobenzene.
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (Illustrative)
| Aryl Iodide | Relative Reaction Rate (Illustrative) | Typical Yield (with Phenylboronic Acid) |
| Iodobenzene | 1 | >95% |
| 2-Iodotoluene | ~0.5 | 80-90% |
| This compound | <0.1 | Variable, often lower without optimization |
Note: The relative reaction rates and yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific applications.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome: Due to the steric hindrance of this compound, the reaction is expected to be slower and may result in a lower yield compared to the coupling of iodobenzene under identical conditions. Optimization of the ligand (e.g., using bulky, electron-rich phosphines like SPhos or XPhos) and base may be necessary to improve the yield.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered this compound.
The Negishi Cross-Coupling Reaction
The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction.[8] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium(0) or nickel(0) catalyst is a key step. Consequently, the steric hindrance of this compound also presents a significant challenge in Negishi couplings, often necessitating the use of more reactive catalysts or harsher reaction conditions.
Experimental Protocol: Negishi Coupling of this compound with an Alkylzinc Reagent
This protocol is a general guideline and requires careful handling of air- and moisture-sensitive reagents.
Materials:
-
This compound (1.0 mmol)
-
Alkylzinc halide solution (e.g., 0.5 M in THF, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous THF and stir until all solids are dissolved.
-
Slowly add the alkylzinc halide solution via syringe at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The reaction may proceed slower and give a lower yield compared to the coupling of a less hindered aryl iodide. The choice of catalyst and reaction temperature is critical for achieving a successful transformation.
Harnessing Steric Hindrance: Synthesis of Hypervalent Iodine Reagents
While steric hindrance can be a challenge, it can also be a powerful tool in synthetic design. The bulky nature of the 2,4,6-trimethylphenyl (mesityl) group makes it an excellent "non-transferable" or "spectator" ligand in hypervalent iodine(III) reagents, such as diaryliodonium salts.
Synthesis of (Diacetoxyiodo)mesitylene
(Diacetoxyiodo)arenes are versatile oxidizing agents and precursors to other hypervalent iodine compounds.[3][9] The synthesis of (diacetoxyiodo)mesitylene can be achieved by the oxidation of this compound.
Experimental Protocol: Preparation of (Diacetoxyiodo)-2,4,6-trimethylbenzene
This protocol is adapted from general procedures for the synthesis of (diacetoxyiodo)arenes.[9]
Materials:
-
This compound (10 mmol)
-
Sodium percarbonate (30 mmol)
-
Acetic anhydride (15 mL)
-
Glacial acetic acid (10 mL)
-
Dichloromethane (50 mL)
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of acetic anhydride, glacial acetic acid, and dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add sodium percarbonate in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (diacetoxyiodo)mesitylene.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Hypervalent Iodine Reagent Synthesis Workflow
Caption: A schematic representation of the synthesis of (diacetoxyiodo)mesitylene from this compound.
Dimesityliodonium Salts
Diaryliodonium salts are powerful arylating agents. The steric bulk of the mesityl group in dimesityliodonium salts can influence which aryl group is transferred in subsequent reactions, a concept known as "selective aryl transfer."
Conclusion
The steric hindrance imparted by the three methyl groups in this compound is a defining characteristic that governs its reactivity. While it poses a challenge for reactions that require direct access to the C-I bond, such as Suzuki-Miyaura and Negishi cross-couplings, this steric shielding can be strategically leveraged in the design of hypervalent iodine reagents. A thorough understanding of the principles outlined in this guide will enable researchers to better predict and control the outcomes of reactions involving this unique and synthetically valuable molecule. As the demand for more complex and precisely tailored molecules grows in fields like drug discovery and materials science, the ability to master the subtleties of steric effects will remain a critical skill for the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 4028-63-1 [smolecule.com]
- 3. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 4028-63-1 [chemicalbook.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Beyond a Simple Building Block
An In-Depth Technical Guide to the Electronic Properties of Iodomesitylene
Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) represents a fascinating case study in physical organic chemistry, where steric and electronic factors converge to create a uniquely versatile reagent. While often viewed as a simple aryl iodide, its true value in modern chemical synthesis lies in a nuanced set of electronic properties. The bulky mesityl group provides significant steric shielding, influencing reaction kinetics and regioselectivity, but it is the carbon-iodine bond and its associated electronic environment that dictate the molecule's fundamental reactivity.
This guide provides an in-depth analysis of the core electronic properties of iodomesitylene. We will dissect its molecular structure through both theoretical and experimental lenses, exploring the frontier molecular orbitals that govern its interactions. For researchers, synthetic chemists, and drug development professionals, a deep understanding of these principles is paramount. It allows for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of reactivity, ultimately transforming iodomesitylene from a simple reagent into a precision tool for constructing complex molecular architectures.
Part 1: Molecular Structure and Synthesis
The foundation of iodomesitylene's electronic character is its molecular structure. It consists of a benzene ring substituted with an iodine atom and three methyl groups at the 2, 4, and 6 positions.[1] This substitution pattern, defining the mesityl group, imposes a specific geometry that influences the electron distribution across the aromatic system.
The synthesis of iodomesitylene is typically achieved through the electrophilic iodination of mesitylene. A common laboratory-scale procedure involves the reaction of mesitylene with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent.
Caption: General workflow for the synthesis of iodomesitylene.
Part 2: Core Electronic Properties - A Theoretical and Experimental Overview
The reactivity of a molecule is fundamentally governed by its electronic structure, particularly the distribution and energy of its outermost electrons. For iodomesitylene, these properties can be probed through computational modeling and validated by electrochemical and spectroscopic experiments.
Theoretical Framework: Frontier Orbitals and DFT
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It posits that reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[2] The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference between these energies, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability.[2][3]
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for accurately predicting these and other electronic properties.[4] By solving approximations of the Schrödinger equation, DFT can model electron density and calculate orbital energies, electrostatic potential surfaces, and bond characteristics, providing deep insight into molecular behavior.[5][6][7] For molecules containing heavy atoms like iodine, specialized basis sets that account for relativistic effects are crucial for obtaining accurate results.[7][8]
Caption: Logical workflow for a DFT analysis of iodomesitylene.
Experimental Characterization
While DFT provides predictive power, experimental validation is the cornerstone of scientific integrity. Techniques like cyclic voltammetry and UV-Visible spectroscopy provide tangible data that correlate directly with the theoretical electronic parameters.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to measure a molecule's oxidation and reduction potentials.[9][10] The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released upon adding an electron to the LUMO. Thus, CV provides an empirical method to estimate the HOMO and LUMO energy levels.[10] For aryl iodides, CV can reveal the electrochemical behavior of the C-I bond and the aromatic system.[11][12]
-
UV-Visible Spectroscopy: This method measures the wavelengths of light a molecule absorbs. The lowest energy absorption band often corresponds to the electronic transition of an electron from the HOMO to the LUMO.[13] The energy of this absorbed light (calculated from its wavelength) provides a direct experimental measurement of the HOMO-LUMO gap.
Summary of Electronic Parameters
The following table summarizes the key electronic properties of iodomesitylene. While precise DFT-calculated values depend on the specific level of theory, this table provides a consolidated view of the parameters and their significance.
| Parameter | Significance | Typical Method of Determination |
| Ionization Potential (IP) | Energy required to remove an electron; relates to the HOMO energy. A lower IP indicates a better electron donor.[14][15] | Cyclic Voltammetry (Oxidation Potential) |
| Electron Affinity (EA) | Energy released when an electron is added; relates to the LUMO energy. A higher EA indicates a better electron acceptor.[14][16] | Cyclic Voltammetry (Reduction Potential) |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower wavelength light absorption.[2][17] | UV-Vis Spectroscopy, DFT Calculations |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charge centers. | DFT Calculations |
Part 3: The Nexus of Electronic Properties and Chemical Functionality
The theoretical and experimental electronic properties of iodomesitylene are not merely academic; they directly translate into its broad utility in chemical synthesis.
-
Electrophilic Iodination and Hypervalent Iodine Chemistry: Iodomesitylene can serve as a precursor to hypervalent iodine reagents, such as iodomesitylene diacetate.[18][19][20] In these I(III) species, the iodine atom is highly electron-deficient and thus a potent electrophile and oxidizing agent. This electronic state enables it to participate in a vast array of transformations, including the iodination of other aromatic compounds and the oxidation of alcohols.[18][21]
-
Cross-Coupling Reactions: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity is a direct consequence of its electronic properties: the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, facilitating oxidative addition to the metal catalyst (e.g., Palladium(0)). This makes iodomesitylene a superior coupling partner for constructing complex C-C bonds, a foundational strategy in drug development and materials science.[18][22]
-
Intermediate in Drug Development: The ability to be easily transformed via cross-coupling or used in hypervalent iodine chemistry makes iodomesitylene a valuable intermediate.[] It allows for the late-stage introduction of diverse functional groups onto the mesityl scaffold or the use of the iodine as a handle to build out more complex molecular frameworks, which is a critical capability in medicinal chemistry for structure-activity relationship (SAR) studies.[24]
Caption: Relationship between electronic properties and applications.
Part 4: Key Experimental and Computational Methodologies
To ensure scientific integrity and reproducibility, protocols must be robust and self-validating. Below are detailed methodologies for the synthesis, electrochemical analysis, and computational study of iodomesitylene.
Protocol 1: Synthesis of Iodomesitylene
-
Objective: To synthesize 2-iodo-1,3,5-trimethylbenzene from mesitylene.
-
Materials: Mesitylene, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Sodium thiosulfate solution, Sodium bicarbonate solution, Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve mesitylene and iodine in dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-mixed solution of H₂O₂ and H₂SO₄ dropwise, maintaining the temperature below 10 °C. The oxidizing mixture generates the electrophilic iodine species in situ.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the mixture by slowly adding it to a saturated solution of sodium thiosulfate to destroy any unreacted iodine.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield pure iodomesitylene.
-
Protocol 2: Determination of Redox Potentials using Cyclic Voltammetry
-
Objective: To determine the oxidation potential of iodomesitylene, which correlates to its HOMO energy.
-
Setup: A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[12] A potentiostat is used for potential control and current measurement.
-
Procedure:
-
Prepare a ~1 mM solution of iodomesitylene in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Before the measurement, polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.
-
De-gas the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Immerse the three electrodes into the solution, ensuring the reference electrode tip is close to the working electrode.
-
Run a cyclic voltammetry scan. Start at a potential where no reaction occurs (e.g., 0 V) and scan towards a positive potential (e.g., +2.0 V) at a defined scan rate (e.g., 100 mV/s).
-
After reaching the vertex potential, reverse the scan back to the starting potential.
-
Record the resulting voltammogram (current vs. potential). The potential at the peak of the first oxidation wave corresponds to the oxidation potential (Eₚₐ).
-
As an internal standard, add a compound with a known, stable oxidation potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again to calibrate the potential scale.
-
Protocol 3: Computational Workflow for DFT Analysis
-
Objective: To calculate the HOMO/LUMO energies and electrostatic potential map of iodomesitylene.
-
Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Procedure:
-
Structure Input: Build the 3D structure of iodomesitylene in the software's molecular editor or import it from a standard file format (e.g., .mol or .xyz).
-
Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 semi-empirical) followed by a full optimization using DFT.
-
Keyword Example: B3LYP/def2-SVP Opt Freq
-
Causality: This two-step process ensures a good starting geometry, preventing the more demanding DFT calculation from getting trapped in a local minimum. The def2-SVP basis set is a good starting point, and Freq is added to confirm a true energy minimum has been found (no imaginary frequencies).
-
-
High-Accuracy Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set that is appropriate for iodine.[5][7]
-
Keyword Example: B3LYP/def2-TZVP
-
Causality: A triple-zeta basis set like def2-TZVP provides a more accurate description of the electron distribution and orbital energies compared to the smaller set used for optimization.
-
-
Property Analysis:
-
From the output file of the single-point energy calculation, extract the energies of the HOMO and LUMO. The difference yields the HOMO-LUMO gap.
-
Generate the electrostatic potential (ESP) map and visualize it on the molecule's electron density surface. This will reveal electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
-
-
Conclusion
Iodomesitylene is a powerful reagent whose utility is directly derived from its fundamental electronic properties. The polarizability and reactivity of the carbon-iodine bond, modulated by the steric and electronic influence of the mesityl group, make it an ideal substrate for pivotal synthetic transformations. Through the combined application of computational modeling with DFT and empirical validation with techniques like cyclic voltammetry, we can develop a robust and predictive understanding of its behavior. For professionals in materials science and drug discovery, this deep knowledge is not just academic—it is the key to unlocking new synthetic possibilities and accelerating the development of novel functional molecules.
References
- 1. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ionization Energy and Electron Affinity [chemed.chem.purdue.edu]
- 16. nuclear-power.com [nuclear-power.com]
- 17. reddit.com [reddit.com]
- 18. nbinno.com [nbinno.com]
- 19. Iodomesitylene Diacetate | 33035-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. IODOMESITYLENE DIACETATE | 33035-41-5 [chemicalbook.com]
- 21. Iodosylbenzene [organic-chemistry.org]
- 22. 2,4,6-Trimethyliodobenzene | 4028-63-1 [chemicalbook.com]
- 24. Discoveries | NEDP [nedp.com]
The Systematic Unraveling of a Name: An In-depth Technical Guide to the IUPAC Nomenclature of Iodomesitylene
For Researchers, Scientists, and Drug Development Professionals
In the precise language of organic chemistry, a compound's name is its unique identifier, a blueprint of its molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, ensuring clear communication within the global scientific community. This guide delves into the core principles of IUPAC nomenclature as applied to iodomesitylene, a substituted aromatic hydrocarbon of significant interest in organic synthesis and materials science.
Part 1: Deconstructing the Parent Hydride: Mesitylene
The foundation of the name "iodomesitylene" lies in its parent hydride, mesitylene. Mesitylene is the common, and IUPAC-accepted, name for 1,3,5-trimethylbenzene.[1][2][3] It consists of a benzene ring with three methyl groups positioned symmetrically at the 1, 3, and 5 positions.[1][2][3] This symmetrical substitution pattern is a key feature of mesitylene.[1][4]
The use of a common name like mesitylene as the parent is a feature of IUPAC nomenclature that acknowledges historical names for frequently encountered structures.[5][6][7] When a common name is used, the numbering of the ring is inherent to the parent structure. For mesitylene, the methyl groups are, by definition, at positions 1, 3, and 5.
Part 2: The Logic of Locants: Numbering the Ring
With the parent hydride established as mesitylene, the next step is to indicate the position of the iodo substituent. According to IUPAC rules for substituted benzenes, the goal is to assign the lowest possible locants (numbers) to the substituents.[8][9][10]
In the case of iodomesitylene, we start by assigning the numbers 1, 3, and 5 to the carbons bearing the methyl groups. This leaves positions 2, 4, and 6 available for the iodo group. Due to the symmetry of mesitylene, positions 2, 4, and 6 are chemically equivalent. Therefore, placing the iodo group at any of these positions results in the same molecule. To adhere to the principle of lowest locants, the iodo group is assigned the number 2.
This leads to the systematic IUPAC name: 2-iodo-1,3,5-trimethylbenzene .[11]
The following diagram illustrates the structure and numbering of 2-iodo-1,3,5-trimethylbenzene:
Structure and IUPAC numbering of 2-iodo-1,3,5-trimethylbenzene.
Part 3: An Alternative Approach: Benzene as the Parent
While using "mesitylene" as the parent name is common and accepted, an alternative and equally correct IUPAC name can be derived by considering "benzene" as the parent. In this approach, all substituents, including the methyl and iodo groups, are listed alphabetically as prefixes.
The substituents are:
-
Iodo
-
Methyl (three times, so "trimethyl")
Following the principle of alphabetical order for citation, "iodo" comes before "trimethyl". However, the primary rule is to assign the lowest possible set of locants to the substituents.
If we number the ring to give the iodo group position 1, the methyl groups would be at positions 2, 4, and 6. This would give the locant set (1, 2, 4, 6).
If we number the ring to give a methyl group position 1, we have two possibilities:
-
Numbering towards the iodo group: 1 (methyl), 2 (iodo), 3 (methyl), 5 (methyl). This gives the locant set (1, 2, 3, 5).
-
Numbering away from the iodo group: 1 (methyl), 3 (methyl), 5 (methyl), 6 (iodo). This gives the locant set (1, 3, 5, 6).
Comparing the locant sets (1, 2, 4, 6), (1, 2, 3, 5), and (1, 3, 5, 6), the set (1, 2, 3, 5) is not the lowest. The lowest locant set is achieved by starting at a methyl group and numbering to give the other substituents the lowest possible numbers, which is 1,3,5 for the methyl groups and 2 for the iodo group, resulting in the name 2-iodo-1,3,5-trimethylbenzene . This confirms the name derived from the parent "mesitylene".
Part 4: Functional Group Priority
In more complex molecules, the presence of various functional groups necessitates a priority system to determine the parent compound.[12][13][14] For instance, a carboxylic acid group would take precedence over an alcohol, which in turn would have priority over an amine.[10] However, in the case of iodomesitylene, both the iodo and methyl groups are considered as substituents of the same level of priority (halogens and alkyl groups).[13] Therefore, the naming is determined by the principle of lowest locants and alphabetical order when locants are equivalent.
Conclusion
The IUPAC nomenclature for iodomesitylene is systematically derived as 2-iodo-1,3,5-trimethylbenzene . This name precisely describes the molecular structure, consisting of a benzene ring symmetrically substituted with three methyl groups at positions 1, 3, and 5, and an iodine atom at position 2. Understanding the principles behind this nomenclature—the identification of the parent hydride, the application of the lowest locant rule, and the consideration of substituent priority—is fundamental for clear and accurate communication in the fields of chemical research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesitylene | 108-67-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. sarthaks.com [sarthaks.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. egpat.com [egpat.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of Sterically Hindered 2,4,6-Trimethyliodobenzene
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when one or both coupling partners are sterically hindered.
2,4,6-Trimethyliodobenzene, with its two ortho-methyl groups flanking the iodine atom, presents a classic example of a sterically encumbered aryl halide. This steric bulk impedes the initial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond.[4] Furthermore, the subsequent reductive elimination step, which forms the desired biaryl product, can also be slowed by steric hindrance.[4] Consequently, achieving high yields with such substrates necessitates carefully optimized reaction conditions, often involving specialized catalysts and ligands.
This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the rationale behind the selection of each reaction component and provide a step-by-step methodology designed to overcome the inherent challenges of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.[6] For sterically hindered substrates like this compound, this step is often rate-limiting.
-
Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated.[6]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is designed to be a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale for Selection |
| This compound | >98% purity | High purity starting material is crucial for clean reactions and high yields. |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand | Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings.[8] For more challenging couplings, a combination of a palladium(II) source and a bulky, electron-rich ligand is often superior. |
| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling sterically hindered substrates as they promote both oxidative addition and reductive elimination.[9][10] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Potassium phosphate and cesium carbonate are effective bases for Suzuki couplings.[11] Cesium carbonate can sometimes offer advantages in terms of solubility and reactivity (the "cesium effect").[7][12] |
| Solvent | Toluene or Dioxane (anhydrous) | These are common, relatively non-polar aprotic solvents for Suzuki couplings that have good solubility for the reactants and are stable at the required reaction temperatures.[5] |
| Schlenk flask or reaction vial | Flame-dried | Essential for maintaining an inert atmosphere to prevent catalyst deactivation. |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of the Pd(0) catalyst. |
| Magnetic Stirrer and Stir Bar | - | For efficient mixing of the reaction components. |
| Heating Mantle or Oil Bath | - | For precise temperature control. |
Step-by-Step Experimental Procedure
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. compunetics.net [compunetics.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Phosphine Ligands [merckmillipore.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. quora.com [quora.com]
Application Notes & Protocols: Navigating Sterically Hindered Suzuki Reactions with 2,4,6-Trimethyliodobenzene
Introduction: The Challenge of Steric Congestion in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical research and drug development is particularly widespread, where the biaryl motif is a privileged scaffold in many bioactive molecules.[2][3] However, as synthetic targets increase in complexity, chemists frequently encounter a significant hurdle: steric hindrance. When coupling partners bear multiple substituents at their ortho positions, the reaction rate plummets, and yields become unsatisfactory.[4][5]
This guide focuses on a classic and challenging substrate, 2,4,6-trimethyliodobenzene (iodomesitylene) , to illustrate the principles and advanced techniques required to overcome steric impediments in Suzuki reactions. The presence of two ortho-methyl groups creates a sterically demanding environment around the carbon-iodine bond, making it a perfect model for developing robust protocols for the synthesis of tri- and tetra-ortho-substituted biaryls.[6] We will explore the mechanistic challenges posed by such substrates and provide detailed, field-proven protocols that leverage modern catalyst systems to achieve high-yield couplings.
Part 1: Understanding the Mechanistic Hurdles of Steric Hindrance
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk on the coupling partners, particularly the aryl halide, profoundly impacts the kinetics of these steps, especially oxidative addition and reductive elimination.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is often slowed by bulky ortho substituents. These groups can physically block the approach of the large palladium catalyst complex. To overcome this, the catalyst must be highly reactive, typically a coordinatively unsaturated 12- or 14-electron Pd(0) species.[7]
-
Transmetalation: This step, involving the transfer of the organic group from the boronic acid to the palladium center, is less commonly the rate-limiting step but can still be affected. The choice of base is critical here to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[8]
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. This step is notoriously difficult for sterically congested biaryls. The two bulky aryl groups must orient themselves cis to one another on the palladium center before the C-C bond can form. The steric clash between ortho substituents can create a high energy barrier for this conformation, significantly slowing down or even halting the catalytic cycle.[6][9]
To address these challenges, catalyst systems have evolved significantly. The key lies in the ligand coordinated to the palladium center.
The Solution: Advanced Ligand Scaffolds
Modern catalysis has shown that the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is paramount for success in hindered couplings.[7][10]
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[7][11] Their bulkiness promotes the formation of monoligated, highly reactive Pd(0) species that facilitate oxidative addition. Their strong electron-donating ability increases electron density on the palladium center, which in turn accelerates the rate of reductive elimination.[12][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines and often provide exceptional stability and activity. Their "flexible steric bulk" can create a highly active catalytic center capable of coupling extremely hindered substrates, including those needed for tetra-ortho-substituted biaryls.[14][15]
The following diagram illustrates the catalytic cycle, highlighting the steps impeded by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle. Steric hindrance primarily slows the Oxidative Addition and inhibits the Reductive Elimination steps.
Part 2: Experimental Protocols
Here we provide two detailed protocols for the Suzuki coupling of this compound with a representative boronic acid, (2,6-dimethylphenyl)boronic acid, to form the highly hindered tetra-ortho-substituted biaryl, 2,2',6,6'-tetramethyl-1,1'-biphenyl.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol employs a commonly used Buchwald-type ligand and is a robust starting point for many sterically hindered couplings.
Materials:
-
This compound
-
(2,6-Dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[11]
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized water, degassed
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for the general Suzuki coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), (2,6-dimethylphenyl)boronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) and a small amount of degassed deionized water (0.5 mL, ~10% v/v). The presence of some water can be beneficial when using phosphate bases.[7]
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Backfill the flask with argon or nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: High-Efficacy Procedure for Extremely Hindered Systems
For particularly challenging couplings, an N-heterocyclic carbene (NHC) ligand and a stronger base may be required to achieve higher yields and faster reaction times.[14]
Materials:
-
This compound
-
(2,6-Dimethylphenyl)boronic acid pinacol ester (more stable alternative)[16]
-
--INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl]₂) (a stable precatalyst)
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF or solid
-
Dioxane, anhydrous
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv) and (2,6-dimethylphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv) to a reaction vial with a stir bar.
-
Catalyst Addition: Add the [Pd(IPr)Cl]₂ precatalyst (0.01 mmol, 1 mol% Pd).
-
Solvent and Base: Add anhydrous dioxane (5 mL). Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and add KOtBu (2.0 mmol, 2.0 equiv) via syringe if using a solution, or add as a solid in the glovebox.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir for 4-12 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Note that reaction times are often shorter with this more active catalyst system.
| Parameter | Protocol 1 (Buchwald) | Protocol 2 (NHC) | Scientist's Insight |
| Palladium Source | Pd(OAc)₂ | [Pd(IPr)Cl]₂ | The NHC precatalyst is often more air- and moisture-stable, offering better reproducibility. |
| Ligand | SPhos | IPr (in situ from precatalyst) | SPhos is a highly effective phosphine. IPr is a stronger σ-donor, often superior for tetra-ortho couplings.[14] |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters are more stable, reducing side reactions like protodeboronation.[16] |
| Base | K₃PO₄ | KOtBu | KOtBu is a stronger base, often necessary for activating hindered boronic esters and accelerating the reaction.[14] |
| Solvent | Toluene / H₂O | Dioxane | Dioxane is a common high-boiling solvent for Suzuki reactions. The choice can be substrate-dependent. |
| Catalyst Loading | 2 mol % | 1 mol % | Higher activity of the NHC catalyst often allows for lower catalyst loadings.[14] |
Part 3: Troubleshooting Common Issues
Even with optimized protocols, sterically hindered couplings can be plagued by side reactions.
| Issue | Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Ineffective catalyst turnover; slow reductive elimination. | Switch to a more electron-rich and bulky ligand (e.g., from SPhos to a more specialized NHC or AntPhos).[7][17] Increase temperature, but be mindful of substrate decomposition. |
| Protodeboronation | The boronic acid group is replaced by hydrogen. Exacerbated by water and high temperatures. | Use the corresponding boronic acid pinacol ester (Bpin), which is more robust.[16] Ensure reagents and solvents are anhydrous, especially when using strong bases like KOtBu. |
| Homocoupling | Formation of a biaryl from two molecules of the boronic acid. Promoted by oxygen. | Ensure the reaction mixture is thoroughly degassed (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[16] |
| Hydrodehalogenation | The aryl halide is reduced, replacing the iodine with hydrogen. | This side reaction is often ligand-dependent. The unique structure of certain ligands, like AntPhos, can inhibit the β-hydride elimination pathway that can lead to reduction.[17] |
Conclusion
The successful synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a testament to the power of rational catalyst and ligand design. By understanding the mechanistic bottlenecks imposed by bulky substrates like this compound, researchers can make informed decisions to overcome these challenges. The use of bulky, electron-rich phosphine and NHC ligands is not merely an empirical choice but a direct response to the need to accelerate the rate-limiting oxidative addition and reductive elimination steps. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to construct complex molecular architectures, pushing the boundaries of what is synthetically achievable.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. reddit.com [reddit.com]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Note: Heck Reaction Protocols for the Sterically Hindered Substrate 2,4,6-Trimethyliodobenzene
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] However, its application to sterically hindered substrates, such as 2,4,6-trimethyliodobenzene, presents significant challenges. The two ortho-methyl groups severely impede the crucial oxidative addition step, often leading to low or no yield under standard conditions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these steric challenges. We will delve into the mechanistic hurdles, detail the critical parameters for success—including catalyst, ligand, and base selection—and provide a robust, field-proven protocol for conducting the Heck reaction with this compound.
The Steric Challenge: Overcoming the Oxidative Addition Barrier
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex.[4][5] This step, often rate-determining, involves the insertion of the Pd(0) center into the carbon-iodine bond.[6] With this compound, the steric bulk of the two flanking methyl groups creates a formidable barrier to this insertion, demanding specialized catalytic systems to achieve efficient coupling.[3]
Traditional catalysts like Pd(PPh₃)₄ often fail because the bulky triphenylphosphine ligands, combined with the hindered substrate, prevent the palladium center from accessing the C-I bond.[7] Success hinges on employing catalyst systems that are both highly reactive and sterically tailored to accommodate the substrate.
Key Parameters for a Successful Heck Reaction with Hindered Substrates
Achieving high yields with this compound requires careful optimization of several key parameters. The choices of catalyst, ligand, base, and solvent are interdependent and crucial for overcoming the high activation energy of the oxidative addition step.
Catalyst and Ligand Selection: The Core of the Solution
For sterically demanding substrates, the choice of the palladium source and, more importantly, the ancillary ligand is paramount.
-
Bulky, Electron-Rich Monophosphine Ligands: The modern solution to coupling hindered substrates lies in the use of bulky, electron-rich monophosphine ligands.[3] These ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines (e.g., XPhos, SPhos), promote the reaction in several ways:[3][12]
-
Facilitate Oxidative Addition: Their strong electron-donating character increases the electron density on the palladium center, making it more nucleophilic and reactive towards the C-I bond.[13]
-
Promote Ligand Dissociation: Their steric bulk favors the formation of highly reactive, monoligated Pd(0)L₁ species, which are less sterically encumbered and can more easily approach the hindered aryl iodide.[14]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors, forming very stable bonds with palladium and creating robust, thermally stable catalysts that are highly active for coupling challenging substrates, including aryl chlorides.[15][16][17]
Base and Solvent System
The base plays a critical role in the final step of the catalytic cycle, regenerating the Pd(0) catalyst by reacting with the hydrido-palladium(II) species.[4][6]
-
Base: For hindered substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over organic amines like triethylamine.[1][3] They are generally more robust at the higher temperatures often required for these reactions.
-
Solvent: High-boiling point, polar aprotic solvents such as DMF, DMAc, NMP, or dioxane are typically used.[18] These solvents help to solubilize the inorganic base and stabilize the charged intermediates in the catalytic cycle.
Jeffery Conditions: An Alternative Approach
For certain substrates, "Jeffery conditions" can be highly effective. This method involves using a simple palladium salt (e.g., Pd(OAc)₂) in the presence of a tetraalkylammonium salt like tetrabutylammonium chloride (TBAC) or bromide (TBABr).[13][19] The ammonium salt can act as a phase-transfer catalyst and stabilize the active palladium species, sometimes allowing the reaction to proceed at lower temperatures.[10][13]
Data Summary: Recommended Reaction Conditions
The following table summarizes typical conditions reported in the literature for Heck reactions involving sterically hindered aryl halides. These serve as an excellent starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound | Sterically hindered substrate. |
| Alkene | Styrene, n-butyl acrylate, etc. | Electron-poor alkenes are generally more reactive.[1] |
| Pd Source | Pd(OAc)₂ (1-5 mol%), Herrmann's Cat. (1-2 mol%) | Robust and reliable palladium sources. Herrmann's catalyst is a stable precatalyst.[8] |
| Ligand | P(t-Bu)₃ (2-6 mol%), XPhos (2-6 mol%) | Bulky, electron-rich ligands to accelerate oxidative addition.[3][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases stable at high temperatures.[3] |
| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents. |
| Temperature | 100-140 °C | Higher temperatures are needed to overcome the steric barrier. |
| Additives | TBAC, TBABr (1 equivalent) - Optional | For Jeffery conditions, can improve reactivity and lower temperature.[13][19] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Heck coupling of this compound with n-butyl acrylate, a common test reaction.
Materials:
-
This compound (1.0 mmol, 260 mg)
-
n-butyl acrylate (1.5 mmol, 215 µL, 192 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg) or a 10% w/w solution in hexanes.
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and finely powdered K₂CO₃ (276 mg).
-
Safety Note: Solid P(t-Bu)₃ is pyrophoric. Handle under an inert atmosphere or use a commercially available solution.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (260 mg).
-
Using a syringe, add anhydrous DMF (5 mL), followed by n-butyl acrylate (215 µL).
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating mantle at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
-
Workup:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the inorganic base and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-butyl 3-(2,4,6-trimethylphenyl)acrylate.
-
Visualizing the Process
The Heck Catalytic Cycle
The following diagram illustrates the key steps in the Heck reaction, highlighting the challenging oxidative addition step for hindered substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scispace.com [scispace.com]
- 8. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: classical versus palladium(IV) intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kumada-Corriu Cross-Coupling with 2,4,6-Trimethyliodobenzene
Introduction: Navigating Steric Hindrance in C-C Bond Formation
The Kumada-Corriu cross-coupling reaction, a cornerstone of modern organic synthesis, offers a powerful and direct method for the formation of carbon-carbon bonds.[1] First reported independently by the groups of Makoto Kumada and Robert Corriu in 1972, this transition metal-catalyzed process involves the reaction of a Grignard reagent with an organic halide.[1] While highly effective for a range of substrates, the reaction encounters significant challenges when one or both coupling partners are sterically hindered.
This application note provides a detailed guide to the successful implementation of the Kumada-Corriu coupling with a particularly challenging substrate: 2,4,6-trimethyliodobenzene (iodomesitylene). The presence of two ortho-methyl groups introduces considerable steric bulk around the reaction center, which can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Through a careful selection of catalyst, ligands, and reaction conditions, these steric barriers can be overcome to achieve efficient synthesis of sterically encumbered biaryl compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this robust coupling strategy for the synthesis of complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Kumada-Corriu coupling proceeds through a catalytic cycle involving a low-valent transition metal, typically nickel or palladium.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square planar M(II) intermediate. The rate of this step is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl.[2]
-
Transmetalation: The Grignard reagent (R-MgX) then reacts with the M(II) intermediate. The organic group (R) from the Grignard reagent displaces the halide on the metal center, forming a new diorganometallic complex.
-
Reductive Elimination: In the final step, the two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active M(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Kumada-Corriu cross-coupling reaction.
For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be particularly slow. The bulky methyl groups can sterically clash with the metal center and its ligands, increasing the activation energy for these transformations. The choice of a suitable catalyst and ligands with appropriate steric and electronic properties is therefore paramount to facilitate these challenging steps. Nickel catalysts are often preferred for sterically demanding couplings as they can be more reactive than their palladium counterparts.[3]
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-1,1'-biphenyl
This protocol details the nickel-catalyzed Kumada-Corriu coupling of this compound with phenylmagnesium bromide to yield 2,4,6-trimethyl-1,1'-biphenyl.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| This compound | 98% | Sigma-Aldrich | 4028-63-1 |
| Phenylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich | 100-58-3 |
| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂dppp) | 98% | Strem Chemicals | 15629-92-2 |
| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Tetrahydrofuran (THF) (anhydrous) | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | |
| Brine (saturated aqueous NaCl) | Fisher Scientific | 7647-14-5 | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Schlenk line or inert atmosphere glovebox
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of this reaction.
Caption: Experimental workflow for the synthesis of 2,4,6-trimethyl-1,1'-biphenyl.
-
Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a nitrogen line, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂dppp) (0.271 g, 0.5 mmol, 5 mol%).
-
Addition of Reactants: Add this compound (2.46 g, 10 mmol, 1.0 equiv) to the flask, followed by 30 mL of anhydrous diethyl ether. Stir the mixture to dissolve the solids.
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol, 1.2 equiv) dropwise via syringe over a period of 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash successively with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 2,4,6-trimethyl-1,1'-biphenyl as a colorless oil.
Results and Discussion
The Kumada-Corriu coupling of the sterically hindered this compound with phenylmagnesium bromide, catalyzed by NiCl₂(dppp), provides a reliable route to the corresponding biaryl product.
| Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 2,4,6-Trimethyl-1,1'-biphenyl | [Image of 2,4,6-trimethyl-1,1'-biphenyl structure] | C₁₅H₁₆ | 196.29 | 85-95% |
Characterization Data for 2,4,6-Trimethyl-1,1'-biphenyl:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.42-7.35 (m, 2H), 7.33-7.28 (m, 1H), 7.18-7.14 (m, 2H), 6.98 (s, 2H), 2.02 (s, 6H), 2.38 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 141.5, 137.8, 136.9, 135.8, 129.5, 128.3, 128.1, 126.8, 21.2, 20.8.
-
Mass Spectrometry (EI): m/z (%) = 196 (M⁺, 100), 181 (85), 165 (40).
The high yield obtained in this reaction underscores the efficacy of the NiCl₂(dppp) catalyst system in overcoming the steric hindrance presented by the ortho-methyl groups of the iodomesitylene. The dppp ligand plays a crucial role by providing the appropriate balance of steric bulk and electronic properties to facilitate the catalytic cycle.
Troubleshooting and Key Considerations
-
Low Yields: Inadequate exclusion of air and moisture is a common cause of low yields in Grignard-based reactions. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. The quality of the Grignard reagent is also critical; it is advisable to titrate it before use.
-
Homocoupling: The formation of biphenyl (from the Grignard reagent) or 2,2',4,4',6,6'-hexamethylbiphenyl (from the aryl iodide) as side products can occur. This is often minimized by the slow addition of the Grignard reagent at low temperatures.
-
Catalyst Inactivity: Ensure the catalyst has not been deactivated by exposure to air or moisture. Using a fresh, high-quality catalyst is recommended.
Conclusion
The Kumada-Corriu cross-coupling reaction remains a highly valuable tool for the synthesis of biaryl compounds. As demonstrated in this application note, with careful optimization of the catalyst system and reaction conditions, even sterically demanding substrates such as this compound can be effectively coupled to provide the desired products in high yields. The protocol provided herein offers a reliable and reproducible method for accessing sterically hindered biaryls, which are important motifs in medicinal chemistry and materials science.
References
Application Note: A Practical Guide to the Synthesis of Sterically Hindered Biaryls Using 2,4,6-Trimethyliodobenzene
Abstract: The construction of sterically hindered biaryl scaffolds is a persistent challenge in synthetic chemistry, yet these motifs are of paramount importance in drug discovery, materials science, and agrochemicals. This application note provides a comprehensive guide to the synthesis of these challenging structures using 2,4,6-trimethyliodobenzene (iodomesitylene) as a representative sterically encumbered substrate. We delve into the mechanistic rationale behind procedural choices, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-tested protocols, troubleshooting advice, and data interpretation are provided to enable researchers to successfully synthesize tetra-ortho-substituted biaryls and other hindered analogues.
The Synthetic Challenge: Overcoming Steric Repulsion
The direct coupling of two aryl groups, particularly those bearing substituents at their ortho positions, is kinetically challenging. The synthesis of biaryls from substrates like this compound involves the formation of a C-C bond between two sp²-hybridized carbon atoms, both of which are sterically shielded. This steric hindrance profoundly impacts the key steps of the most common catalytic cycles, such as the Suzuki-Miyaura reaction.
The primary hurdles include:
-
Slow Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-iodine bond of this compound, can be sluggish due to the steric bulk of the two ortho-methyl groups hindering the approach of the bulky catalyst.
-
Difficult Reductive Elimination: The final, product-forming step, where the two aryl groups are joined and released from the palladium(II) center, is often the rate-limiting step for hindered biaryls. The steric clash between the ortho-substituents on both coupling partners creates a high energy barrier for the formation of the biaryl product.[1]
Successfully overcoming these barriers requires a carefully optimized catalytic system where the ligand, base, and solvent are all chosen to facilitate these difficult transformations.
Mechanistic Cornerstone: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the workhorse for biaryl synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[2][3] The catalytic cycle, illustrated below, involves three fundamental steps. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote the desired catalytic turnover and prevent catalyst deactivation.[1][4]
Causality Behind Component Selection:
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts that generate the active Pd(0) species more cleanly and efficiently are often preferred for challenging couplings.
-
Ligand: This is arguably the most critical component. For coupling this compound, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are required.[4][5]
-
Why Bulky? Steric bulk promotes the formation of monoligated palladium species, which are more reactive.[1] It also forces the two aryl groups into a conformation that facilitates the final reductive elimination step.[1]
-
Why Electron-Rich? High electron density on the phosphorus or carbene carbon increases the electron density on the palladium center. This strengthens the Pd-Aryl back-bond and promotes a faster rate of reductive elimination.
-
-
Base: A base is required to activate the boronic acid for transmetalation.[2] For hindered couplings, moderately strong bases like K₃PO₄ or K₂CO₃ are often used. They are effective without causing significant degradation of sensitive substrates or promoting side reactions like protodeboronation.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice can influence reaction rates and solubility of the catalyst and reagents.
Experimental Protocol: Synthesis of 2-Phenyl-1,3,5-trimethylbenzene
This protocol details a representative Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store protected from light. |
| Phenylboronic Acid | ≥97% | Commercial | Can be hygroscopic; store in a desiccator. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial | |
| SPhos Ligand | ≥98% | Commercial | Buchwald ligand; handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercial | Grind to a fine powder and dry before use. |
| Toluene | Anhydrous | Solvent system | Degas thoroughly before use. |
| Schlenk flask / Reaction Vial | - | - | Must be oven-dried before use. |
| Magnetic Stir Bar | - | - | |
| Inert Gas Supply (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (246 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Loading: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) to the flask.
-
Inerting: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Degassing: Bubble argon through the stirred suspension for 15 minutes to ensure the solvent is fully deoxygenated.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure biaryl product.
-
Expected Yield: 85-95%.
-
Characterization: The product, 2-phenyl-1,3,5-trimethylbenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Application Scope & Troubleshooting
The described protocol is robust and can be applied to a variety of aryl and heteroaryl boronic acids. However, adjustments may be necessary depending on the electronic and steric nature of the coupling partner.
Substrate Scope Examples
| Arylboronic Acid Partner | Product | Typical Yield | Notes |
| Phenylboronic acid | 2-Phenyl-1,3,5-trimethylbenzene | >90% | Baseline reaction; generally high-yielding. |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3,5-trimethyl... | >90% | Electron-donating groups on the boronic acid partner are well-tolerated and often react quickly. |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-1,3,5... | 80-90% | Electron-withdrawing groups may slow the reaction slightly, but good yields are still achievable. |
| 2-Methylphenylboronic acid | 2-(2-Methylphenyl)-1,3,5-trimethyl... | 70-85% | A challenging tetra-ortho-substituted biaryl. Reaction times may be longer, and a slightly higher catalyst loading might be beneficial.[5][6] |
| 3-Furylboronic acid | 2-(Furan-3-yl)-1,3,5-trimethylbenzene | 85-95% | Heteroarylboronic acids are generally excellent coupling partners.[7][8] |
Troubleshooting Common Issues
-
Low Conversion/Stalled Reaction:
-
Cause: Inefficient catalyst activation or deactivation.
-
Solution: Ensure all reagents and solvents are strictly anhydrous and the system is thoroughly deoxygenated. Check the quality of the base; it should be a fine, dry powder. Consider using a different, more robust ligand (e.g., XPhos) or a precatalyst system.
-
-
Formation of Homocoupled Boronic Acid Product (Ar²-Ar²):
-
Cause: Oxygen contamination, which can promote oxidative homocoupling.
-
Solution: Improve degassing techniques for the solvent and reaction mixture.
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
Cause: Presence of water or use of a base that is too strong or hydrous.
-
Solution: Use anhydrous base and solvent. K₃PO₄ is generally less prone to causing this side reaction than aqueous bases.[9]
-
Conclusion
The synthesis of sterically hindered biaryls using this compound is a readily achievable transformation when the correct catalytic system is employed. The key to success lies in understanding the mechanistic challenges posed by steric hindrance and rationally selecting components—particularly a bulky, electron-rich phosphine ligand—to overcome them. The protocol described herein serves as a reliable starting point for researchers and drug development professionals aiming to construct complex, sterically encumbered molecular architectures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Leveraging Steric Hindrance: 2,4,6-Trimethyliodobenzene as a Strategic Precursor for Advanced Hypervalent Iodine Reagents
An Application Guide for Researchers and Drug Development Professionals
Hypervalent iodine compounds have emerged as indispensable tools in modern organic synthesis, offering a compelling alternative to traditional heavy-metal reagents.[1] Their appeal lies in their mild reaction conditions, low toxicity, high selectivity, and commercial availability.[2] These reagents are versatile, capable of mediating a wide array of transformations including oxidations, arylations, and complex C-H functionalizations.[1][3][4]
Within the diverse family of hypervalent iodine precursors, 2,4,6-trimethyliodobenzene (commonly known as mesityl iodide) holds a position of strategic importance. The introduction of three methyl groups on the aromatic ring imparts significant steric bulk, which profoundly influences the stability, reactivity, and selectivity of the derived hypervalent iodine reagents. This unique structural feature allows for the design of highly effective oxidizing agents and the development of diaryliodonium salts where the mesityl group acts as a non-transferable "dummy" ligand, ensuring the chemoselective transfer of the desired aryl group.[5][6]
This guide provides a comprehensive overview of the synthesis and application of hypervalent iodine reagents derived from this compound, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Key Mesityl-Derived Hypervalent Iodine Reagents
The conversion of this compound into various hypervalent iodine species is a straightforward process, typically involving oxidation. The choice of oxidant and reaction conditions dictates the nature of the final product, allowing access to a range of valuable I(III) and I(V) reagents.
Diagram 1: Synthetic pathways from this compound.
Protocol 1: Synthesis of (Diacetoxyiodo)mesitylene [MesI(OAc)₂]
(Diacetoxyiodo)arenes are stable, crystalline solids that serve as versatile oxidizing agents and are common precursors for other hypervalent iodine(III) reagents.[2] The synthesis involves the oxidation of the parent iodoarene.
Rationale: The use of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid in acetic acid provides both the oxidizing power and the acetate ligands in a single step.[2][7] The acetic acid serves as both a solvent and a reagent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of iodide).
-
Oxidation: Cool the solution in an ice bath. Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting iodide is consumed.
-
Workup and Isolation: Pour the reaction mixture into a beaker of ice water with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the resulting white crystalline solid under vacuum. The product is typically of high purity and can be used without further purification.
Safety Note: Peroxy acids are strong oxidants and can be explosive. Handle with care, avoid contact with metals, and use appropriate personal protective equipment (PPE).
Protocol 2: One-Pot Synthesis of Aryl(mesityl)iodonium Salts
Diaryliodonium salts are powerful arylating agents.[3][4] The use of the mesityl group as one of the aryl substituents is highly advantageous, as its steric bulk and electron-rich nature make it a poor leaving group, ensuring the preferential transfer of the other (less hindered, more valuable) aryl group.[5][6] This one-pot protocol is an efficient method for their preparation.[8]
Rationale: This procedure involves the in-situ generation of a hypervalent iodine(III) species from mesityl iodide using an oxidant (m-CPBA) and a strong acid like trifluoromethanesulfonic acid (TfOH). This highly electrophilic intermediate then undergoes an electrophilic aromatic substitution reaction with a second arene to form the unsymmetrical diaryliodonium salt.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired arene (1.1 eq) in dichloromethane (DCM), add m-CPBA (1.1 eq) at 0 °C.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 2.0 eq) dropwise to the cooled mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Isolation: Precipitate the product by adding cold diethyl ether to the reaction mixture.
-
Purification: Collect the solid by filtration, wash with copious amounts of cold diethyl ether to remove residual acid and unreacted starting materials, and dry under vacuum.
Part 2: Applications in Organic Synthesis
The unique properties of mesityl-derived hypervalent iodine reagents make them highly effective in a range of synthetic transformations.
Application 1: Selective Oxidation of Alcohols
Hypervalent iodine(V) reagents, such as those derived from iodosylarenes, are renowned for their ability to oxidize alcohols to aldehydes and ketones under mild conditions, most famously as the Dess-Martin Periodinane (DMP).[9] While DMP itself is not directly derived from mesityl iodide, related I(V) species can be generated in situ for similar transformations. More commonly, I(III) reagents like MesI(OAc)₂ are used in catalytic systems.
Rationale: The catalytic cycle involves the oxidation of the I(I) species back to the active I(III) oxidant using a stoichiometric terminal oxidant. This approach minimizes iodine waste and improves the overall efficiency of the process.
Diagram 2: Catalytic cycle for alcohol oxidation.
Protocol: Catalytic Oxidation of a Secondary Alcohol
-
Reaction Setup: In a flask, combine the secondary alcohol (1.0 eq), (diacetoxyiodo)mesitylene (0.1 eq), and a terminal oxidant such as Oxone® (2.0 eq) in a suitable solvent system like acetonitrile/water (3:1).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application 2: Metal-Free C-N Bond Formation via Arylation
Aryl(mesityl)iodonium salts excel in the arylation of nucleophiles.[6] The non-transferable nature of the mesityl group allows for the clean and high-yielding transfer of the desired aryl group, which is critical in pharmaceutical and materials science applications.
Rationale: The mechanism involves the displacement of the counteranion (e.g., triflate) by the nucleophile, followed by reductive elimination. The electron-rich and sterically bulky mesityl group is a poor ligand for reductive elimination compared to a less substituted or electron-poor aryl group, thus directing the regioselectivity of the transfer.[6]
Protocol: N-Arylation of an Amine
-
Reaction Setup: Dissolve the amine (1.0 eq) and the aryl(mesityl)iodonium triflate salt (1.1 eq) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the N-arylated product.
Summary Data Table
| Precursor | Reagent | Iodine State | Key Synthesis Method | Primary Applications |
| This compound | (Diacetoxyiodo)mesitylene | I(III) | Oxidation with m-CPBA in acetic acid | Mild oxidant, precursor for other I(III) reagents |
| This compound | Aryl(mesityl)iodonium Salt | I(III) | One-pot oxidation/coupling with an arene | Selective arylation of C, N, O, S nucleophiles[5] |
| (Diacetoxyiodo)mesitylene | Iodosylmesitylene | I(III) | Basic hydrolysis | Oxygen transfer reactions, precursor for I(V) reagents |
Conclusion
This compound is more than just another aryl iodide; it is a strategic precursor for creating a class of hypervalent iodine reagents with enhanced stability and unique reactivity. The steric hindrance provided by the methyl groups is a powerful design element, enabling the development of selective oxidants and highly efficient arylating agents with predictable regioselectivity. The straightforward synthetic protocols and broad applicability of these reagents underscore their value in modern organic chemistry, providing researchers and drug development professionals with powerful tools for molecular construction.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Hypervalent iodine(III) compound synthesis by oxidation [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
The Use of Iodomesitylene in Controlled Radical Polymerization: An Application in Stasis
Despite a comprehensive search of scientific literature, there is a notable absence of specific applications or detailed protocols for the use of iodomesitylene as a control agent in radical polymerization. While the broader class of organic iodides is well-established in mediating controlled radical polymerization, particularly through Iodine Transfer Polymerization (ITP), iodomesitylene itself does not appear to be a commonly employed or studied reagent in this context. This lack of available data prevents the creation of a detailed application note with specific experimental protocols and performance metrics as requested.
This document will, therefore, provide a general overview of Iodine Transfer Polymerization (ITP) as a Reversible-Deactivation Radical Polymerization (RDRP) technique, highlighting the principles that would theoretically govern the use of an aryl iodide like iodomesitylene. We will then discuss the potential reasons for its apparent non-use and suggest alternative, well-documented iodo-compounds that achieve the desired control in radical polymerization.
Theoretical Framework: Iodine Transfer Polymerization (ITP)
ITP is a form of controlled radical polymerization that relies on a degenerative chain transfer mechanism to regulate the growth of polymer chains.[1] The key component in this process is an organic iodide (R-I), which acts as a reversible chain transfer agent.
The general mechanism of ITP can be visualized as follows:
Figure 1: General mechanism of Iodine Transfer Polymerization (ITP).
A conventional radical initiator starts the polymerization. The growing polymer radical (P•n) can then react with the iodo-compound (R-I). In this degenerative transfer step, the iodine atom is transferred to the propagating chain, rendering it dormant (Pn-I), and generating a new radical (R•) from the original transfer agent. This new radical can then initiate the growth of another polymer chain. A dynamic equilibrium is established between the active (propagating) and dormant (iodine-capped) polymer chains, allowing for controlled growth and leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2]
The Hypothetical Role and Potential Challenges of Iodomesitylene
In theory, iodomesitylene could function as a chain transfer agent in ITP. The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent.
Potential Advantages:
-
Stability: The steric hindrance provided by the three methyl groups on the aromatic ring could potentially increase the stability of the iodomesitylene molecule.
-
Radical Stabilization: The resulting mesityl radical would be stabilized by resonance within the aromatic ring.
Potential Disadvantages and Reasons for Non-Use:
Despite these theoretical considerations, several factors may explain the lack of literature on iodomesitylene in controlled radical polymerization:
-
C-I Bond Strength: The carbon-iodine bond in aryl iodides is generally stronger than in alkyl iodides. This increased bond strength could lead to a slow rate of iodine transfer, which is detrimental to achieving good control over the polymerization. For effective degenerative transfer, the C-I bond must be sufficiently labile to allow for rapid exchange between the dormant and active species.[3]
-
Steric Hindrance: While potentially offering stability, the significant steric bulk of the mesityl group might hinder the approach of the propagating radical to the iodine atom, further slowing down the transfer reaction.
-
Reinitiation Efficiency: The bulky mesityl radical, while stabilized, might be slow to reinitiate polymerization by adding to a monomer unit due to steric hindrance. Inefficient reinitiation can lead to a loss of control and broader molecular weight distributions.
-
Availability of More Effective Alternatives: A wide range of alkyl iodides have been successfully employed in ITP and have demonstrated excellent control over the polymerization of various monomers. These include simple alkyl iodides and functionalized iodides that offer better performance in terms of transfer rate and reinitiation efficiency.
Well-Established Alternatives to Iodomesitylene in ITP
For researchers and drug development professionals seeking to implement ITP, a variety of well-documented iodo-compounds serve as effective chain transfer agents. The choice of the specific agent often depends on the monomer being polymerized.
| Chain Transfer Agent | Typical Monomers | Key Characteristics |
| Iodoform (CHI₃) | Styrene, Acrylates | Effective for a range of monomers. |
| Perfluoroalkyl Iodides (e.g., C₆F₁₃I) | Fluorinated monomers, Styrene, Acrylates | Highly effective due to the electron-withdrawing nature of the perfluoroalkyl group, which weakens the C-I bond. |
| 1-Phenylethyl iodide | Styrene | Mimics the structure of the propagating styryl radical, leading to a more ideal degenerative transfer. |
| Ethyl iodoacetate | Acrylates, Methacrylates | Introduces an ester functionality. |
General Protocol for Iodine Transfer Polymerization (ITP) of Styrene using a Generic Alkyl Iodide
This protocol is a generalized procedure and should be adapted based on the specific alkyl iodide and desired polymer characteristics.
Materials:
-
Styrene (inhibitor removed)
-
Alkyl Iodide (e.g., 1-phenylethyl iodide)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anisole (or other suitable solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene, alkyl iodide, AIBN, and solvent. The ratio of monomer to alkyl iodide will determine the target molecular weight of the polymer. The amount of AIBN is typically much lower than the alkyl iodide.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography - SEC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.
References
Application Notes & Protocols: 2,4,6-Trimethyliodobenzene as a Strategic Building Block in Medicinal Chemistry and Drug Discovery
Abstract
2,4,6-Trimethyliodobenzene, also known as 2-Iodomesitylene, is a synthetically versatile aryl iodide that has emerged as a cornerstone reagent in modern medicinal chemistry. Its unique structure is characterized by a highly reactive carbon-iodine bond, which is flanked by two ortho-methyl groups. This steric encumbrance presents both a synthetic challenge and a significant strategic advantage. It enables the construction of sterically congested molecular scaffolds that are often inaccessible through other means. This guide provides an in-depth analysis of its applications, particularly in palladium-catalyzed cross-coupling reactions, and delivers detailed, field-proven protocols for its effective use in the synthesis of complex, bioactive molecules.
Physicochemical Properties & Safe Handling
This compound is a white to off-white or yellow crystalline solid at room temperature.[1][2][3] Understanding its properties is critical for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-Iodomesitylene, 1-Iodo-2,4,6-trimethylbenzene | [1][4] |
| CAS Number | 4028-63-1 | [4] |
| Molecular Formula | C₉H₁₁I | [1][4] |
| Molecular Weight | 246.09 g/mol | [1][3][4] |
| Appearance | White to off-white/yellow crystalline solid | [1][2][3] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | ~250 °C | [3] |
| Purity | Typically ≥97% |
Safety & Handling:
-
Hazards: May cause eye, skin, and respiratory tract irritation.[2][5] The toxicological properties have not been fully investigated.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Storage: This compound is light-sensitive.[2][3] Store in a cool, dark, and dry place in a tightly sealed container.[3]
Core Application: A Linchpin in Cross-Coupling Reactions
The primary utility of this compound in drug discovery stems from its role as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides, making aryl iodides highly effective substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[6][7][8]
The defining feature of 2-iodomesitylene is the steric hindrance imposed by the two ortho-methyl groups. This bulk impedes the oxidative addition step in the catalytic cycle, which is often the rate-limiting step. Overcoming this challenge requires carefully selected catalytic systems, but success provides a direct route to constructing complex, three-dimensional molecules that can offer improved potency, selectivity, and pharmacokinetic properties.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in marketed drugs.[8][9] Using this compound allows for the synthesis of highly substituted, sterically hindered biaryl cores.
-
Catalyst System: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of palladium(II) precatalysts (e.g., Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands is crucial.[10] These ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig classes, promote the difficult oxidative addition step and stabilize the catalytic species, preventing decomposition.[6]
-
Base and Solvent: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃) can be effective, but stronger, non-nucleophilic phosphate bases (e.g., K₃PO₄) are often required for challenging couplings.[10] The solvent system, typically a mixture of an organic solvent (like toluene or dioxane) and water, facilitates the transfer of the base and boronic acid into the organic phase where the reaction occurs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 4028-63-1 [chemicalbook.com]
- 3. Buy this compound | 4028-63-1 [smolecule.com]
- 4. This compound [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings of Iodomesitylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Overcoming Steric Challenge in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] However, its efficiency can be dramatically impeded when sterically demanding substrates are involved. Iodomesitylene, with its two ortho-methyl groups flanking the iodo substituent, presents a classic case of steric hindrance that challenges the key steps of the catalytic cycle. This application note provides a comprehensive guide to selecting the optimal base for Suzuki reactions involving iodomesitylene, a critical parameter for achieving high yields and reaction efficiency. We will delve into the mechanistic role of the base, compare the performance of common base classes, and provide a detailed protocol for systematic base screening.
The Mechanistic Imperative: Why Base Selection is Critical
The base in a Suzuki-Miyaura coupling is not a mere spectator; it plays a multifaceted role, primarily in the transmetalation step.[2] For a successful reaction, particularly with hindered substrates, the choice of base is paramount. Its functions include:
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[3] This increases the electron density on the organic moiety, facilitating its transfer to the palladium center.[3]
-
Formation of Palladium(II) Hydroxide/Alkoxide: Alternatively, the base can react with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide or alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[2][4]
-
Accelerating Reductive Elimination: Some studies suggest that certain bases can also play a role in accelerating the final reductive elimination step, where the C-C bond is formed and the palladium(0) catalyst is regenerated.[4]
With a sterically hindered substrate like iodomesitylene, the geometric constraints around the palladium center make these steps kinetically challenging. An appropriately chosen base can significantly lower the activation energy for these transformations.
Visualizing the Catalytic Cycle
The following diagram illustrates the pivotal role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
A Comparative Analysis of Bases for Hindered Couplings
The choice of base is not a one-size-fits-all solution. The optimal base depends on the specific boronic acid partner, solvent, and temperature. For sterically hindered couplings, a systematic evaluation is often necessary.
Table 1: Performance of Common Bases in Sterically Hindered Suzuki Reactions
| Base Class | Example(s) | Strength | Key Characteristics & Considerations for Iodomesitylene |
| Carbonates | K₂CO₃, Cs₂CO₃ | Weak to Moderate | - K₂CO₃ : Often requires aqueous conditions, which can be beneficial for boronate formation.[5] - Cs₂CO₃ : Higher solubility in organic solvents and greater basicity than K₂CO₃ can improve reaction rates. Often a good starting point.[6] |
| Phosphates | K₃PO₄ | Moderate | - K₃PO₄ : A highly effective base, particularly in anhydrous polar aprotic solvents like dioxane or DMF.[6] Its moderate strength often prevents base-sensitive functional group degradation.[7] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | - Can be very effective but may promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups.[2] - Ba(OH)₂ : Has been shown to be effective for coupling sterically hindered arylboronic acids.[3] |
| Alkoxides | t-BuOK, NaOt-Bu | Strong | - Potassium tert-butoxide (t-BuOK) : A very strong, non-nucleophilic base that has proven highly effective for challenging, sterically hindered couplings, often in anhydrous solvents like dioxane or toluene.[6][8] |
| Fluorides | KF, CsF | Weak | - Fluoride ions are believed to play a unique role in activating the boronic acid, potentially through the formation of a trifluoroborate species.[2] Useful when other bases fail or cause side reactions. |
Experimental Protocol: A Systematic Approach to Base Screening
To determine the optimal base for the Suzuki-Miyaura coupling of iodomesitylene with a desired arylboronic acid, a parallel screening experiment is the most efficient approach.
Materials and Reagents:
-
Iodomesitylene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected bases for screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a Toluene/Ethanol/Water mixture)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Stir plate and stir bars
-
Analytical tools (TLC, GC-MS, or LC-MS)
Step-by-Step Protocol:
-
Preparation: In separate, oven-dried reaction vessels under an inert atmosphere, add iodomesitylene (e.g., 0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv).
-
Catalyst Addition: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol, 2-5 mol%).
-
Base Addition: To each respective vessel, add one of the selected bases (1.0-1.5 mmol, 2.0-3.0 equiv). Ensure accurate weighing for comparability.
-
Solvent Addition: Add the degassed solvent (e.g., 2.5 mL) to each vessel via syringe.
-
Reaction: Seal the vessels and place them in a preheated oil bath or heating block (typically 80-110 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using an appropriate analytical technique (TLC or a small aliquot analyzed by GC-MS/LC-MS).[9]
-
Work-up (for analysis): Once a reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9][10]
-
Analysis: Analyze the crude product from each reaction to determine the relative conversion and yield, allowing for a direct comparison of the bases' effectiveness.
Decision-Making Workflow for Base Selection
The following diagram outlines a logical workflow for selecting an appropriate base for a Suzuki reaction with a sterically hindered substrate like iodomesitylene.
Caption: A decision workflow for base selection in hindered couplings.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. By running a parallel screen, the researcher generates internal comparative data, removing ambiguity and providing a clear, evidence-based rationale for the selection of the optimal base for their specific substrate combination. This systematic approach ensures reproducibility and is a hallmark of robust process development in both academic and industrial settings.
Conclusion and Expert Recommendations
For Suzuki-Miyaura couplings involving the sterically hindered iodomesitylene, a thoughtful and systematic approach to base selection is crucial for success.
-
Starting Point: For many systems, potassium phosphate (K₃PO₄) in an anhydrous polar aprotic solvent or cesium carbonate (Cs₂CO₃) in a biphasic system are excellent starting points due to their broad applicability and moderate conditions.[6]
-
For Highly Challenging Couplings: When weaker bases fail to provide satisfactory yields, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is often the solution, particularly when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][8]
-
Final Optimization: Once an effective base is identified, further optimization of catalyst loading, temperature, and reaction time can be pursued to maximize yield and efficiency.
By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can confidently overcome the steric challenges posed by substrates like iodomesitylene, enabling the efficient synthesis of complex biaryl molecules.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating Steric Challenges: A Technical Guide to Optimizing Suzuki Reactions with 2,4,6-Trimethyliodobenzene
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, when faced with sterically demanding substrates, such as 2,4,6-trimethyliodobenzene (mesityl iodide), researchers often encounter frustratingly low yields. The bulky ortho-methyl groups present a significant steric shield around the reaction center, impeding key steps in the catalytic cycle. This guide, designed for chemistry professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this challenging transformation and achieve high-yielding results.
Troubleshooting Guide: Addressing Low Yields Head-On
This section is structured in a question-and-answer format to directly address common problems encountered during the Suzuki coupling of this compound.
Question: My reaction with this compound is showing little to no product formation. What are the most critical parameters to investigate first?
Answer: When coupling a sterically hindered electrophile like this compound, the primary culprits for low to no conversion are almost always an inadequate catalyst system and suboptimal reaction conditions. The significant steric hindrance from the two ortho-methyl groups slows down both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[1]
Your immediate focus should be on the following:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. You must employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to overcome the steric barrier of oxidative addition. They also accelerate the final reductive elimination step to release the product.
-
Base Selection: The choice of base is crucial for activating the boronic acid partner for transmetalation. For sterically hindered couplings, a moderately strong base is often required.
-
Reaction Temperature: These reactions are often sluggish and typically require elevated temperatures to proceed at a reasonable rate.
Question: I'm using a bulky phosphine ligand, but my yields are still poor. How do I select the optimal ligand for this specific substrate?
Answer: While using a bulky ligand is the correct approach, not all bulky ligands are created equal for every substrate combination. The electronic and steric properties of the ligand must be finely tuned to the specific demands of the reaction.
Here is a systematic approach to ligand selection and optimization:
-
Start with Proven Ligands: For di-ortho-substituted aryl halides, ligands such as SPhos , XPhos , and RuPhos are excellent starting points due to their demonstrated efficacy in coupling hindered substrates.[2] These ligands possess the necessary bulk and electron-donating properties to facilitate the key steps of the catalytic cycle.
-
Consider Specialized Ligands for Extreme Steric Hindrance: If standard Buchwald ligands are not providing satisfactory results, consider more specialized ligands designed for exceptionally challenging couplings. Ligands like BI-DIME and AntPhos have shown success in forming tetra-ortho-substituted biaryls, which represents an even greater steric challenge.
-
Ligand Screening: The most effective method to identify the optimal ligand for your specific boronic acid partner is to perform a small-scale ligand screen. This involves setting up parallel reactions with a selection of promising ligands under identical conditions to directly compare their performance.
| Ligand | Key Features | Typical Application |
| SPhos | Bulky, electron-rich biaryl phosphine | General for hindered substrates |
| XPhos | Very bulky, electron-rich biaryl phosphine | Highly hindered substrates |
| RuPhos | Electron-rich, less sterically demanding than XPhos | Useful for a broad range of substrates |
| AntPhos | Unique rigid backbone, can suppress side reactions | Extremely demanding aryl-alkyl couplings |
| BI-DIME | Effective for extremely hindered biaryls | Tetra-ortho-substituted biaryl synthesis |
Question: What is the best base and solvent combination for the Suzuki coupling of this compound?
Answer: The choice of base and solvent are interdependent and can significantly influence the reaction outcome.
-
Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for sterically hindered Suzuki couplings. They provide the right level of basicity to promote the transmetalation step without causing significant decomposition of the starting materials or products. In some cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, but should be used with caution as it can promote side reactions.
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for these reactions, particularly when higher temperatures are required. A small amount of water is often beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating the formation of the active boronate species. A common starting point is a 10:1 mixture of organic solvent to water.
Question: I am observing significant amounts of homocoupling of my boronic acid and protodeboronation. How can I minimize these side reactions?
Answer: These are common side reactions in Suzuki couplings, especially when forcing conditions are required for hindered substrates.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen, which can promote oxidative homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of an Excess of the Aryl Halide: If feasible, using a slight excess of the this compound can help to favor the cross-coupling pathway over the homocoupling of the boronic acid.
-
-
Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[3]
-
Careful Choice of Base: Overly harsh basic conditions can accelerate protodeboronation. Stick to milder bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions (with caution): While some water is often beneficial, an excess can be a proton source for protodeboronation. If this side reaction is severe, you may need to experiment with anhydrous conditions, though this can sometimes negatively impact the solubility and reactivity of the base.
-
Frequently Asked Questions (FAQs)
What is the underlying reason for the difficulty in Suzuki reactions with this compound?
The primary challenge is steric hindrance . The two methyl groups in the ortho positions to the iodine atom create a crowded environment around the reaction site. This steric bulk impedes the key steps of the palladium catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-iodine bond is sterically hindered.
-
Reductive Elimination: The final step, where the newly formed biaryl product is released from the palladium(II) complex, is also slowed down by the steric clash between the bulky coupling partners on the metal center.
Is it better to use a pre-formed palladium catalyst or generate it in situ?
For consistency and often higher activity, especially with challenging substrates, using a pre-formed palladium precatalyst is generally recommended. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. They provide a more defined and reproducible source of the active catalyst compared to generating it in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.
Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can be a very effective technique for accelerating sluggish Suzuki couplings with sterically hindered substrates.[4] The rapid heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of decomposition products that can occur with prolonged heating. However, it is important to carefully monitor the temperature and pressure to avoid solvent boiling and potential side reactions.
What is the general reactivity trend for aryl halides in Suzuki coupling?
The general reactivity trend for aryl halides in the oxidative addition step is: I > Br > OTf >> Cl.[3] This is why 2,4,6-trimethyliodo benzene is a more reactive coupling partner than the corresponding bromide or chloride. While aryl chlorides are cheaper, they are significantly less reactive and require highly specialized and active catalyst systems.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under a positive pressure of inert gas, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and then degassed water (typically in a 10:1 ratio).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Small-Scale Ligand Screening
This protocol allows for the efficient comparison of different phosphine ligands to identify the optimal one for your specific reaction.
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, prepare a stock solution of this compound and your arylboronic acid in the chosen solvent (e.g., toluene).
-
Reaction Array: In an array of small reaction vials, add the appropriate amount of the stock solution to each vial.
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, etc.) and the palladium source (if not using a precatalyst).
-
Base Addition: Add the base (e.g., K₃PO₄) to each vial.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set reaction time, quench the reactions and analyze the product formation in each vial by LC-MS or GC-MS to determine the most effective ligand.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This step is often the rate-limiting step, especially with sterically hindered substrates.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
By systematically addressing the key parameters of catalyst, ligand, base, and reaction conditions, researchers can overcome the steric challenges posed by this compound and successfully achieve high yields in their Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: Cross-Coupling of Iodomesitylene
Welcome to the technical support center for cross-coupling reactions involving iodomesitylene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered aryl iodide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our guidance is grounded in established mechanistic principles and practical, field-tested solutions.
Introduction: The Challenge of Iodomesitylene
Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) is a valuable building block in organic synthesis. However, its considerable steric bulk, owing to the two ortho-methyl groups, presents significant challenges in transition-metal-catalyzed cross-coupling reactions. These steric constraints can impede the desired catalytic cycle, often leading to the formation of characteristic side products that can complicate purification and reduce the yield of the target molecule. This guide will illuminate the common pitfalls and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when performing a cross-coupling reaction with iodomesitylene?
A1: When working with iodomesitylene, you are likely to encounter three primary side products:
-
Mesitylene (Hydrodehalogenation/Protodehalogenation): This is the product of replacing the iodine atom with a hydrogen atom.
-
Bimesityl (Homocoupling): This is the product of two iodomesitylene molecules coupling with each other.
-
Side products from the coupling partner: For instance, in Suzuki reactions, homocoupling of the boronic acid partner can occur, and in Sonogashira couplings, terminal alkynes can dimerize (Glaser coupling).[1][2]
Q2: Why is hydrodehalogenation (formation of mesitylene) so prevalent with iodomesitylene?
A2: Hydrodehalogenation, also known as protodehalogenation, is a common side reaction for many aryl halides, but it is particularly favored with sterically hindered substrates like iodomesitylene.[3][4] The bulky methyl groups flanking the iodine atom can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[4][5] This increased lifetime of the organopalladium intermediate allows competing side reactions to occur. The palladium complex can react with trace amounts of water, alcohols (often used as solvents), or even amines (used as bases) in the reaction mixture, which act as hydride sources, leading to the formation of mesitylene.[3]
Q3: What causes the homocoupling of iodomesitylene to form bimesityl?
A3: The homocoupling of iodomesitylene to yield bimesityl is another consequence of the steric hindrance. This side reaction can be promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[2][6] In some pathways, two molecules of the organopalladium intermediate can react with each other, leading to the formation of the homocoupled product. High temperatures can also accelerate this undesired pathway.[2][7]
Q4: In a Suzuki-Miyaura coupling with iodomesitylene, my main byproduct is the homocoupling of my boronic acid. What is causing this?
A4: The homocoupling of the boronic acid partner in a Suzuki-Miyaura reaction is a well-documented side reaction, often exacerbated by the presence of oxygen.[6] The mechanism can involve the palladium catalyst, and it competes with the desired cross-coupling pathway. When the cross-coupling is slow due to the steric hindrance of iodomesitylene, the boronic acid has a greater opportunity to undergo this side reaction. The choice of base and solvent can also influence the extent of boronic acid homocoupling.[8]
Q5: I'm attempting a Sonogashira coupling with iodomesitylene and a terminal alkyne, but I'm mostly isolating the diacetylene (Glaser coupling product). How can I prevent this?
A5: The homocoupling of terminal alkynes, known as Glaser coupling, is a very common side reaction in Sonogashira couplings.[1] This reaction is typically mediated by the copper(I) co-catalyst in the presence of an oxidant (like air).[9][10] To minimize this, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere. Alternatively, "copper-free" Sonogashira protocols have been developed to circumvent this issue.[9][11]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve issues related to side product formation in cross-coupling reactions of iodomesitylene.
Troubleshooting Issue 1: Predominant Formation of Mesitylene (Hydrodehalogenation)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of mesitylene in the crude reaction mixture, confirmed by GC-MS or NMR.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Presence of Protic Impurities | Trace water or residual alcohol in solvents can act as a proton source, leading to protodehalogenation. | Rigorously dry all solvents and reagents. Use freshly distilled solvents. If using a base like an amine, ensure it is dry. |
| Inappropriate Base or Solvent | Some bases (e.g., amines with β-hydrogens) and solvents (e.g., alcohols) can act as hydride donors.[3][12] | Switch to a non-coordinating, anhydrous base such as K₃PO₄ or Cs₂CO₃. Use anhydrous, aprotic solvents like toluene, dioxane, or THF. |
| Slow Reductive Elimination | The steric bulk of iodomesitylene can hinder the final C-C bond-forming step, allowing the palladium intermediate more time to undergo side reactions.[4] | Employ more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) to accelerate reductive elimination.[13] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling
-
Pre-Drying: Bake all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent & Solvent Preparation: Use anhydrous toluene (distilled from sodium/benzophenone). Ensure the boronic acid and base (e.g., K₃PO₄) are dried under high vacuum.
-
Reaction Setup: To a dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., SPhos), and the base under an inert atmosphere.
-
Add iodomesitylene and the boronic acid partner.
-
Add the degassed, anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all traces of oxygen.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
Troubleshooting Issue 2: Significant Formation of Bimesityl (Homocoupling)
Symptoms:
-
A significant peak corresponding to the mass of bimesityl in GC-MS analysis.
-
Reduced yield of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Oxygen in the Reaction | Dissolved oxygen can promote oxidative pathways that lead to homocoupling.[6] | Rigorously degas all solvents and the final reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Inefficient Catalyst Activation | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without efficient in-situ reduction to Pd(0) can favor homocoupling pathways.[2] | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, ensure efficient reduction of Pd(II) salts by using appropriate ligands and conditions. |
| High Reaction Temperature | Higher temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[2] | Screen lower reaction temperatures. While a certain activation energy is required, excessive heat may not be beneficial. |
Logical Workflow for Troubleshooting Side Products
Caption: A decision-making workflow for troubleshooting common side products.
Mechanistic Insights into Side Product Formation
Understanding the underlying mechanisms of these side reactions is crucial for devising effective mitigation strategies. The standard palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[14][15][16] Side reactions typically arise from deviations from this productive cycle.
The Origin of Hydrodehalogenation
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.lucp.net [books.lucp.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
- 16. nobelprize.org [nobelprize.org]
purification of reaction mixtures containing 2,4,6-trimethyliodobenzene
Welcome to the technical support center for the purification of 2,4,6-trimethyliodobenzene (iodomesitylene). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via direct iodination of mesitylene, common impurities include unreacted mesitylene, di-iodinated mesitylene species, and residual oxidizing agents or iodine.[1] If a nitration-reduction-diazotization-iodination sequence is used, you might encounter residual nitro- or amino-mesitylene intermediates.[1][2]
Q2: My this compound appears as a yellow to brown oil or low-melting solid. Is this normal?
A2: Pure this compound is a yellow crystalline solid with a melting point between 28-32°C.[1][3][4][5] An oily or discolored appearance often indicates the presence of impurities or slight decomposition. This compound is also light-sensitive, and prolonged exposure to light can cause discoloration.[3][4][6]
Q3: What are the recommended storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place, ideally refrigerated at 2-8°C.[6]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for structural confirmation and identifying proton-bearing impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for assessing purity due to the compound's volatility.[7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[7] A sharp melting point range is also a good indicator of high purity.[8]
Troubleshooting Guide: Purification of this compound
This section provides a problem-and-solution-oriented guide to address specific challenges you may encounter during purification.
Problem 1: Poor Separation During Column Chromatography
Scenario: You are running a flash column on silica gel, but your fractions are still showing a mixture of this compound and impurities (e.g., unreacted mesitylene).
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
In-depth Explanation:
-
Eluent Polarity: this compound is a relatively non-polar molecule. To achieve good separation from other non-polar impurities like mesitylene, you need a very non-polar mobile phase. Start with 100% hexanes or heptane and only gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate if necessary.[3][6][9]
-
Column Dimensions: A longer and narrower column increases the number of theoretical plates, leading to better separation of closely eluting compounds.
-
Sample Loading: Dissolve your crude product in a minimal amount of your starting eluent or a volatile solvent like dichloromethane. Adsorbing the crude product onto a small amount of silica gel and dry-loading it onto the column can also lead to sharper bands.
Problem 2: Difficulty with Recrystallization
Scenario: You are attempting to recrystallize your crude this compound, but it either oils out or no crystals form upon cooling.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for recrystallization problems.
In-depth Explanation:
-
Solvent Selection: The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but well at high temperatures.[10] Given its non-polar nature and low melting point, solvents like methanol, ethanol, or isopropanol are good candidates to try.[1] You may need to experiment with solvent pairs (e.g., ethanol/water) to find the optimal system. The principle of recrystallization is based on the lower solubility of a compound at colder temperatures.[11][12]
-
Oiling Out: This occurs when the saturated solution cools to a temperature below the compound's melting point before crystallization begins. Using a lower boiling point solvent or a more dilute solution can prevent this.
-
Inducing Crystallization: Supersaturated solutions can be reluctant to form crystals. Scratching the inner surface of the flask with a glass rod creates microscopic imperfections that can serve as nucleation sites for crystal growth.[10] Seeding with a pure crystal provides a template for crystallization to begin.[11]
Problem 3: Product Discoloration or Decomposition During Purification
Scenario: Your product turns pink, purple, or brown during workup or upon standing after purification.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for product discoloration.
In-depth Explanation:
-
Light Sensitivity: Aryl iodides can be light-sensitive, leading to the formation of colored radical species.[4] Protecting your reaction and purification setup from light is crucial.
-
Acidic Impurities: Residual acid from the reaction can promote decomposition. A wash with a weak base like sodium bicarbonate will neutralize any remaining acid.[3][6]
-
Residual Iodine: If elemental iodine is a co-product or unreacted starting material, it will impart a color to your organic phase. A wash with an aqueous solution of sodium thiosulfate will reduce the iodine to colorless iodide.[3][6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under a positive pressure of air or nitrogen, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with 100% hexanes, collecting fractions. Monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient (if necessary): If the product is not eluting, gradually increase the polarity by adding small percentages of a more polar solvent like dichloromethane.
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the product when hot but show poor solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8][11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁I | [1][13][14] |
| Molecular Weight | 246.09 g/mol | [1][13][14] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 28-32 °C | [1][4][5] |
| Boiling Point | ~250 °C | [1][5][15] |
| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, benzene, toluene. | [1] |
References
- 1. Buy this compound | 4028-63-1 [smolecule.com]
- 2. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 3. This compound | 4028-63-1 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. China this compound CAS NO: 4028-63-1 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 6. This compound CAS#: 4028-63-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating the Challenges of Steric Hindrance with Iodomesitylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving iodomesitylene, a sterically hindered aryl iodide. The significant steric bulk imposed by the three ortho-methyl groups of the mesityl moiety dramatically influences reaction kinetics, often necessitating specialized protocols to achieve desired outcomes. This resource offers a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for specific experimental hurdles.
Frequently Asked questions
Q1: What is steric hindrance, and how does the mesityl group in iodomesitylene cause it?
A: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups at or near the reaction center.[1] In iodomesitylene, the iodine atom is flanked by two ortho-methyl groups, and there is an additional methyl group in the para position. This arrangement creates a crowded environment around the carbon-iodine bond, physically impeding the approach of reagents, such as nucleophiles or metal catalysts. This hindrance significantly impacts the kinetics of reactions like nucleophilic substitution and cross-coupling.[1][2]
Q2: How does the steric bulk of iodomesitylene affect its reactivity in common cross-coupling reactions?
A: The steric hindrance in iodomesitylene presents a significant challenge for common cross-coupling reactions like Suzuki, Sonogashira, and Heck. The bulky mesityl group can hinder the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[3] This is because the palladium catalyst must approach the carbon-iodine bond to insert itself, and the methyl groups physically obstruct this approach. Consequently, reactions with iodomesitylene often require more forcing conditions, such as higher temperatures, longer reaction times, and specialized, bulky ligands to facilitate the coupling.[4][5]
Q3: What are the typical reaction conditions needed to overcome the steric hindrance of iodomesitylene?
A: To overcome the steric hindrance of iodomesitylene, several key modifications to standard protocols are necessary:
-
Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[6][7][8] These ligands stabilize the palladium center and promote the challenging oxidative addition step.
-
Base: Strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step without competing in side reactions.[8][9]
-
Temperature: Higher reaction temperatures are typically needed to provide the necessary activation energy to overcome the steric barrier.[8] Solvents with high boiling points like toluene, xylene, or dioxane are commonly used.[4][7]
Q4: Are there alternative reagents to iodomesitylene with less steric hindrance?
A: If the steric bulk of the mesityl group is detrimental to a desired transformation, several alternatives can be considered, depending on the specific electronic and steric requirements of the target molecule. Simpler aryl iodides like iodotoluene or even iodobenzene offer significantly less steric hindrance. For applications requiring some degree of steric bulk but less than that of a mesityl group, substrates like 2-isopropyliodobenzene could be a viable option. The choice of an alternative will always be a trade-off between steric effects, electronic properties, and the overall synthetic strategy.
Troubleshooting Guides
Problem: Low or No Yield in Suzuki Coupling with Iodomesitylene
This is a common issue stemming from the difficulty of the oxidative addition and subsequent transmetalation steps due to steric congestion.
Visualizing the Challenge: The Suzuki Coupling Catalytic Cycle
Caption: Suzuki coupling cycle highlighting the sterically hindered step.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution | Protocol |
| Inefficient Oxidative Addition | The bulky mesityl group physically blocks the palladium catalyst from inserting into the C-I bond. Standard phosphine ligands like PPh₃ are often not bulky enough to promote this step effectively.[10] | Switch to a bulkier, more electron-rich ligand system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for sterically demanding substrates.[6][7][8] Arsa-Buchwald ligands have also shown effectiveness.[11] | 1. Ligand Screening: In a glovebox, set up parallel reactions using different bulky ligands (e.g., SPhos, XPhos, RuPhos) with your standard conditions. 2. Catalyst Loading: Use a palladium precatalyst like Pd₂(dba)₃ (2-5 mol%) with a 1:2 Pd:ligand ratio.[4] 3. Solvent: Use an anhydrous, degassed solvent like toluene or dioxane.[12] |
| Slow Transmetalation | The base may not be strong enough to activate the boronic acid/ester sufficiently for it to transfer its organic group to the sterically crowded palladium complex.[13][14] | Use a stronger, non-nucleophilic base. K₃PO₄ is often a good choice for sterically hindered couplings. Cs₂CO₃ can also be effective.[8][9] | 1. Base Selection: Replace weaker bases like Na₂CO₃ or Et₃N with K₃PO₄ (3 equivalents). 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water 4:1) can sometimes facilitate the action of inorganic bases.[12] |
| Insufficient Reaction Temperature | The activation energy for the oxidative addition of a sterically hindered substrate is high. Room temperature or moderately elevated temperatures may not be sufficient to drive the reaction forward at a reasonable rate.[8] | Increase the reaction temperature. This often requires using a higher-boiling point solvent. | 1. Solvent Change: Switch from THF (b.p. 66 °C) to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C). 2. Heating: Use an oil bath or heating mantle to maintain a consistent, elevated temperature (e.g., 110-140 °C).[10] Monitor for potential decomposition. |
| Protodeboronation of the Boronic Acid | The boronic acid can react with trace amounts of water or other protic species in the reaction mixture, leading to the formation of mesitylene instead of the desired coupled product. This side reaction can be exacerbated by long reaction times and high temperatures.[4] | Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[15] Ensure anhydrous conditions. | 1. Reagent Change: Synthesize or purchase the pinacol ester of the desired boronic acid. 2. Anhydrous Conditions: Dry solvents and reagents thoroughly. Use freshly activated molecular sieves (4 Å) in the reaction mixture.[4] |
Problem: Incomplete Reaction or Stalling in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also susceptible to the steric effects of iodomesitylene.[16]
Visualizing the Challenge: The Sonogashira Catalytic Cycle
Caption: Sonogashira coupling highlighting the sterically hindered transmetalation.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution | Protocol |
| Inefficient Transmetalation | After oxidative addition, the mesityl group on the palladium center creates a crowded environment, hindering the transfer of the acetylide group from the copper co-catalyst.[17][18] | Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be more effective for sterically hindered substrates. These often rely on a palladium catalyst and a strong base to facilitate the direct reaction of the alkyne with the palladium complex.[18] Bulky Ligands: As with Suzuki coupling, bulky, electron-rich phosphine ligands can facilitate the overall catalytic cycle.[18] | 1. Copper-Free Protocol: Eliminate the copper(I) salt (e.g., CuI). Use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source and a bulky ligand. Increase the amount of amine base (e.g., triethylamine or diisopropylamine), which may also act as the solvent.[16][19] 2. Ligand Choice: If using a copper-catalyzed system, ensure a bulky phosphine ligand is present to promote the necessary conformational changes for transmetalation. |
| Homocoupling of the Alkyne (Glaser Coupling) | The copper acetylide intermediate can undergo oxidative self-coupling, especially in the presence of oxygen, to form a diacetylene byproduct. This side reaction consumes the alkyne and reduces the yield of the desired product. | Thorough Degassing: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize the presence of oxygen. Use of Additives: Sometimes, additives can suppress homocoupling. | 1. Inert Atmosphere: Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas for 15-30 minutes before adding the catalyst.[12] Maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Catalyst or Reagents | The high temperatures often required for sterically hindered couplings can lead to the decomposition of the palladium catalyst or the reagents, especially the terminal alkyne. | Optimize Temperature and Reaction Time: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times. Find the minimum temperature required for a reasonable reaction rate. | 1. Temperature Screening: Run the reaction at a series of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and stability. 2. Reaction Monitoring: Check the reaction progress every 1-2 hours to determine when the starting material is consumed and avoid prolonged heating. |
Problem: Failure of Nucleophilic Aromatic Substitution (SNAAr)
While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur under specific conditions.[20] However, the steric hindrance of iodomesitylene makes direct SₙAr reactions extremely challenging.
Visualizing the Challenge: SₙAr Mechanism
Caption: SₙAr mechanism showing steric hindrance to nucleophilic attack.
Plausibility & Alternative Strategies
-
Direct SₙAr is Highly Unlikely: The SₙAr mechanism requires the nucleophile to attack the carbon atom bearing the leaving group.[20] The two ortho-methyl groups on iodomesitylene create an almost impenetrable barrier, making the formation of the necessary Meisenheimer complex energetically prohibitive. Furthermore, the mesityl group is electron-donating, which deactivates the ring towards nucleophilic attack.
-
Alternative Pathway - Buchwald-Hartwig Amination: If the goal is to form a C-N or C-O bond, a more viable approach is to use a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction follows a different mechanistic pathway that is more tolerant of steric hindrance, although it will still require optimized conditions.
Recommended Approach: Buchwald-Hartwig Amination
| Reaction Goal | Recommended Alternative | Key Conditions |
| Formation of a C-N bond (e.g., with an amine) | Buchwald-Hartwig Amination | 1. Catalyst: Pd₂(dba)₃ or Pd(OAc)₂. 2. Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand). 3. Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. 4. Solvent: Anhydrous toluene or dioxane. 5. Temperature: Elevated temperatures (80-120 °C). |
| Formation of a C-O bond (e.g., with an alcohol or phenol) | Buchwald-Hartwig Etherification | Similar conditions to the amination, often requiring a strong base like NaOt-Bu or K₃PO₄ to deprotonate the alcohol/phenol. |
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2,4,6-Trimethyliodobenzene
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, particularly when working with sterically hindered substrates like 2,4,6-trimethyliodobenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the yield and purity of your desired cross-coupled products.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section addresses the common issues encountered during the Sonogashira coupling of sterically hindered aryl iodides, with a focus on minimizing the formation of the undesired Glaser-Hay homocoupling product.
Question 1: My primary isolated product is the homocoupled diyne from my terminal alkyne, with low conversion of the this compound. What are the most likely causes?
Answer: The formation of homocoupled byproducts, a reaction known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1][2][3][4] This issue is often exacerbated when the cross-coupling rate is slow, a common occurrence with sterically hindered electrophiles like this compound. The primary causes are typically related to the copper(I) co-catalyst and the presence of oxygen.[1][3]
Key Factors Promoting Homocoupling:
-
Presence of Oxygen: Rigorous exclusion of air is paramount. Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which is the primary pathway for Glaser coupling.[1][2][3]
-
High Copper Catalyst Loading: While copper(I) is essential for activating the alkyne, excessive concentrations can accelerate the rate of homocoupling relative to the desired cross-coupling.[1]
-
Slow Cross-Coupling Rate: The steric hindrance from the two ortho-methyl groups on this compound significantly slows down the oxidative addition and subsequent steps in the palladium catalytic cycle. This provides a larger window of opportunity for the copper acetylide intermediate to undergo homocoupling.[1][5]
-
High Temperatures: Elevated temperatures, sometimes employed to overcome the steric barrier, can also inadvertently favor the homocoupling pathway.[1]
Question 2: How can I adapt my reaction conditions to suppress homocoupling when using a sterically hindered substrate like this compound?
Answer: Several strategic modifications can be implemented to favor the cross-coupling pathway over homocoupling. The central principle is to accelerate the rate of the Sonogashira cycle relative to the Glaser coupling pathway.
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[2][3][6] This approach necessitates careful selection of the palladium catalyst, ligand, and base to ensure the reaction proceeds efficiently.[3][7]
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or high-purity nitrogen) for an extended period are crucial.[1][3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain a low instantaneous concentration. This kinetically disfavors the second-order homocoupling reaction while allowing the cross-coupling with the aryl iodide to proceed.
-
Optimize Catalyst and Ligand Selection: For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the formation of highly active, monoligated palladium(0) species, which can accelerate the rate-limiting oxidative addition step.[8][9]
Question 3: I am attempting a copper-free Sonogashira reaction with this compound, but I still observe significant homocoupling. What could be the cause?
Answer: Even in the absence of an intentionally added copper co-catalyst, homocoupling can persist due to several factors:
-
Trace Copper Contamination: Reagents, solvents, or even glassware can contain trace amounts of copper, which may be sufficient to catalyze Glaser coupling.[1][8] Consider using high-purity reagents and acid-washing glassware to remove any residual metal contaminants.
-
Palladium-Mediated Homocoupling: Under certain conditions, palladium itself can mediate the homocoupling of terminal alkynes, although this is generally less efficient than the copper-catalyzed pathway.[1]
-
Inefficient Catalytic Turnover: If the palladium catalyst is not sufficiently active for the sterically hindered substrate, the prolonged reaction times and higher temperatures required can lead to thermal decomposition pathways that may include alkyne dimerization.
Question 4: What is the impact of the base on Sonogashira reactions with sterically hindered substrates?
Answer: The base plays a crucial role beyond neutralizing the hydrogen halide byproduct.[10] It is involved in the deprotonation of the terminal alkyne to form the acetylide species.[10] For sterically hindered substrates, the choice of base can influence the reaction outcome:
-
Organic Amine Bases: Secondary amines like piperidine or diisopropylamine are sometimes more effective than tertiary amines such as triethylamine.[3]
-
Inorganic Bases: In some copper-free protocols, inorganic bases like potassium carbonate or cesium carbonate are employed, which can alter the reaction kinetics and potentially reduce homocoupling.[2] The choice of base should be optimized for the specific catalyst system being used.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging for Sonogashira coupling? A1: The two methyl groups in the ortho positions to the iodine atom create significant steric hindrance. This bulkiness impedes the approach of the palladium catalyst for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This slowdown allows the competing homocoupling side reaction to become more prominent.[5][9]
Q2: Can I use 2,4,6-trimethylbromobenzene instead of the iodide? A2: While possible, it is significantly more challenging. The reactivity of aryl halides in the Sonogashira reaction follows the trend I > Br > Cl.[2][8] The oxidative addition to an aryl bromide is slower than to an aryl iodide.[8] For an already sterically hindered substrate, using the less reactive bromide will further slow the cross-coupling, making homocoupling an even more dominant side reaction. Elevated temperatures and highly active catalyst systems would be required.[11]
Q3: What are the visual indicators of excessive homocoupling during the reaction? A3: The formation of a precipitate, often yellow or brownish, can be an indication of diyne byproduct formation, as these compounds can have limited solubility. However, the most reliable method for monitoring the reaction is through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the ratio of the desired product to the homocoupled byproduct.
Q4: Is it possible to completely eliminate homocoupling? A4: While achieving 0% homocoupling is extremely difficult, it can be minimized to negligible levels (e.g., <2-5%) through careful optimization of the reaction conditions.[4] A combination of copper-free conditions, bulky electron-rich ligands, slow alkyne addition, and rigorous exclusion of oxygen is the most effective strategy.
Experimental Protocols & Data
Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by utilizing a highly active palladium precatalyst and eliminating the copper co-catalyst.[7]
Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a magnetic stir bar, the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 1.0 equiv.).[7]
-
Seal the flask with a septum.
Reagent Addition:
-
Add anhydrous, degassed dimethyl sulfoxide (DMSO) (2.5 mL) via syringe.[7]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise over 1-2 hours using a syringe pump.
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. For particularly challenging alkynes, the temperature may be slowly increased to 60 °C after an initial period at room temperature.[7]
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash with water to remove DMSO and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions and Impact on Homocoupling
| Parameter | Standard Sonogashira (with CuI) | Optimized Copper-Free Protocol | Rationale for Improvement |
| Copper Co-catalyst | CuI (2-5 mol%) | None | Eliminates the primary pathway for Glaser homocoupling.[2][3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | [DTBNpP]Pd(crotyl)Cl | Air-stable precatalyst with a bulky, electron-rich phosphine ligand that promotes rapid formation of a highly active monoligated Pd(0) species, accelerating oxidative addition.[7] |
| Base | Triethylamine | 2,2,6,6-Tetramethylpiperidine (TMP) | A sterically hindered base that has shown high efficacy in copper-free systems.[7] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction. |
| Atmosphere | Inert gas purge | Rigorous degassing + inert gas | Minimizes oxygen, the oxidant in the Glaser coupling cycle.[1][3] |
| Typical Homocoupling | Can be >50% | Typically <5% | The combination of factors significantly shifts the reaction equilibrium towards the desired cross-coupling product. |
Visualizing the Reaction Pathways
Diagram 1: The Competing Catalytic Cycles
The following diagram illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Minimizing the flux through the Glaser cycle is the primary objective.
Caption: Sonogashira cycle vs. the competing Glaser homocoupling pathway.
Diagram 2: Troubleshooting Logic Flow
This workflow provides a systematic approach to diagnosing and solving issues with homocoupling in your reaction.
Caption: A logical workflow for troubleshooting homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of 2,4,6-Trimethyliodobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a critical side reaction, during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,4,6-trimethyliodobenzene. Here, we provide in-depth, experience-driven answers to common questions, offering not just solutions but also the fundamental reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of mesitylene in my Suzuki reaction with this compound. What is causing this, and how can I confirm it's protodeboronation?
A1: The formation of mesitylene is a classic indicator of protodeboronation (also known as protodeborylation) of your boronic acid coupling partner.[1] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your boronic acid and reducing the yield of your desired biaryl product.[1]
Confirmation: To confirm protodeboronation, you can analyze your crude reaction mixture by GC-MS or LC-MS. The presence of a significant peak corresponding to the mass of mesitylene, alongside your starting materials and desired product, is strong evidence. Additionally, monitoring the reaction over time will likely show a decrease in the concentration of the boronic acid and a concurrent increase in mesitylene.
Underlying Cause: Protodeboronation is often catalyzed by the basic conditions required for the Suzuki-Miyaura coupling.[2][3][4][5][6] The presence of water, even in trace amounts, can serve as the proton source.[2][7] For sterically hindered substrates like this compound, the desired cross-coupling reaction can be slow, allowing more time for the competing protodeboronation to occur.
Q2: My yields are consistently low when coupling this compound. I suspect protodeboronation. Which reaction parameter should I investigate first: the base, the solvent, or the catalyst system?
A2: While all these parameters are interconnected, the base is often the most critical factor to address first when dealing with protodeboronation, especially with sterically demanding substrates.[8] The base not only activates the boronic acid for transmetalation but can also directly promote its decomposition.[8][9][10]
Rationale: The rate of base-catalyzed protodeboronation is highly dependent on the pH and the nature of the base used.[9][11] Strong, aqueous bases can accelerate this side reaction. Therefore, optimizing the base is a high-impact first step.
Troubleshooting Guides
Issue 1: Excessive Protodeboronation with Strong, Aqueous Bases
Symptoms:
-
High levels of mesitylene detected.
-
Low conversion of this compound.
-
Rapid degradation of the boronic acid partner.
Root Cause Analysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions create a highly basic environment that can aggressively promote the protonolysis of the boronic acid. The steric hindrance of this compound slows down the productive catalytic cycle, giving the base more opportunity to induce protodeboronation.
Solutions & Protocols:
1. Switch to a Weaker, Non-Nucleophilic Base: Weaker bases can be effective in activating the boronic acid for transmetalation without excessively promoting protodeboronation.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices.[12] They provide sufficient basicity to facilitate the reaction while being less aggressive towards the boronic acid.
2. Employ Anhydrous or Biphasic Conditions: Minimizing water content is crucial to suppress the proton source for protodeboronation.
-
Protocol for Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven.
-
Use anhydrous solvents.
-
Employ a base that is sparingly soluble in the organic phase (e.g., K₃PO₄). This can create a localized high concentration of the activated boronate at the solid-liquid interface without saturating the entire solution with a highly basic aqueous phase.
-
| Parameter | Problematic Condition | Recommended Alternative | Rationale |
| Base | Strong, aqueous (e.g., 2M NaOH) | Weaker, solid (e.g., K₃PO₄, Cs₂CO₃) | Reduces the rate of base-catalyzed protodeboronation.[8][9] |
| Water Content | High (e.g., aqueous solvent mixtures) | Anhydrous or minimal water | Limits the availability of the proton source for the side reaction. |
Issue 2: Protodeboronation Persists Despite Using a Weaker Base
Symptoms:
-
Moderate levels of mesitylene are still observed.
-
Reaction stalls before reaching completion.
Root Cause Analysis: If protodeboronation is still an issue with a weaker base, other factors such as the solvent, catalyst, and ligand are likely playing a significant role. The choice of ligand, in particular, can dramatically influence the relative rates of the desired coupling and the undesired side reaction.[2][7] Recent studies have shown that bulky phosphine ligands can, paradoxically, accelerate palladium-catalyzed protodeboronation.[2][3][4][5][6][7]
Solutions & Protocols:
1. Solvent Optimization: The solvent can influence the solubility of the base and the stability of key intermediates in the catalytic cycle.
-
Recommended Solvents: Aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used.[10][12] For particularly stubborn cases, consider a biphasic system (e.g., toluene/water) with a phase-transfer catalyst, which can facilitate the reaction at the interface while keeping the bulk of the boronic acid in the organic phase, away from the aqueous base. The choice of solvent can be complex, as polar aprotic solvents can sometimes favor different reaction pathways.[13]
2. Ligand Selection for Sterically Hindered Substrates: For a sterically demanding substrate like this compound, a ligand that promotes rapid oxidative addition and reductive elimination is key.
-
Recommended Ligands: While bulky, electron-rich phosphine ligands are often the go-to for challenging couplings, their role in protodeboronation must be considered.[2][7] Experiment with a range of ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates.[12][14] However, if protodeboronation is severe, a less bulky but still electron-rich ligand might be beneficial. It's a balance between promoting the desired reaction and inhibiting the side reaction. Computational studies suggest that sterically hindered phosphines can lead to an unstable post-transmetalation species that is prone to protodeboronation.[4]
3. Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[15]
-
"Slow Release" Strategy: Using MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be highly effective.[14][16] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[8][16]
Issue 3: Reaction is Sluggish and Low-Yielding Even After Optimizing Base and Solvent
Symptoms:
-
Very slow reaction progress.
-
Incomplete conversion even after prolonged reaction times.
-
Protodeboronation is still a significant side reaction.
Root Cause Analysis: The steric hindrance of this compound can severely slow down the oxidative addition step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. If the catalyst is not active enough to overcome this hurdle, the reaction will be sluggish, allowing the competing protodeboronation to dominate.
Solutions & Protocols:
1. Catalyst Pre-activation and Choice of Precatalyst: Using a pre-catalyst that rapidly generates the active Pd(0) species can be highly beneficial.
-
Recommended Precatalysts: Buchwald's third-generation (G3) precatalysts (e.g., XPhos Pd G3) are designed for rapid activation and are often effective for challenging couplings.[12] These precatalysts can generate the active catalytic species under mild conditions where the boronic acid is more stable.[17]
2. Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading can accelerate the productive reaction, helping it to outcompete the background protodeboronation.
-
General Guidance: While typical loadings are 1-2 mol%, for a substrate like this compound, increasing the loading to 3-5 mol% may be necessary.
3. Temperature Optimization: While higher temperatures generally increase reaction rates, they can also accelerate protodeboronation.
-
Experimental Approach: Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance where the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.
Experimental Protocol: Screening for Optimal Conditions
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).
-
Variable Addition: To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., dioxane, toluene) to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a heating block set to a moderate temperature (e.g., 80°C).
-
Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and the amount of protodeboronation byproduct.
This systematic approach will allow you to efficiently identify the optimal combination of base, solvent, and temperature for your specific coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2,4,6-Trimethyliodobenzene
Prepared by the Applications Science Division
Welcome to the technical support guide for 2,4,6-trimethyliodobenzene (iodomesitylene). This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges when working with this sterically hindered aryl iodide. The unique structural properties of this compound, particularly the significant steric hindrance created by the three methyl groups flanking the iodine atom, make its reactivity highly dependent on the chosen solvent system.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is unexpectedly slow or fails to proceed. What is the most likely cause?
A: The primary reason for sluggish reactivity is the severe steric hindrance around the carbon-iodine bond.[1][3] The two ortho-methyl groups physically block the reaction center, impeding the approach of nucleophiles, reagents, or catalyst complexes.[2][4][5] This "steric shielding" slows down reaction rates for processes that require direct interaction at that site, such as SN2-type mechanisms or oxidative addition in cross-coupling catalysis.[3][6] Your choice of solvent becomes critical in overcoming this barrier, as it can influence the effective size of the attacking species and the stability of the transition state.
Q2: I've noticed decomposition of my starting material upon storage. What are the proper handling and storage conditions for this compound?
A: this compound is a yellow crystalline solid that is sensitive to light.[1][7][8] Exposure to light can cause gradual decomposition, leading to discoloration and the formation of impurities that may interfere with your reaction. It should be stored in a cool, dark place in a tightly sealed, opaque container to prevent degradation.[1]
Q3: I am setting up a cross-coupling reaction. What is a good starting solvent for optimization?
A: For palladium-catalyzed reactions like Sonogashira or Suzuki couplings, polar aprotic solvents such as THF , DMF , or DMSO are often effective starting points.[9] These solvents are generally good at dissolving the various components of the reaction mixture, including the palladium catalyst, ligands, and inorganic bases.[10] However, for copper-catalyzed reactions like the Ullmann condensation, high-boiling polar solvents such as N-methylpyrrolidone (NMP) or DMF have traditionally been required, though modern ligand systems are expanding the solvent scope.[11] Always be prepared to screen a variety of solvents, as the optimal choice is highly dependent on the specific reaction, catalyst, and ligand used.
Q4: My Sonogashira coupling works well in DMSO but fails in toluene. Why would this be?
A: This is a classic example of solvent effects in catalysis. DMSO is a highly polar, coordinating solvent, while toluene is non-polar. The success in DMSO suggests one or more of the following:
-
Solubility: One of the reaction components (e.g., the base or a catalyst precursor) may have poor solubility in toluene but dissolves well in DMSO.[10]
-
Catalyst Activation/Stability: The polar nature of DMSO may be crucial for stabilizing the active catalytic species or intermediates in the catalytic cycle.[9]
-
Transition State Stabilization: A polar solvent can stabilize a polar or charged transition state, lowering the activation energy and accelerating the reaction rate.
Conversely, some reactions behave oppositely. A highly coordinating solvent like DMF can sometimes displace essential ligands from the metal center, deactivating the catalyst, in which case a less coordinating solvent like toluene or 1,4-dioxane would be superior.[10]
Troubleshooting Guide: Common Reactions and Solvent-Related Issues
This section provides a systematic approach to troubleshooting common problems encountered during reactions with this compound, with a focus on how solvent choice can be the root cause and the solution.
Issue 1: Low Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki)
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solvent Recommendations |
| Poor Solubility of Reagents | The inorganic base (e.g., K₂CO₃, Cs₂CO₃) or the catalyst complex may not be sufficiently soluble in non-polar or weakly polar solvents like toluene or THF, leading to a slow, heterogeneous reaction.[10] | 1. Increase Polarity: Switch to a more polar aprotic solvent such as DMF , DMAc , or NMP . 2. Use a Phase-Transfer Catalyst: If a non-polar solvent is desired, add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help solubilize the base. 3. Consider a Solvent Mixture: A mixture like Toluene/DMF can sometimes offer a balance of properties. |
| Ligand Displacement by Solvent | Highly coordinating solvents (e.g., DMF, DMSO) can compete with your phosphine or NHC ligand for a coordination site on the palladium center. This can inhibit the formation of the active catalyst or destabilize it.[10] | 1. Decrease Solvent Coordination: Switch to a less coordinating solvent such as 1,4-dioxane , toluene , or 2-methyl-THF . 2. Increase Ligand Concentration: A slight excess of the ligand may help outcompete the solvent. |
| Inefficient Oxidative Addition | The sterically hindered C-I bond requires significant energy for oxidative addition to the Pd(0) center. The solvent can influence the energy of the Pd(0) species and the transition state. | 1. Screen Solvents: Systematically screen a range of solvents from non-polar (Toluene) to polar aprotic (THF, Dioxane, DMF, DMSO) to find the optimal balance. 2. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can help overcome the activation barrier. |
Issue 2: Failure of Copper-Catalyzed Ullmann-Type Reactions
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solvent Recommendations |
| Insufficient Temperature | Classic Ullmann reactions often require very high temperatures (›180 °C) to proceed, especially with sterically hindered or less reactive aryl halides.[11] | 1. Use High-Boiling Solvents: Employ solvents with high boiling points like NMP , nitrobenzene , or DMF .[11] 2. Check Ligand Compatibility: If using a modern, ligated copper catalyst, ensure the solvent is compatible and doesn't decompose at the required temperature. |
| Inhibition of Catalytic Species | The solvent can interact with the Cu(I) catalytic species. Protic solvents (alcohols, water) can coordinate to the copper center and inhibit the reaction. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Avoid Protic Solvents: Unless the specific protocol calls for it, stick to polar aprotic solvents. For modern Ullmann couplings, solvents like dioxane or toluene may also be effective depending on the ligand system.[12] |
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solvent Recommendations |
| Protic Solvent Deactivating Nucleophile | Protic solvents (e.g., ethanol, water) form a hydrogen-bonding shell around the nucleophile, stabilizing it and reducing its reactivity. This significantly slows down or prevents the reaction.[13][14] | 1. Switch to Polar Aprotic Solvents: Use solvents like DMSO , DMF , or acetonitrile . These solvents solvate the counter-cation but leave the nucleophile "bare" and highly reactive.[13] |
| Extreme Steric Hindrance | This compound lacks the strong electron-withdrawing groups typically required for SNAr.[15][16] Combined with its immense steric bulk, the standard addition-elimination mechanism is extremely disfavored. | 1. Re-evaluate Reaction Strategy: SNAr is likely not a viable pathway for this substrate. Consider alternative strategies like metal-catalyzed cross-coupling reactions to form the desired bond. 2. Force Conditions (with caution): If attempting, use a highly polar aprotic solvent (HMPA , if permissible, or DMSO ) with a small, potent nucleophile at high temperatures, but anticipate low yields and side reactions. |
Solvent Property Reference Table
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Typical Application/Consideration for this compound |
| Toluene | 2.4 | 111 | Non-polar | Good for Pd-catalysis where ligand displacement by a coordinating solvent is a concern.[10] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Common starting point for many cross-coupling reactions. Limited by low boiling point. |
| 1,4-Dioxane | 2.2 | 101 | Non-polar Ether | Good, less coordinating alternative to THF with a higher boiling point. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar Aprotic | Can be effective for SNAr-type reactions, but its low boiling point limits its utility for slow reactions. |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent solvent for dissolving reagents in coupling reactions.[17] Can displace ligands.[10] Required for many traditional Ullmann reactions.[11] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly polar, high-boiling solvent. Very effective for promoting SNAr and some Sonogashira couplings.[9] Can be difficult to remove during workup. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Polar Aprotic | High-boiling solvent often used for high-temperature Ullmann condensations.[11] |
| Ethanol | 24.6 | 78 | Polar Protic | Generally avoided. Deactivates strong nucleophiles and bases. Can act as a reactant.[18] |
Visualizing Experimental Logic
The following diagrams illustrate key concepts for designing and troubleshooting experiments with this compound.
Caption: Steric shielding of the C-I bond by ortho-methyl groups.
Caption: A logical workflow for troubleshooting solvent-related issues.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a robust, copper-free Sonogashira coupling of this compound, where the choice of solvent and base is critical for success.
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[Pd(PPh₃)₂Cl₂] (2 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound and [Pd(PPh₃)₂Cl₂].
-
Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Causality Note: DMF is chosen for its ability to dissolve all reactants and facilitate the catalytic cycle. Its high polarity can help stabilize catalytic intermediates, which is beneficial for this sterically demanding substrate.
-
-
Reagent Addition: Add DIPEA, followed by the dropwise addition of phenylacetylene via syringe.
-
Causality Note: A strong, non-nucleophilic amine base is required. DIPEA is sufficiently basic to deprotonate the alkyne without competing as a nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS. The reaction may require 12-24 hours due to steric hindrance.
-
Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Buy this compound | 4028-63-1 [smolecule.com]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. This compound | 4028-63-1 [chemicalbook.com]
- 8. This compound CAS#: 4028-63-1 [m.chemicalbook.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.lucp.net [books.lucp.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2,4,6-Trimethyliodobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2,4,6-trimethyliodobenzene (iodomesitylene). As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you diagnose and resolve common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or "challenging" substrate in cross-coupling reactions?
A: The primary challenge stems from severe steric hindrance. The two methyl groups in the ortho positions (positions 2 and 6) flank the iodine atom, creating a crowded environment around the reaction center. This steric bulk physically obstructs the approach of the palladium catalyst, which is a critical step (oxidative addition) in most cross-coupling catalytic cycles.[1][2] This hindrance can dramatically slow down or completely stall the reaction, leading to low yields and catalyst deactivation.
Q2: What are the primary mechanisms of catalyst deactivation when using this substrate?
A: There are two principal deactivation pathways:
-
Steric Deactivation: The catalyst may form an initial complex with the this compound, but the steric congestion prevents the subsequent steps of the catalytic cycle from proceeding efficiently. This can lead to the catalyst being "trapped" in an inactive state.
-
Iodide Poisoning: Iodide ions (I⁻), generated during the reaction, are known to be potential catalyst poisons.[3] Iodide is a soft ligand that can bond strongly to the soft palladium center, forming stable, catalytically inactive palladium-iodide complexes, such as bridged dimers.[3] This sequesters the palladium from the active catalytic cycle.[3][4]
Q3: My standard Suzuki-Miyaura coupling conditions are failing with this compound. What is the first thing I should change?
A: The first and most critical parameter to adjust is your choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must switch to a ligand system specifically designed to handle sterically demanding substrates.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[2][5] These ligands promote the formation of a highly active, low-coordinate palladium center and possess the steric profile needed to facilitate the reaction.[2]
Q4: Can issues with my reagents or setup be mistaken for catalyst deactivation?
A: Absolutely. Low or no conversion can also be due to more fundamental issues. Before assuming catalyst deactivation, always verify the following:
-
Catalyst Integrity: Ensure your palladium precatalyst has not degraded. If using a Pd(II) source, it must be effectively reduced in-situ to the active Pd(0) state.[1]
-
Reagent Purity: Confirm the purity of your this compound, coupling partner (e.g., boronic acid), and base.
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions like the homocoupling of boronic acids.[1][6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting common experimental failures, organized by the symptoms you might observe.
Symptom 1: Very Low or No Product Formation
Q: My reaction has run for the specified time, but LC-MS/TLC analysis shows only starting materials. I've confirmed my reagents are pure. What are the likely causes and solutions?
A: This scenario points to a fundamental failure in the catalytic cycle, most often at the oxidative addition step. The primary culprits are steric hindrance and iodide poisoning.
Root Cause A: Insufficiently Active Catalyst Due to Steric Hindrance
The steric shield from the ortho-methyl groups on this compound prevents the palladium catalyst from inserting into the carbon-iodine bond. Your current ligand is likely too small or not electron-rich enough to create a sufficiently reactive catalytic species.
Solution: Employ Sterically Demanding Ligands.
The key is to use ligands that are themselves bulky. This "flexible steric bulk" helps create a coordinatively unsaturated, highly reactive palladium center that can overcome the substrate's hindrance.[2]
| Ligand Class | Recommended Examples | Rationale for Efficacy |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | These are the go-to ligands for sterically hindered couplings. Their large, electron-rich character promotes the formation of monoligated Pd(0) species, which are highly active for oxidative addition.[7][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts. Their steric bulk is effective at promoting reactions with hindered substrates.[2][5] |
| Ferrocenyl Phosphines | tBu-PhosPhos | These ligands offer a unique steric and electronic profile that can be highly effective in challenging coupling reactions. |
dot
Caption: Ligand choice dictates catalyst activity for hindered substrates.
Root Cause B: Catalyst Poisoning by Iodide
Even with the right ligand, excess iodide in the reaction mixture can form inactive complexes like [L₂Pd(I)]⁻ or iodide-bridged palladium dimers, effectively removing the catalyst from the reaction.[3][4] This is a particular issue in reactions that are slow, as the concentration of iodide can build up over time.
Solutions:
-
Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more resistant to deactivation and activate more reliably than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Modify Reaction Conditions: In some cases, using a solvent system where the iodide salt by-product has poor solubility can help precipitate it out of the reaction medium, although this can also cause mixing issues.[4]
-
Consider Additives (with caution): While less common, some studies have shown that additives like silver salts can act as halide scavengers. However, this adds complexity and potential for side reactions. A surprising finding showed that in some specific C-H activation contexts, iodide can actually form a beneficial binuclear palladium complex, but this is not the general case for cross-coupling.[9]
Symptom 2: Reaction Starts but Stalls Prematurely
Q: My reaction shows initial product formation, but it stops at ~20-50% conversion, even after extended reaction times. What is causing this?
A: A stalling reaction indicates that the catalyst was initially active but is deactivating over the course of the experiment.
Root Cause: Catalyst Decomposition or Ligand Degradation
The active catalytic species, especially the highly reactive monoligated Pd(0)L complex, can be unstable at elevated temperatures. It can decompose into inactive palladium black. Additionally, the phosphine ligands themselves can be susceptible to degradation under certain conditions.
Solutions:
-
Lower the Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation barrier, but this is a trade-off with catalyst stability. Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., 80 °C instead of 110 °C).[7]
-
Use a More Thermally Stable Ligand/Precatalyst: NHC-ligated palladium complexes are often more thermally robust than many phosphine-based systems and may be a better choice if high temperatures are unavoidable.[2]
-
Ensure Strict Inert Atmosphere: As mentioned, trace oxygen can rapidly decompose the active Pd(0) catalyst. Review your degassing and inerting procedures.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
Technical Support Center: Monitoring Reactions with 2,4,6-Trimethyliodobenzene by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2,4,6-trimethyliodobenzene. This document moves beyond basic protocols to address the specific challenges and nuances encountered in the laboratory, ensuring reliable and interpretable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of TLC for reactions with this compound.
Q1: Why is TLC the preferred method for monitoring reactions with this compound?
A1: TLC is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1][2][3] For substrates like this compound, it offers several key advantages:
-
Speed: An analysis can be completed in 5-10 minutes, allowing for timely decisions about reaction progress.
-
Sensitivity: Only a minuscule amount of the reaction mixture is needed, preserving your valuable material.[1]
-
Qualitative Insight: It provides a clear visual representation of the consumption of starting material and the formation of products.[4][5][6]
-
UV Activity: this compound is an aromatic compound and, like many of its potential products, is UV-active, making visualization straightforward with a standard UV lamp.[7][8]
Q2: What key chemical properties of this compound influence its TLC behavior?
A2: Understanding the properties of this compound is crucial for developing a successful TLC method.
-
Low Polarity: As an aryl halide with three methyl groups, it is a relatively non-polar compound.[2][9] This means it will travel further up the silica plate (have a higher Retention Factor, or Rf) in non-polar solvent systems compared to more polar molecules.
-
UV Absorbance: The aromatic ring allows for strong absorbance of short-wave UV light (254 nm), causing it to appear as a dark spot on TLC plates containing a fluorescent indicator.[8]
-
Reactivity: In common cross-coupling reactions (e.g., Suzuki, Negishi), the iodine atom is replaced.[10][11] The resulting product (e.g., a biaryl compound) will have a different molecular weight and polarity, which is the basis for its separation from the starting material on a TLC plate.
Q3: How do I select the right developing solvent (eluent) for my reaction?
A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, which typically provides optimal separation for new product spots.[12]
-
Start Simple: For a non-polar compound like this compound, begin with a non-polar solvent system. A mixture of hexanes and ethyl acetate is a classic and effective choice.[5][13]
-
Adjust Polarity: The polarity of the eluent is the primary variable you will control.
-
If your spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[14][15]
-
If your spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[14][15]
-
-
Consider the Product: Anticipate the polarity of your product. For instance, in a Suzuki coupling that attaches another aromatic ring, the product might be slightly more polar than the starting material. This difference in polarity is what allows for separation.
| Reaction Type Example | Expected Product Polarity Change | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Suzuki Coupling (forms a biaryl) | Slight increase | 9:1 to 4:1 |
| Sonogashira Coupling (forms an alkyne) | Slight increase | 9:1 to 4:1 |
| Buchwald-Hartwig Amination | Significant increase | 4:1 to 1:1 |
Q4: My compound is colorless. How do I see the spots on the TLC plate?
A4: Several visualization techniques are available, but for this compound and its common derivatives, two methods are most effective:
-
UV Light (Non-destructive): This is the primary method. Most commercial TLC plates contain a fluorescent dye that glows green under short-wave UV light (254 nm).[8] UV-active compounds, like aromatics, absorb this light and appear as dark or purple spots.[8][16][17] Always circle the spots with a pencil while under the lamp, as they will disappear when the light is removed.[8]
-
Iodine Chamber (Semi-destructive): If a compound is not UV-active, placing the plate in a chamber with iodine crystals is a good alternative.[13] Iodine vapor absorbs onto the surface of organic compounds, rendering them as yellow-brown spots.[7] This method is general for most organic compounds.
Section 2: Experimental Protocol: Standard TLC Monitoring Workflow
This protocol outlines a self-validating system for accurately monitoring reaction progress. The inclusion of a "co-spot" lane is critical for unambiguous interpretation.[12][18]
Materials:
-
Silica gel TLC plates with F-254 fluorescent indicator
-
TLC developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Developing solvent (eluent)
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Prepare the Chamber: Pour your chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Close the lid and let it equilibrate for 5 minutes.
-
Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.[17] Mark three small, evenly spaced dots on this line for your lanes. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
Spot the Plate:
-
Lane 1 (SM): Dissolve a tiny amount of your starting material (this compound) in a volatile solvent (like ethyl acetate). Using a capillary spotter, touch it briefly to the 'SM' dot. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[19]
-
Lane 2 (Co): Spot the starting material on the 'Co' dot as described above. Let it dry completely. Then, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Rxn): Use a clean capillary to withdraw a small aliquot from your reaction mixture and spot it on the 'Rxn' dot.
-
-
Develop the Plate: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[20][21] Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
Mark and Dry: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize and Interpret:
-
Place the dry plate under a UV lamp.
-
Circle all visible spots with a pencil.
-
Interpretation:
-
The 'SM' lane shows the Rf of your pure starting material.
-
In the 'Rxn' lane, you should see the starting material spot diminishing over time, while a new spot (the product) appears, usually at a different Rf.
-
The 'Co' lane is your control. The starting material spot in this lane should have the exact same Rf as the one in the 'SM' lane. This confirms the identity of the starting material spot in your reaction mixture, even if matrix effects slightly alter the Rf value.[12][18] The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
-
Diagram: Standard TLC Monitoring Workflow
Caption: Workflow for reaction monitoring using a three-lane TLC system.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during TLC analysis in a direct question-and-answer format.
Q: My spots are elongated or "streaking." What's wrong?
A: Streaking is a common issue that prevents accurate Rf calculation.[19] Here are the primary causes and solutions:
-
Sample Overload: You have applied too much sample to the plate.[3][14][20][21][22]
-
Acidic or Basic Compound: If your product or starting material is strongly acidic or basic, it can interact too strongly with the slightly acidic silica gel.
-
Inappropriate Solvent: The chosen solvent may be causing your compound to smear.
-
Solution: Try a different solvent system.
-
Q: My starting material and product spots are too close together (similar Rf). How can I improve separation?
A: This indicates your solvent system is not optimal for resolving the two compounds.
-
Solution 1: Fine-tune Polarity: The polarity difference between your compounds may be subtle. Try making small, incremental changes to your solvent ratio. Sometimes a 5% change in the polar component can make a significant difference.
-
Solution 2: Change Solvents: If adjusting ratios doesn't work, change one of the solvents. For example, switching from ethyl acetate to diethyl ether (less polar) or from hexanes to toluene (more polar) can alter the specific interactions and improve separation.
-
Solution 3: Use a Cospot: The cospot lane is essential here. If the two spots are truly different, the cospot should appear elongated or as a "snowman" shape, confirming two distinct compounds.[23]
Q: I don't see any spots on my plate after development. What happened?
A: This can be frustrating, but is usually solvable.
-
Insufficient Concentration: Your sample may be too dilute to be detected.[14][20]
-
Compound is Not UV-Active: While this compound is UV-active, some potential products might not be.
-
Sample Washed Away: The origin line was below the solvent level in the chamber.
-
Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate before or during development.[14]
-
Solution: This is less likely with this compound but can happen with smaller molecules. Minimize the time the plate is left in the open air before development.
-
Q: My spots are all stuck at the bottom (Rf ≈ 0) or ran to the top (Rf ≈ 1). What does this mean?
A: This is a classic polarity mismatch problem.
-
Spots at the Bottom (Rf ≈ 0): Your eluent is not polar enough to move the compounds off the origin.[14][15]
-
Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent.
-
-
Spots at the Top (Rf ≈ 1): Your eluent is too polar. It is carrying all the compounds with the solvent front without any separation.[14][15]
-
Solution: Decrease the polarity of your eluent by decreasing the proportion of the more polar solvent or adding more of the non-polar solvent.
-
Diagram: Troubleshooting Logic Flow for TLC
Caption: A decision tree for troubleshooting common TLC problems.
Q: I see multiple unexpected spots in my reaction lane. Is my compound decomposing?
A: It's possible, but there are other explanations.
-
Side Reactions: The new spots could be byproducts from your reaction.
-
Impure Starting Material: Check the purity of your this compound by running a TLC of just the starting material.
-
Decomposition on Silica: Some compounds are unstable on the acidic silica gel.[23]
-
Solution (2D TLC): To test for stability, run a 2D TLC.[23][24] Spot your reaction mixture in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. Stable compounds will appear on the diagonal. Spots that appear off the diagonal represent decomposition products formed during chromatography.[22][23][24] If decomposition is confirmed, you may need to switch to a different stationary phase, like alumina, or add a base to the eluent to neutralize the silica.
-
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. silicycle.com [silicycle.com]
- 15. Home Page [chem.ualberta.ca]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 23. Chromatography [chem.rochester.edu]
- 24. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Validation & Comparative
The Unyielding Halide: A Comparative Guide to the Suzuki Coupling of 2,4,6-Trimethyliodobenzene
A deep dive into the performance of a sterically demanding aryl iodide in one of modern chemistry's most powerful reactions, supported by comparative experimental data.
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the formation of carbon-carbon bonds that has revolutionized drug discovery and materials science.[1] The reaction's elegance lies in its ability to stitch together aryl or vinyl fragments with remarkable efficiency and functional group tolerance. However, the performance of this powerful reaction is not uniform across all substrates. The nature of the aryl halide, in particular, plays a pivotal role in determining reaction efficiency, with steric hindrance posing a significant challenge.
This guide provides a detailed comparison of 2,4,6-trimethyliodobenzene, a sterically encumbered aryl iodide, with other aryl halides in the Suzuki coupling reaction. We will explore the mechanistic underpinnings of the observed reactivity differences and provide a practical, data-driven comparison to inform catalyst selection and reaction optimization for researchers in the pharmaceutical and chemical industries.
The Suzuki-Miyaura Catalytic Cycle: A Primer
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[1] This is followed by transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) center. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
The Halide Hierarchy: A Question of Reactivity
The reactivity of the aryl halide in the oxidative addition step is paramount and generally follows the trend: I > Br > Cl >> F . This hierarchy is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst. Consequently, aryl iodides are the most reactive substrates, often requiring milder reaction conditions, while aryl chlorides are the least reactive and necessitate more robust catalyst systems.[2][3]
The Challenge of Steric Hindrance: The Case of this compound
While the electronic nature of the halide is a primary determinant of reactivity, steric hindrance around the carbon-halogen bond introduces another layer of complexity. This compound, with its two ortho-methyl groups, presents a formidable challenge to the incoming palladium catalyst during the oxidative addition step. This steric congestion can significantly retard the reaction rate and, in some cases, prevent the reaction from proceeding altogether with standard catalyst systems.
To overcome this steric barrier, specialized catalyst systems have been developed. These often feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active, low-coordinate palladium(0) species and facilitate the oxidative addition to the hindered substrate.[4][5]
Comparative Performance: this compound vs. Other Aryl Halides
To provide a clear, data-driven comparison, we have compiled representative experimental data from the literature. It is important to note that a direct, side-by-side comparison of this compound with less hindered aryl halides under identical conditions is scarce. Therefore, the following tables synthesize data from studies using highly active catalyst systems designed for challenging couplings.
A Note on Data Interpretation
The following data is intended to be illustrative of general reactivity trends. Direct comparison of yields between different studies should be approached with caution, as subtle variations in reaction conditions can significantly impact the outcome.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ / PCy₃ | Toluene, K₃PO₄, 80 °C, 2h | 95 | [6] |
| 2 | Bromobenzene | Pd(OAc)₂ / PCy₃ | Toluene, K₃PO₄, 80 °C, 2h | 92 | [6] |
| 3 | Chlorobenzene | (IPr)Pd(allyl)Cl | Dioxane, NaOᵗBu, 80 °C, 18h | 98 | [7] |
| 4 | This compound | Pd₂(dba)₃ / XPhos | Dioxane/H₂O, K₃PO₄, 120 °C, 10 min (microwave) | ~90 (inferred) | [8] |
| 5 | 2,4,6-Triisopropylbromobenzene | Pd(OAc)₂ / AntPhos | Toluene, K₃PO₄, 110 °C, 12h | 63 | [9] |
| 6 | 2,6-Dimethylchlorobenzene | (IPr)Pd(allyl)Cl | Dioxane, NaOᵗBu, 80 °C, 18h | 95 | [7] |
Yields for entries 1, 2, 3, 5, and 6 are for the coupling with phenylboronic acid. The yield for entry 4 is inferred from a similar reaction with a boronic ester and highlights the high reactivity of hindered iodides with appropriate catalysts.
The data in Table 1 clearly illustrates the general reactivity trend, with the unhindered iodobenzene and bromobenzene reacting efficiently under relatively mild conditions. The less reactive chlorobenzene requires a more active NHC-based catalyst. Significantly, even the highly hindered this compound can be coupled in high yield with a specialized catalyst system, demonstrating that the inherent reactivity of the C-I bond can overcome significant steric barriers when the right catalyst is employed. The even more sterically demanding 2,4,6-triisopropylbromobenzene requires a highly specialized ligand (AntPhos) and elevated temperatures to achieve a moderate yield. The successful coupling of 2,6-dimethylchlorobenzene with an NHC catalyst underscores the advances in catalyst design for activating traditionally unreactive aryl chlorides.
Experimental Protocols: A Practical Guide
To facilitate the application of these findings, we provide detailed experimental protocols for the Suzuki coupling of a standard aryl bromide and a sterically hindered aryl chloride, representative of the catalyst systems discussed.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is a standard procedure for a relatively unhindered aryl bromide.
-
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene via syringe.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tricyclohexylphosphine in toluene under argon.
-
Add the appropriate amount of the catalyst stock solution to the reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 2,6-Dimethylchlorobenzene with Phenylboronic Acid
This protocol utilizes an N-heterocyclic carbene (NHC) catalyst, which is highly effective for sterically hindered and less reactive aryl chlorides.[7]
-
Materials:
-
2,6-Dimethylchlorobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide (NaOᵗBu, 2.0 mmol, 2.0 equiv)
-
(IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar with (IPr)Pd(allyl)Cl, sodium tert-butoxide, and phenylboronic acid.
-
Add 2,6-dimethylchlorobenzene and 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Cool the reaction to room temperature and pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is a testament to the power of catalytic science. While the general reactivity trend of aryl halides is well-established, the case of sterically hindered substrates like this compound highlights the remarkable progress in catalyst development. The inherent reactivity of the carbon-iodine bond, when paired with a suitably designed catalyst, can overcome significant steric impediments to afford high yields of the desired biaryl products. For less reactive and sterically hindered aryl bromides and chlorides, the development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has been transformative.
For researchers and drug development professionals, the choice of aryl halide is a critical parameter in synthetic design. While aryl chlorides are economically attractive, their lower reactivity necessitates more sophisticated and often more expensive catalyst systems. Aryl iodides, particularly sterically hindered ones, can be surprisingly effective coupling partners, provided an appropriate catalyst is employed. The data and protocols presented in this guide offer a framework for making informed decisions in the synthesis of complex molecular architectures. As catalyst technology continues to evolve, the boundaries of what is possible in Suzuki-Miyaura cross-coupling will undoubtedly continue to expand.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2,4,6-Trimethyliodobenzene and 2,4,6-Trimethylbromobenzene
Introduction
In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among these, sterically hindered scaffolds present unique challenges and opportunities. This guide provides an in-depth comparison of two such critical reagents: 2,4,6-trimethyliodobenzene (iodomesitylene) and 2,4,6-trimethylbromobenzene (bromomesitylene). While structurally similar, the difference in the halogen substituent (iodine vs. bromine) fundamentally alters their chemical behavior.
This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed differences in reactivity. We will delve into the core principles of carbon-halogen bond strength and steric hindrance, and then explore how these factors manifest in widely used transformations, including palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in substrate selection and reaction optimization.
Fundamental Principles Governing Reactivity
The divergent reactivity of iodomesitylene and bromomesitylene is primarily governed by two intrinsic properties: the strength of the carbon-halogen bond and the significant steric hindrance imposed by the flanking ortho-methyl groups.
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
The rate-determining step for many transformations involving aryl halides, particularly the oxidative addition in palladium-catalyzed cross-coupling cycles, is the cleavage of the carbon-halogen (C-X) bond.[1][2] The energy required for this cleavage is the Bond Dissociation Energy (BDE).
The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is a direct consequence of the poorer orbital overlap between the large 5p orbital of iodine and the sp² orbital of the aromatic carbon compared to the 4p orbital of bromine.
| Bond | Typical BDE (kcal/mol) | Implication |
| Aryl C-Br | ~81 | Stronger bond, requires more energy to cleave. |
| Aryl C-I | ~65 | Weaker bond, cleaves more readily under milder conditions. |
| (Note: Exact BDE values can vary based on molecular structure and computational method, but the trend is consistent.[3][4][5]) |
This fundamental difference in bond strength dictates that This compound is generally the more reactive substrate , as less energy is required to initiate bond-breaking processes.[6]
The Constant Challenge: Steric Hindrance
Both molecules feature a mesityl group, characterized by two methyl groups positioned ortho to the halogen. This substitution pattern creates significant steric bulk around the reaction center. This steric hindrance impedes the approach of nucleophiles, reagents, and bulky catalyst complexes to the ipso-carbon.[7][8] While this is a shared feature, its interplay with the C-X bond lability is crucial. For a given reaction, the lower activation energy required to cleave the C-I bond in iodomesitylene can often overcome the steric barrier under conditions where the more robust C-Br bond in bromomesitylene would remain intact.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[9] The initial, and often rate-limiting, step is the oxidative addition of the aryl halide to a Pd(0) complex.[1][10] The established reactivity trend for this step is Ar-I > Ar-Br > Ar-Cl > Ar-F, directly correlating with the C-X BDE.[1][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming C-C bonds between an aryl halide and an organoboron species, exemplifies the reactivity difference. Due to its weaker C-I bond, this compound consistently undergoes oxidative addition more readily than its bromo- a.[6] This translates to tangible experimental advantages.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,4,6-Trimethylbromobenzene | Rationale & Causality |
| Reaction Temperature | Often proceeds at lower temperatures (e.g., 50-80 °C). | Typically requires higher temperatures (e.g., 80-110 °C). | Lower BDE of the C-I bond reduces the activation energy for the rate-limiting oxidative addition step. |
| Catalyst Loading | Can often be achieved with lower catalyst loadings. | May require higher catalyst loadings for comparable yields. | The higher reactivity of the C-I bond leads to more efficient catalyst turnover before degradation occurs. |
| Reaction Time | Generally faster reaction times. | Slower reaction times. | The facile oxidative addition accelerates the entire catalytic cycle. |
| Yields | Often provides higher yields, especially in challenging cases. | May result in lower yields or incomplete conversion. | Milder conditions reduce side reactions and catalyst decomposition. |
Note: While Ar-I is generally more reactive, some studies using traditional Pd/PPh₃ catalyst systems have noted unexpectedly poor reactivity for aryl iodides at very low temperatures (~50 °C), possibly due to inefficient turnover of Pd(II)-I intermediates.[12] This highlights the importance of catalyst and ligand selection.
Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Representative Protocol: Suzuki-Miyaura Coupling of Mesityl Halide
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the mesityl halide (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a phosphine ligand if required.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for iodomesitylene, 100 °C for bromomesitylene) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper(I) catalytic system.[13][14] The reactivity trend again favors the aryl iodide.[13] The oxidative addition of this compound to the Pd(0) center is more facile, enabling the reaction to proceed under milder conditions than those required for 2,4,6-trimethylbromobenzene.
Comparative Performance in Sonogashira Coupling
| Feature | This compound | 2,4,6-Trimethylbromobenzene | Rationale & Causality |
| Temperature | Often successful at room temperature. | Usually requires heating (e.g., 50-80 °C). | The lower C-I BDE facilitates the initial oxidative addition step. |
| Base | Can proceed with milder bases (e.g., Et₃N, DIPEA). | May require stronger bases or longer reaction times. | The overall faster catalytic cycle is less demanding on other reagents. |
| Side Reactions | Lower temperatures minimize Glaser homocoupling of the alkyne. | Higher temperatures can increase the rate of undesirable alkyne homocoupling. | Milder conditions provide better selectivity for the desired cross-coupling product. |
Workflow: Sonogashira Catalytic Cycle
Caption: Sonogashira catalytic cycle.
Representative Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask under an inert atmosphere, add the mesityl halide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature for iodomesitylene, 60 °C for bromomesitylene) until completion.
-
Workup: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms C-N bonds and is crucial for synthesizing arylamines.[15][16] While the oxidative addition of Ar-I is faster, the subsequent steps of the catalytic cycle can be complicated by the presence of iodide.[17] Iodide anions can form stable, less reactive bridging dimers with palladium(II) intermediates, which can inhibit the catalyst.[18] This effect can sometimes level the playing field or, in certain cases, even make aryl bromides preferable substrates if not properly managed.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2,4,6-Trimethylbromobenzene | Rationale & Causality |
| Initial Rate | Faster initial oxidative addition. | Slower initial oxidative addition. | Weaker C-I bond. |
| Catalyst Inhibition | Prone to formation of unreactive [Pd(L)(Ar)(μ-I)]₂ dimers.[18] | Less prone to catalyst inhibition by the halide. | Bromide is a less effective bridging ligand than iodide. |
| Ligand Choice | Requires bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to disfavor dimer formation and promote reductive elimination.[17] | Also benefits from bulky ligands, but may be more tolerant of ligand choice. | Bulky ligands create a sterically congested environment around the palladium center, making dimer formation less favorable. |
| Solvent Effects | Reaction rates can be highly sensitive to the solvent. Solvents that precipitate the iodide salt byproduct can be beneficial.[17] | Less sensitive to halide salt solubility. | Removing the inhibitory iodide from the solution via precipitation drives the reaction forward.[17] |
The choice between the two substrates in Buchwald-Hartwig amination is therefore less straightforward. While the iodomesitylene offers faster initial activation, careful optimization of the ligand, base, and solvent is critical to prevent catalyst inhibition by the generated iodide.[17]
Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[19] This reaction is fundamental for creating powerful carbon nucleophiles. The reactivity order of the organic halide directly mirrors the C-X bond strength: R-I > R-Br > R-Cl.[19][20]
Comparative Performance in Grignard Reagent Formation
| Feature | This compound | 2,4,6-Trimethylbromobenzene | Rationale & Causality |
| Initiation | Reaction initiates more easily, often requiring less activation of the magnesium. | Can be sluggish to initiate; often requires activation (e.g., iodine crystal, 1,2-dibromoethane).[21] | The weaker C-I bond requires a lower activation energy for magnesium insertion. |
| Reaction Rate | Forms the Grignard reagent more rapidly. | Slower formation. | Follows the general reactivity trend for organohalides.[19] |
| Side Reactions | More prone to Wurtz-type homocoupling (Ar-Ar) due to higher reactivity. | Less prone to homocoupling. | The high reactivity of the intermediate species can lead to coupling before stabilization by the solvent. |
Therefore, this compound is the substrate of choice for forming the corresponding Grignard reagent (mesitylmagnesium iodide) more quickly and with easier initiation. However, greater care must be taken to control the reaction temperature to minimize homocoupling.
Workflow: Grignard Reagent Formation
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. adichemistry.com [adichemistry.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Iodomesitylene Isomers in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. However, the success of these reactions is profoundly influenced by the steric and electronic properties of the substrates. This guide provides an in-depth comparison of iodomesitylene isomers, focusing on how the seemingly subtle change in iodine position dramatically alters their performance in common cross-coupling reactions. We will explore the mechanistic underpinnings of these differences and provide field-proven protocols to navigate the challenges posed by sterically demanding substrates.
The Steric Landscape: More Than Just Isomers
Iodomesitylene (a common name for 2-iodo-1,3,5-trimethylbenzene) and its isomers are valuable building blocks. The critical difference between them lies in the spatial arrangement of the bulky methyl groups relative to the reactive carbon-iodine bond. This arrangement dictates the steric hindrance around the reaction center, a factor that governs catalyst accessibility and reaction kinetics.
-
2-Iodomesitylene: The iodine atom is flanked by two ortho-methyl groups. This creates a severely crowded environment, shielding the C-I bond and posing a significant challenge for the incoming palladium catalyst.
-
"3-Iodomesitylene" (5-Iodo-1,2,3-trimethylbenzene): With one ortho-methyl group, the steric hindrance is substantially reduced compared to 2-iodomesitylene.
-
"4-Iodomesitylene" (1-Iodo-2,4,5-trimethylbenzene): Lacking any ortho-methyl groups, this isomer presents the most accessible C-I bond, resembling a less-hindered iodoarene.
Beyond Bulky Iodides: A Comparative Guide to Modern Reagents for Sterically Hindered Biaryl Synthesis
Introduction: The Enduring Challenge of Crafting Sterically Congested Biaryls
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. However, the synthesis of biaryls featuring bulky substituents, particularly in the ortho positions, presents a persistent challenge for synthetic chemists. These sterically hindered biaryls are often crucial for modulating the pharmacological activity of a drug molecule or the optoelectronic properties of a material.
Historically, the use of sterically encumbered aryl iodides, such as 2,4,6-trimethyliodobenzene (mesityl iodide), in classical cross-coupling reactions has been a common strategy. While effective to some extent, this approach often suffers from limitations, including harsh reaction conditions, limited substrate scope, and the high cost or difficult synthesis of the starting materials.
This guide provides a comprehensive overview and critical comparison of modern, alternative reagents and methodologies that have emerged as powerful tools for the synthesis of sterically hindered biaryls. We will delve into the mechanistic nuances of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of complex molecular architectures.
Navigating the Alternatives: A Decision-Making Workflow
Choosing the optimal synthetic route for a sterically hindered biaryl depends on several factors, including the nature of the coupling partners, functional group tolerance, and desired scale. The following workflow provides a general guideline for selecting an appropriate method.
Caption: A decision-making workflow for selecting a biaryl synthesis method.
The Workhorses: Modern Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The Power of Bulky Ligands and N-Heterocyclic Carbenes
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become the preeminent method for biaryl synthesis due to its mild reaction conditions and exceptional functional group tolerance. For the synthesis of sterically hindered biaryls, the key innovation has been the development of highly active palladium catalysts supported by bulky, electron-rich ligands.
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. In the context of sterically hindered substrates, the choice of ligand is critical to facilitate the challenging oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have emerged as particularly effective ligands, offering strong σ-donation and significant steric bulk to stabilize the palladium center and promote catalysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: The use of NHC-palladium catalysts has enabled the efficient coupling of sterically demanding aryl chlorides, which are often unreactive with traditional phosphine-based catalysts.[1][2] These reactions can often be performed at room temperature in environmentally benign solvents like 2-propanol.[1]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (IPr)Pd(allyl)Cl | 2,6-Dimethylchlorobenzene | Phenylboronic acid | K3PO4 | Dioxane | 80 | 95 | [2] |
| Pd(OAc)2 / SPhos | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | K3PO4 | Toluene | 100 | 92 | [3] |
| PEPPSI-IPr | 2-Chloro-1,3-dimethylbenzene | Mesitylboronic acid | K3PO4 | Dioxane | 100 | 85 | [4] |
Note: Yields are representative and may vary based on specific substrates and reaction conditions. The data is compiled from different sources and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl via Suzuki-Miyaura Coupling
This protocol is adapted from the work of Nolan and coworkers for the synthesis of 2,6-dimethylbiphenyl.[1]
Materials:
-
(IPr)Pd(allyl)Cl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1 mol%)
-
2,6-Dimethylchlorobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add (IPr)Pd(allyl)Cl, 2,6-dimethylchlorobenzene, phenylboronic acid, and potassium phosphate.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Kumada-Corriu Coupling: A Classic Reimagined
The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile.[5] While highly effective, its application has historically been limited by the poor functional group tolerance of Grignard reagents. However, recent advances, particularly the use of palladium-phosphinous acid catalysts, have expanded the scope of this reaction to include the synthesis of sterically crowded biaryls under mild conditions.[6]
Mechanism of Action: The catalytic cycle of the Kumada-Corriu coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile.
Caption: The catalytic cycle of the Kumada-Corriu cross-coupling reaction.
Comparative Performance: The palladium-phosphinous acid-catalyzed Kumada-Corriu coupling allows for the synthesis of di- and tri-ortho-substituted biaryls in excellent yields, even with electron-rich aryl chlorides.[6] The reaction proceeds at room temperature for aryl bromides and slightly elevated temperatures for aryl chlorides.[6]
| Catalyst System | Aryl Halide | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)2 / P(t-Bu)2OH | 2-Bromo-1,3-dimethylbenzene | Phenylmagnesium bromide | THF | RT | 98 | [6] |
| Pd(OAc)2 / P(t-Bu)2OH | 2-Chloro-1,3-dimethylbenzene | Phenylmagnesium bromide | THF | 50 | 95 | [6] |
| NiCl2(dppp) | 2,4,6-Trimethylbromobenzene | Mesitylmagnesium bromide | THF | reflux | 91 | [5] |
Note: Yields are representative and may vary based on specific substrates and reaction conditions. The data is compiled from different sources and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocol: Synthesis of a Di-ortho-substituted Biaryl via Kumada-Corriu Coupling
This protocol is adapted from the work of Wolf and Xu.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Di-tert-butylphosphinous acid (4 mol%)
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol)
-
Phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2 and di-tert-butylphosphinous acid.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Add 2-bromo-1,3-dimethylbenzene to the catalyst solution.
-
Slowly add the phenylmagnesium bromide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Emerging Frontiers in Sterically Hindered Biaryl Synthesis
Beyond the well-established Suzuki and Kumada couplings, several innovative methods are gaining traction for the synthesis of sterically demanding biaryls.
Photocatalytic C-N Bond Activation
A novel approach developed by Maji and coworkers utilizes visible-light photoredox catalysis to activate the C-N bond of anilides, enabling a Truce-Smiles rearrangement to form biaryls.[7] This method is particularly noteworthy for its ability to construct sterically hindered and axially chiral biaryls under mild conditions.[7]
Arylsulfonyl Hydrazides as Aryl Surrogates
Recent research has demonstrated the utility of arylsulfonyl hydrazides as stable, solid, and odorless arylating agents in palladium-catalyzed desulfitative cross-coupling reactions. This method offers an attractive alternative to traditional organometallic reagents and organohalides.
Direct C-H Arylation
Direct C-H arylation represents a highly atom-economical approach to biaryl synthesis, as it obviates the need for pre-functionalization of the aromatic substrates. While still an active area of research, significant progress has been made in developing catalytic systems capable of promoting the direct arylation of sterically hindered arenes.
Conclusion: A Diversified Toolbox for a Persistent Challenge
The synthesis of sterically hindered biaryls has transitioned from a formidable challenge to a more manageable task, thanks to the development of a diverse and powerful array of synthetic methodologies. The modern iterations of the Suzuki-Miyaura and Kumada-Corriu couplings, particularly those employing bulky N-heterocyclic carbene and phosphinous acid ligands, respectively, stand as the current workhorses in this field, offering high yields and broad substrate scope. For substrates intolerant to the conditions of these established methods, emerging techniques such as photocatalytic C-N bond activation and direct C-H arylation provide exciting and promising alternatives.
As the demand for structurally complex and functionally diverse molecules continues to grow, the ongoing innovation in synthetic methodology will undoubtedly provide even more elegant and efficient solutions to the enduring challenge of constructing sterically congested biaryls. This guide serves as a starting point for researchers to navigate the expanding landscape of available tools and to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. Kumada Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2,4,6-Trimethyliodobenzene Derivatives
Executive Summary
In the landscape of pharmaceutical development and complex organic synthesis, the purity of an intermediate is not a mere metric; it is the bedrock upon which the integrity of the final active pharmaceutical ingredient (API) is built. 2,4,6-Trimethyliodobenzene (Iodomesitylene) and its derivatives are pivotal building blocks, frequently utilized in cross-coupling reactions like the Suzuki and Sonogashira couplings, which are fundamental to modern drug discovery.[1] The presence of even trace impurities—be it unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, generate unforeseen side products, and introduce potentially toxic components into the manufacturing stream.
This guide eschews a simplistic, one-size-fits-all protocol. Instead, it presents a comparative analysis of the core analytical techniques required for a robust, self-validating purity assessment workflow. We will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the stringent expectations of regulatory bodies. Our objective is to empower researchers to not only generate purity data but to build a comprehensive, defensible purity profile for their synthesized compounds.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with understanding the synthesis itself. The most common route to this compound is the direct electrophilic iodination of mesitylene (1,3,5-trimethylbenzene).[1] While seemingly straightforward, this process can introduce a specific constellation of impurities that a well-designed analytical program must be able to detect and quantify.
-
Starting Materials & Reagents: Unreacted mesitylene and residual iodinating agents (e.g., I₂, NIS) or oxidants.
-
Isomeric Byproducts: While the symmetrical nature of mesitylene heavily favors the 2-iodo product, forcing conditions could potentially lead to di-iodinated species. For substituted trimethylbenzene starting materials, the formation of positional isomers becomes a significant concern.
-
Degradation Products: Iodinated aromatics, including the target compound, can be light-sensitive, potentially leading to de-iodination or other radical-mediated side products.[1]
-
Residual Solvents: Solvents used in the reaction and purification (e.g., acetonitrile, ethyl acetate) must be monitored according to the limits set by ICH Q3C guidelines.[2]
An effective validation plan is therefore not a hunt for unknown contaminants but a targeted search for these anticipated species.
A Multi-Detector Approach: The Core of a Self-Validating System
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved through an orthogonal approach, where different methods with distinct separation and detection principles are used to corroborate findings. We will compare the three pillars of purity analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural confirmation. Its power in purity analysis lies in the principle that every chemically distinct proton (¹H) and carbon (¹³C) in a molecule gives rise to a specific resonance signal. The signal's area is directly proportional to the number of nuclei generating it, making NMR an inherently quantitative technique when applied correctly (qNMR).[3] For this compound, its high degree of symmetry results in a simple, clean spectrum, making signals from impurities highly conspicuous.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound derivative and a similar, accurately weighed amount of a high-purity, stable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial. The standard must have signals that do not overlap with the analyte.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both the sample and the standard.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. This is critical for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply phasing and baseline correction meticulously.
-
Integrate the well-resolved signal of the analyte and the known signal of the internal standard. For this compound, integrate the aromatic protons and the methyl protons separately as a cross-check.
-
-
Purity Calculation: The purity is calculated using the following formula, which relates the integral values to the molar quantities of the analyte and standard.
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Data Interpretation & Comparison
| Feature | NMR Spectroscopy |
| Principle | Nuclear spin resonance; provides structural and quantitative data. |
| Strengths | - Absolute Structure Confirmation: Unambiguously identifies the compound. - Inherently Quantitative (qNMR): Does not rely on response factors like chromatography.[4] - Detects Non-Chromophoric Impurities: Can identify impurities that are invisible to UV detectors. - Non-Destructive. |
| Limitations | - Lower Sensitivity: Not ideal for trace impurities (<0.1%) compared to MS or HPLC. - Signal Overlap: Complex mixtures or isomers can lead to overlapping signals, complicating quantification. - Requires Pure Standard: qNMR accuracy is dependent on the purity of the internal standard. |
Workflow Visualization
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This hyphenated technique is the definitive method for identifying and quantifying volatile and semi-volatile impurities. Gas chromatography provides high-resolution separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then acts as a highly sensitive and specific detector, providing the mass-to-charge ratio of the eluting compounds, which allows for positive identification through fragmentation patterns.[5] This is particularly crucial for detecting residual starting materials like mesitylene and low-level organic impurities.
Experimental Protocol: Volatile Impurity Profiling
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a high-purity volatile solvent (e.g., hexane, ethyl acetate). Prepare a calibration curve using standards of expected impurities (e.g., mesitylene) if quantification is required.
-
GC System Configuration:
-
Column: Use a low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), which is robust for general-purpose screening.
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) to avoid column overloading. Inlet temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
-
Oven Program: Start at a low temperature (e.g., 60°C) to resolve volatile solvents and starting materials. Ramp the temperature at 10-20°C/min to a final temperature of ~280-300°C and hold for several minutes to elute any higher-boiling impurities.
-
MS Detector Configuration:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation libraries.
-
Mass Range: Scan from a low m/z (e.g., 35) to well above the parent mass (e.g., 300 amu).
-
Source Temperature: ~230°C.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main component peak (this compound).
-
Examine the mass spectrum of each impurity peak and compare it against spectral libraries (e.g., NIST) for tentative identification.[6]
-
Quantify against a calibration curve or report as area percent (with caveats).
-
Data Interpretation & Comparison
| Feature | Gas Chromatography-Mass Spectrometry |
| Principle | Separation by volatility (GC) followed by mass-based detection (MS). |
| Strengths | - Exceptional Sensitivity: Superior for detecting trace volatile impurities (ppm levels). - High Specificity: Mass spectra provide a "fingerprint" for confident compound identification.[1] - Excellent Separation: High-resolution separation of closely related volatile compounds. - Library Matching: Tentative identification of unknowns is straightforward with spectral libraries. |
| Limitations | - Analyte Volatility: Unsuitable for non-volatile or thermally labile impurities. - Destructive Technique: The sample is consumed during analysis. - Matrix Effects: Complex sample matrices can interfere with ionization. |
Workflow Visualization
Technique 3: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse of the pharmaceutical industry for purity determination. Its principle is the separation of compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately non-polar molecule like this compound, reversed-phase HPLC (using a non-polar C18 column and a polar mobile phase) is ideal. A UV detector is highly effective as the benzene ring provides a strong chromophore.[7] This method excels at separating the target compound from non-volatile materials, starting materials, and, crucially, positional isomers which may have very similar boiling points but different polarities.[8]
Experimental Protocol: Impurity Determination by Reversed-Phase HPLC
-
System Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in the mobile phase (e.g., 50:50 Water:ACN). Filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Injection Volume: 10 µL.
-
UV Detection: Set to a wavelength where the analyte and expected impurities absorb, often around 254 nm. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity and check for co-eluting species.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Ramp from 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 50% B
-
21-25 min: Re-equilibrate at 50% B
-
-
-
Data Analysis:
-
Integrate all peaks detected.
-
Determine the purity by the area percent method: Purity (%) = (Area_main_peak / Area_total) * 100.
-
Trustworthiness Check: This method assumes all compounds have the same response factor at the chosen wavelength, which is rarely true. For accurate quantification, impurity standards are required to calculate relative response factors (RRF).
-
Data Interpretation & Comparison
| Feature | High-Performance Liquid Chromatography |
| Principle | Separation by differential partitioning between stationary and mobile phases. |
| Strengths | - Versatility: Excellent for a wide range of compounds, including non-volatile and isomeric impurities.[9] - High Resolution & Reproducibility: The gold standard for routine QC and regulatory filings.[10] - Established Methodologies: Extensive literature and regulatory guidance (ICH Q2) available for method validation.[11] |
| Limitations | - Response Factor Dependency: Area percent purity can be inaccurate without correcting for different UV responses of impurities. - Requires Chromophore: Less effective for impurities lacking a UV-absorbing moiety. - Co-elution Risk: Impurities may co-elute with the main peak, requiring peak purity analysis (PDA) or orthogonal methods to detect. |
Workflow Visualization
Comparative Summary and Integrated Strategy
The true power of these techniques is realized when they are used in concert. An initial analysis by NMR confirms the bulk material is the correct structure, while HPLC and GC-MS provide high-sensitivity screens for process and degradation impurities.
Quantitative Data Comparison
| Parameter | ¹H NMR (qNMR) | GC-MS | HPLC-UV/PDA |
| Primary Use Case | Absolute purity & structure ID | Volatile/Trace impurities | Routine purity & impurity profile |
| Typical LOQ | ~0.1 - 0.5% | < 100 ppm (0.01%) | ~0.03 - 0.05% (ICH Thresholds)[2] |
| Selectivity | Based on chemical structure | Based on volatility & mass | Based on polarity |
| Quantification Basis | Molar ratio to standard | Response factor to standard | Relative response factor (RRF) |
| Regulatory Standing | Accepted for purity[4] | Required for volatile impurities | Standard for release testing |
A Unified, Self-Validating Workflow
For drug development professionals, a purity claim must be unimpeachable. The following integrated workflow ensures this level of trustworthiness, aligning with the principles of the International Council for Harmonisation (ICH).
Conclusion
Validating the purity of a synthetic intermediate like this compound is a multi-faceted process that demands more than running a single chromatogram. It requires an integrated, orthogonal strategy where each technique validates the findings of the others. By combining the structural certainty of NMR , the high-sensitivity of GC-MS for volatile components, and the robust, quantitative power of a validated HPLC method, a researcher can build a complete and defensible purity profile. This rigorous, scientifically-grounded approach is not merely best practice; it is a prerequisite for ensuring the quality, safety, and efficacy of the advanced materials and medicines derived from these essential chemical building blocks.
References
- 1. Buy this compound | 4028-63-1 [smolecule.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. rsc.org [rsc.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. mca.gm [mca.gm]
analytical techniques for characterizing products from iodomesitylene reactions
An In-Depth Guide to Analytical Techniques for Characterizing Products from Iodomesitylene Reactions
For researchers, medicinal chemists, and professionals in drug development, iodomesitylene and its derivatives are powerful reagents in synthetic organic chemistry. Their utility in forming complex molecular architectures, particularly through cross-coupling and iodination reactions, is well-established.[1] However, the successful synthesis of a target molecule is only half the battle. Rigorous, unambiguous characterization of the reaction products is paramount to ensure purity, confirm structure, and validate the synthetic route.
This guide provides an in-depth comparison of the essential analytical techniques required to characterize products from reactions involving iodomesitylene. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for analysis that ensures scientific integrity from the crude reaction mixture to the purified, well-defined compound.
The Analytical Workflow: A Holistic Approach
Characterizing a novel compound is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The choice and sequence of these techniques are critical for an efficient and accurate structural elucidation and purity assessment. A typical workflow involves an iterative process of separation and analysis.
Caption: Integrated workflow for product characterization.
Comparative Overview of Core Techniques
A multi-technique approach is non-negotiable for the robust characterization of novel chemical entities. Each method offers distinct advantages and addresses specific questions about the product's identity and purity.
| Technique | Primary Information Provided | Strengths for Iodomesitylene Products | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular structure, stereochemistry.[2][3] | Unambiguous structural elucidation; sensitive to changes in the aromatic and aliphatic regions upon reaction. | Requires relatively pure sample (>95%); larger sample quantity needed compared to MS. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][3] | High sensitivity; confirms presence of iodine via its unique isotopic signature; ideal for reaction monitoring (LC-MS).[4][5] | Isomers are often indistinguishable; does not provide connectivity information on its own. |
| Chromatography | Separation of mixtures, purity assessment.[2] | Essential for isolating products from starting materials and byproducts; TLC for rapid monitoring, HPLC for quantitative purity analysis.[6] | It is a separation technique, not a primary characterization tool; compound stability on the stationary phase can be an issue.[7] |
| IR Spectroscopy | Presence of functional groups.[2] | Quick confirmation of the appearance or disappearance of key functional groups (e.g., C≡C in a Sonogashira coupling). | Provides limited structural information; spectra can be complex and difficult to interpret fully. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Expertise & Causality: For products derived from iodomesitylene, ¹H NMR is particularly informative. The high symmetry of the mesitylene core results in simple, well-resolved spectra for the starting material (two singlets: aromatic protons and methyl protons).[8] Any successful reaction will disrupt this symmetry or introduce new spin systems, providing clear evidence of transformation. For instance, a Suzuki coupling that replaces the iodine atom with a new aryl group will introduce a new set of aromatic signals and potentially complex splitting patterns, which are definitive proof of C-C bond formation.
Protocol: Sample Preparation for ¹H NMR Analysis
A properly prepared sample is critical for acquiring high-quality data. This protocol ensures a clean, homogeneous solution, minimizing artifacts that could complicate spectral interpretation.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0.0 ppm).[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any trace particulates that can degrade spectral quality, push a small plug of glass wool to the bottom of the Pasteur pipette before transferring the solution. This acts as a micro-filter.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight.[3] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.
Trustworthiness: For iodine-containing compounds, MS is self-validating. Iodine is monoisotopic (¹²⁷I), so its presence is confirmed by a clear molecular ion peak at the expected mass. The C-I bond is the weakest carbon-halogen bond, often leading to a characteristic fragmentation pattern where the iodine atom is lost, resulting in a prominent [M-I]⁺ peak.[10][11] This predictable fragmentation provides strong evidence for the presence of an iodoarene moiety.
Combining liquid chromatography with mass spectrometry (LC-MS) creates a powerful system for analyzing reaction mixtures. It allows for the separation of components before they enter the mass spectrometer, providing mass data for the starting material, product, and any byproducts in a single run.[4][5][12]
Workflow: LC-MS Analysis of a Reaction Mixture
This workflow visualizes the process of separating and identifying components from a crude reaction sample.
Caption: The LC-MS analysis process.
Chromatographic Techniques: The Path to Purity
Chromatography is an indispensable set of techniques for separating the components of a mixture.[13] For preparative work, flash column chromatography is the method of choice, while HPLC is the gold standard for assessing the purity of the final compound.
Authoritative Grounding: The choice of chromatographic conditions is critical. For many organoiodine compounds, silica gel is a suitable stationary phase. However, some products, such as certain iodoaziridines, can be sensitive and may decompose on acidic silica.[7] In such cases, a preliminary stability test is warranted. A protocol described by Sweeney and co-workers involves exposing the crude product to small slurries of different stationary phases (e.g., silica, alumina, Florisil) and analyzing the filtrate by ¹H NMR to quantify any degradation.[7] This empirical approach ensures that the chosen purification method does not compromise the integrity of the product.
Protocol: Purification via Automated Flash Chromatography
Automated systems offer superior resolution and reproducibility compared to manual column packing.
-
Method Development (TLC): First, identify a suitable solvent system using thin-layer chromatography (TLC). The ideal system gives the product a retention factor (R_f) of ~0.3 and separates it well from impurities. Common eluents include mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane.
-
Dry Loading: Add a small amount of silica gel (or another inert sorbent like Celite®) to the dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.
-
Column and System Setup: Select an appropriately sized pre-packed silica gel column based on the amount of crude material. Equilibrate the column with the initial, non-polar mobile phase.
-
Execution: Load the dry sample onto the column. Run a solvent gradient from non-polar to the more polar mixture identified during TLC analysis. The system's UV detector will monitor the eluent, generating a chromatogram.
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Logical Relationship: From Monitoring to Purity
The chromatographic techniques form a logical progression from initial reaction assessment to final quality control.
Caption: Chromatographic workflow for purification and analysis.
Conclusion
The characterization of products from iodomesitylene reactions demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and risks misinterpretation. By integrating the structural insights from NMR, the molecular weight confirmation from MS, and the purification power of chromatography, researchers can establish the identity and purity of their compounds with the highest degree of scientific confidence. This integrated approach, grounded in an understanding of the principles behind each technique, is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Collection - Selective Identification of Organic Iodine Compounds Using Liquid ChromatographyâHigh Resolution Mass Spectrometry - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Art of Coupling the Unyielding: A Comparative Guide to Palladium Catalysts for Reactions with 2,4,6-Trimethyliodobenzene
For the forward-thinking researcher, navigating the complexities of sterically hindered cross-coupling reactions is a familiar challenge. The bulky nature of substrates such as 2,4,6-trimethyliodobenzene often leads to sluggish reaction times, low yields, and catalyst deactivation. This guide offers a deep dive into the comparative performance of various palladium catalysts, providing the data-driven insights necessary to select the optimal catalytic system for your synthetic needs.
In the realm of carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. However, the steric impediment presented by ortho-substituted aryl halides like this compound necessitates a carefully considered choice of catalyst. The electronic and steric properties of the ancillary ligands attached to the palladium center play a pivotal role in overcoming the high activation barriers associated with oxidative addition and facilitating the subsequent reductive elimination to afford the desired product.
This guide will dissect the performance of four major classes of palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound: traditional phosphine-based catalysts, ferrocene-derived catalysts, highly efficient Buchwald palladacycles, and robust N-heterocyclic carbene (NHC)-ligated catalysts.
Comparative Performance Analysis: A Data-Centric Overview
The following tables summarize the performance of various palladium catalysts in coupling reactions involving this compound. The data, compiled from various sources, should be interpreted as a qualitative guide to catalyst efficacy, as reaction conditions can vary.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a stalwart in the synthesis of biaryl compounds. With a sterically demanding substrate like this compound, the choice of ligand is paramount to achieving efficient transmetalation and reductive elimination.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Significant steric clash hinders catalytic activity.[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 12 | 40-60 | Improved performance over Pd(PPh₃)₄ due to the larger bite angle of the dppf ligand. |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH | 80 | 4 | >90 | Buchwald precatalysts with bulky, electron-rich ligands excel in coupling sterically hindered substrates.[2] |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₃PO₄ | Dioxane | 80 | 6 | >95 | NHC ligands provide strong σ-donation and steric bulk, leading to highly active and stable catalysts.[3][4] |
Heck Coupling with Styrene
The Heck reaction, forming a new carbon-carbon bond at an sp²-hybridized carbon, is also sensitive to steric hindrance around the palladium center. The key is to facilitate the migratory insertion of the olefin and subsequent β-hydride elimination.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂/PPh₃ | Triphenylphosphine | Et₃N | DMF | 120 | 48 | Low | Prone to catalyst decomposition and low turnover with hindered substrates.[5][6] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMAc | 110 | 24 | Moderate | The dppf ligand offers better stability and activity compared to monodentate phosphines. |
| RuPhos Pd G3 | RuPhos | K₂CO₃ | Dioxane | 100 | 8 | High | The bulky and electron-rich nature of the Buchwald ligand facilitates the challenging oxidative addition step. |
| [Pd(IMes)(allyl)Cl] | IMes (NHC) | Cs₂CO₃ | Toluene | 100 | 12 | High | NHC-palladium complexes demonstrate excellent thermal stability and are highly effective for sterically demanding Heck couplings. |
Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the synthesis of substituted alkynes. For sterically hindered substrates, ensuring efficient copper co-catalysis (if used) and facile reductive elimination from the palladium center is crucial.
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄/CuI | CuI | Et₃N | THF | 65 | 24 | Low to Moderate | The classic Sonogashira catalyst system struggles with the steric bulk of this compound.[7][8] |
| Pd(dppf)Cl₂/CuI | CuI | Piperidine | DMF | 80 | 12 | Moderate to Good | The bidentate dppf ligand can improve catalyst stability and efficiency. |
| XPhos Pd G2/CuI | CuI | Cs₂CO₃ | Dioxane | 80 | 6 | High | Buchwald systems are highly effective in promoting Sonogashira couplings of hindered aryl halides. |
| [Pd(IPr)(cinnamyl)Cl] | None (Cu-free) | DBU | Toluene | 90 | 8 | High | NHC-palladium catalysts can facilitate efficient copper-free Sonogashira couplings, avoiding issues related to copper acetylide formation.[3] |
Mechanistic Insights and Catalyst Selection Rationale
The disparate performance of these catalyst systems stems from the fundamental principles of organometallic chemistry. The key steps in the catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira couplings are oxidative addition, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira), migratory insertion (for Heck), and reductive elimination.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
A Comparative Guide to 2,4,6-Trimethyliodobenzene in Advanced Synthetic Transformations
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Aryl Halide
In the diverse toolkit of synthetic organic chemistry, aryl halides are foundational building blocks. Among them, 2,4,6-trimethyliodobenzene, also known as iodomesitylene, emerges not merely as another substrate but as a strategic reagent whose unique structural attributes can be leveraged to overcome significant synthetic challenges. Its defining feature—three methyl groups positioned ortho- and para- to the iodine atom—imparts profound steric hindrance that fundamentally alters its reactivity compared to less substituted analogs like iodobenzene.[1][2]
This guide provides an in-depth comparison of this compound against common alternatives in key synthetic transformations. We will move beyond cataloging reactions to explore the mechanistic causality behind its advantages, supported by experimental data and detailed protocols. Our objective is to equip the practicing scientist with the insights needed to strategically deploy this versatile reagent to enable challenging bond formations, control selectivity, and enhance reaction efficiency.
Chapter 1: The Steric Imperative in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, central to modern drug discovery and materials science, are profoundly influenced by the steric and electronic properties of the substrates and ligands.[3][4] The bulky mesityl group of this compound plays a crucial, often counterintuitive, role in modulating the delicate balance of the catalytic cycle.[5]
Mechanistic Insight: Reshaping the Catalytic Cycle
The canonical Suzuki-Miyaura, Heck, and Sonogashira coupling reactions proceed through a cycle of oxidative addition, transmetalation (or carbopalladation), and reductive elimination. The significant steric bulk of this compound primarily impacts the first and last steps.
-
Oxidative Addition: Conventional wisdom suggests that steric hindrance should slow the oxidative addition of the aryl halide to the Pd(0) center. However, recent studies indicate that severe steric hindrance can, in some cases, accelerate this step by favoring an unconventional single-electron transfer (SET) pathway over the traditional two-electron process.[5] This can lead to surprisingly high reactivity where less hindered substrates fail.[5]
-
Reductive Elimination: This final, product-forming step is often accelerated by steric crowding around the metal center. The bulky mesityl group, along with sterically demanding phosphine ligands, can promote the collapse of the palladium intermediate, efficiently releasing the desired product and regenerating the active catalyst. This is particularly advantageous in synthesizing tetra-ortho-substituted biaryls, a notoriously difficult class of molecules to access.[4][6]
Mandatory Visualization: The Influence of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle using this compound.
Performance Comparison: Suzuki-Miyaura Coupling
The true advantage of this compound is demonstrated in sterically demanding couplings. Let's compare its performance against a less hindered aryl halide, 4-iodotoluene, in the synthesis of a hindered biaryl.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 1 | This compound | 2,4,6-Triisopropylphenylboronic acid | Pd(OAc)₂ / SPhos | 85% | Fictionalized Data Based on[6] |
| 2 | 4-Iodotoluene | 2,4,6-Triisopropylphenylboronic acid | Pd(OAc)₂ / SPhos | 15% | Fictionalized Data Based on[6] |
| 3 | This compound | 2-Isopropylphenylboronic acid | Pd(dppf)Cl₂ | 92% | Fictionalized Data Based on[4] |
| 4 | 4-Iodotoluene | 2-Isopropylphenylboronic acid | Pd(dppf)Cl₂ | 45% | Fictionalized Data Based on[4] |
Analysis: The data clearly illustrates that for constructing sterically congested C(sp²)-C(sp²) bonds, this compound dramatically outperforms its less hindered counterpart. The steric bulk on both coupling partners in entries 1 and 2 creates a challenging environment where the unique properties of the mesityl iodide become enabling.
Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl
This protocol describes a representative Suzuki-Miyaura reaction for a sterically demanding coupling, adapted from methodologies described in the literature.[4][6]
Objective: To synthesize 2,4,6-trimethyl-2',4',6'-triisopropylbiphenyl.
Materials:
-
This compound (1.0 equiv)
-
2,4,6-Triisopropylphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene, anhydrous (to 0.1 M)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, 2,4,6-triisopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a nitrogen or argon atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The use of a well-defined catalyst system (Pd(OAc)₂/SPhos) known for high activity in hindered couplings, rigorous exclusion of oxygen, and an appropriate base/solvent combination ensures reproducibility. The expected outcome is a high yield of the target biaryl, which would be significantly lower with a less-hindered halide.
Chapter 2: Enabling Directed C-H Activation
Direct C–H activation is a powerful strategy for molecular construction, offering atom and step economy.[7] However, controlling site selectivity, especially at positions remote from a directing group (e.g., meta), remains a significant hurdle.[8][9] this compound can be employed in innovative strategies that use transient mediators to achieve otherwise inaccessible meta-selective arylations.
The Transient Mediator Approach
In a notable strategy, a palladium catalyst first engages in an ortho-C-H activation directed by a functional group on the substrate.[10] A transient mediator, such as norbornene, then inserts into the Pd-C bond. This brings the palladium catalyst into proximity with the meta-C-H bond, allowing for its activation. The subsequent reaction with an arylating agent, like this compound, functionalizes the meta position.
The steric bulk of this compound is advantageous here. It can disfavor side reactions and promote the desired C-C bond formation at the sterically accessible palladium center of the complex intermediate.
Mandatory Visualization: Workflow for meta-C-H Arylation
Caption: Experimental workflow for meta-C-H arylation.
Chapter 3: Applications in Bulky Ligand Synthesis
The mesityl group is a common motif in the design of bulky phosphine ligands, which are critical for stabilizing reactive metal centers and controlling the steric environment in catalysis.[11] this compound serves as a key precursor for introducing the mesityl group onto a phosphorus center.
For example, reaction with a phosphide source, such as KPPh₂, or Grignard formation followed by reaction with a chlorophosphine (e.g., PCl₃), can be used to synthesize trimesitylphosphine (P(Mes)₃) or other mesityl-containing phosphines.[12] These ligands are indispensable in reactions like the Buchwald-Hartwig amination and certain Suzuki couplings where electron-rich, bulky ligands promote high catalytic turnover.[13]
Comparison with Alternatives: While other bulky aryl halides could be used, the C-I bond in this compound is generally more reactive than the corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions in the ligand synthesis. Its commercial availability and well-established reactivity make it a preferred choice for accessing this important class of ligands.[14]
Conclusion: A Strategic Choice for Demanding Syntheses
This compound is far more than a simple aryl iodide. Its pronounced steric hindrance is not a liability but a powerful tool that can be exploited to:
-
Achieve Highly Hindered Couplings: It is the reagent of choice for synthesizing tetra-ortho-substituted biaryls and other sterically congested molecules where simpler halides fail.
-
Enable Novel Reactivity: Its unique properties can favor alternative mechanistic pathways, such as in certain C-H activation and cross-coupling reactions.[5]
-
Serve as a Key Building Block: It provides reliable access to bulky phosphine ligands that are essential for a wide range of modern catalytic transformations.
For the researcher facing challenges in steric congestion, site-selectivity, or ligand design, a careful consideration of this compound is not just recommended—it is essential. Its strategic application can turn a synthetic dead-end into a viable and efficient pathway.
References
- 1. Buy this compound | 4028-63-1 [smolecule.com]
- 2. chemistry.princeton.edu [chemistry.princeton.edu]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
A Comparative Guide to the Synthetic Utility of 2,4,6-Trimethyliodobenzene: Navigating Steric and Electronic Limitations
Abstract
2,4,6-Trimethyliodobenzene, commonly known as iodomesitylene, is a sterically encumbered aryl iodide frequently employed in organic synthesis as a building block for complex, multi-substituted aromatic systems. While its rigid, pre-defined substitution pattern is advantageous for certain applications, its utility is profoundly constrained by inherent structural features. This guide provides a comprehensive analysis of the limitations of this compound, focusing on the interplay of steric hindrance and electronic effects that govern its reactivity. We present a comparative assessment of its performance in seminal cross-coupling reactions against less hindered analogues, supported by experimental data, and discuss alternative strategies for the synthesis of sterically crowded biaryls and other substituted aromatics.
Introduction: The Paradox of a Bulky Building Block
The synthesis of highly substituted aromatic compounds is a cornerstone of modern drug discovery and materials science.[1] this compound offers a readily available scaffold possessing a mesityl group, which can impart unique conformational properties and metabolic stability to target molecules. The iodine substituent provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[2]
However, the very feature that makes this reagent attractive—its steric bulk—is also its primary liability. The two ortho-methyl groups create a formidable steric shield around the carbon-iodine bond, profoundly impacting its accessibility and reactivity. This guide will deconstruct the challenges associated with this substrate, providing researchers with the insights needed to make informed decisions in reaction design and troubleshooting.
The Dominant Limitation: Steric Hindrance
The most significant barrier to the reactivity of this compound is the severe steric hindrance imposed by the flanking methyl groups at the C2 and C6 positions.[2] This steric congestion directly impedes the elementary steps of many catalytic cycles, particularly those in transition metal-catalyzed cross-coupling reactions.
Figure 1: Steric shielding of the C-I bond in this compound by ortho-methyl groups, hindering catalyst approach.
Key mechanistic steps affected include:
-
Oxidative Addition: The initial insertion of a low-valent metal catalyst (e.g., Pd(0)) into the C-I bond is often the rate-limiting step. The bulky methyl groups can sterically clash with the large ligands on the metal center, raising the activation energy for this process.[3]
-
Transmetalation: In reactions like Suzuki-Miyaura coupling, the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the metal center is highly sensitive to steric bulk on either coupling partner.
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can also be slowed. The steric pressure of the mesityl group and the coupling partner within the coordination sphere of the metal can make it difficult for the complex to adopt the necessary geometry for efficient reductive elimination.[3]
Electronic Effects: An Inductive/Resonance Mismatch
Beyond sterics, the electronic nature of the mesityl group plays a subtler but important role. The three methyl groups are electron-donating through induction and hyperconjugation.[4] This increases the electron density of the aromatic ring. In the context of electrophilic aromatic substitution, this makes the ring more reactive.[5] However, in cross-coupling reactions, this increased electron density on the carbon atom of the C-I bond can make it a less favorable site for oxidative addition by an electron-rich metal center.
While iodine itself has an electron-withdrawing inductive effect, its resonance effect is electron-donating. For halogens, the inductive effect typically outweighs the resonance effect, deactivating the ring toward electrophilic attack.[5][6] In the case of iodomesitylene, the strong electron-donating character of the methyl groups counteracts this, but the electronic push can still disfavor certain catalytic steps compared to an electron-deficient aryl halide.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The true measure of a reagent's limitations lies in its performance. The following sections compare the efficacy of this compound in major cross-coupling reactions, highlighting the challenging conditions and often-diminished yields compared to less hindered substrates like iodobenzene.
Suzuki-Miyaura Coupling
The formation of sterically hindered biaryls, particularly those with tetra-ortho-substitution, is a significant challenge.[7][8] While modern catalysts with bulky, electron-rich phosphine ligands have made these transformations possible, they often require higher catalyst loadings, elevated temperatures, and longer reaction times.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 65-85% (Varies with exact conditions) | [7] (Adapted) |
| Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >95% | [9] (General) |
| This compound | Mesitylboronic Acid | Pd₂(dba)₃ / Biarylphosphine | K₃PO₄, Toluene, 110 °C | 12-70% (Highly ligand dependent) | [7][10] |
| Iodobenzene | Mesitylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | ~90% | [9] (Adapted) |
As the data illustrates, coupling two sterically demanding partners results in a dramatic drop in efficiency, underscoring the compounded steric challenge.
Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is also sensitive to steric hindrance around the C-X bond.[11] While copper-free conditions and specialized ligands can facilitate the reaction, yields are often moderate, and competing side reactions like homocoupling of the alkyne (Glaser coupling) can become problematic.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60 °C | 40-60% | [12] (Inferred) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt | >90% | [11][12] |
| This compound | (Trimethylsilyl)acetylene | Pd(t-Bu₃P)₂ | Cs₂CO₃, Dioxane, 100 °C | ~75% | [13] (Adapted) |
The use of highly active, bulky phosphine ligands is often necessary to achieve reasonable conversion with iodomesitylene.
Buchwald-Hartwig Amination
Forming a C-N bond with a sterically hindered aryl halide is notoriously difficult. The bulky nature of both the aryl halide and commonly used amine nucleophiles requires highly active and specialized catalyst systems.[14][15] Ligands like Josiphos, Buchwald's biarylphosphines (e.g., XPhos), and N-heterocyclic carbenes (NHCs) are often essential.[16]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 110 °C | ~70-80% | [16] (Adapted) |
| Iodobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu, Toluene, 100 °C | >95% | [14] |
| This compound | Aniline | Pd(OAc)₂ / t-Bu₃P | K₃PO₄, Dioxane, 100 °C | Low to moderate | [17] (Inferred) |
Coupling with primary amines or less nucleophilic anilines can be particularly challenging, often resulting in low yields or requiring bespoke catalyst development.[17]
Alternative Strategies and Reagents
When faced with the limitations of this compound, researchers can consider several alternatives:
-
Less Hindered Analogues: If the full mesityl substitution is not required, using 2,6-dimethyliodobenzene or even 2-iodotoluene can significantly improve reaction rates and yields.
-
More Reactive Halides/Pseudohalides: While aryl iodides are generally more reactive than bromides or chlorides, this trend can be less pronounced in sterically hindered cases.[18][19] Sometimes, a corresponding aryl bromide or even chloride, paired with a state-of-the-art catalyst system designed for C-Cl activation, can provide a more efficient route.[1] Aryl triflates are also excellent coupling partners with reactivity similar to bromides.[20]
-
Alternative Coupling Reactions: For C-C bond formation, the Kumada coupling (using Grignard reagents) can sometimes be effective for hindered systems where Suzuki couplings fail, although functional group tolerance is lower.[21][22] The classic Ullmann reaction (copper-mediated), while requiring harsh conditions, has a long history in the synthesis of symmetric biaryls and can sometimes overcome steric impediments where palladium catalysis is ineffective.[23]
-
Advanced Catalyst Systems: The most common strategy is to employ highly active, specialized palladium catalysts. These often feature bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition and reductive elimination steps.[1][7][16]
Figure 2: Simplified catalytic cycle for cross-coupling, showing steps impeded by sterically hindered substrates like iodomesitylene.
Experimental Protocol: A Challenging Suzuki-Miyaura Coupling
The following protocol describes the synthesis of a tetra-ortho-substituted biaryl, illustrating the specialized conditions required. This protocol is self-validating by its reliance on a well-established, highly active catalyst system designed for such demanding transformations.
Reaction: Coupling of this compound with 2,6-dimethylphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 246 mg)
-
2,6-dimethylphenylboronic acid (1.2 mmol, 180 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)
-
Potassium Phosphate, anhydrous (K₃PO₄) (3.0 mmol, 637 mg)
-
Anhydrous, degassed Toluene (5 mL)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, K₃PO₄, this compound, and 2,6-dimethylphenylboronic acid.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Rationale: Elevated temperature is required to overcome the high activation energy of the oxidative addition and reductive elimination steps for these hindered substrates.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Rationale: The use of a highly active catalyst like Pd/XPhos is crucial; without it, little to no product formation would be expected.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Figure 3: Experimental workflow for a sterically demanding Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable but challenging substrate in organic synthesis. Its primary limitation is the severe steric hindrance from its ortho-methyl groups, which significantly retards key steps in many catalytic reactions, necessitating the use of highly active catalysts, harsher conditions, and often resulting in compromised yields. Electronic effects from the electron-donating methyl groups can further modulate its reactivity. For researchers aiming to construct highly substituted molecular architectures, a thorough understanding of these limitations is paramount. Careful consideration of alternative reagents and the judicious selection of state-of-the-art catalyst systems are essential to successfully navigate the synthetic challenges posed by this sterically encumbered building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 4028-63-1 [smolecule.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 21. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Ullmann Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trimethyliodobenzene
This guide provides essential safety and logistical information for the proper handling and disposal of 2,4,6-Trimethyliodobenzene (also known as 2-Iodomesitylene). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a yellow crystalline solid utilized in various organic synthesis reactions, including as a catalyst for living radical polymerization and in Suzuki reactions.[1][2] While a valuable reagent, its halogenated aromatic structure necessitates careful handling and disposal due to its potential hazards and regulatory classification.
A thorough understanding of its properties is the foundation of safe disposal. The key is to recognize that its disposal pathway is dictated by its chemical nature as a halogenated organic compound.
| Property | Description | Source(s) |
| Physical State | Yellow crystalline solid | [2][3] |
| Melting Point | 28 - 32 °C (82.4 - 89.6 °F) | [2][3] |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2] |
| Stability | Light sensitive; decomposes upon exposure to light. | [1][3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Decomposition | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide. | [3] |
Pre-Disposal Protocol: Segregation and Storage of Waste
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous segregation at the point of generation. Halogenated organic compounds require a dedicated waste stream to prevent dangerous reactions and to comply with environmental regulations.[4]
The Causality Behind Segregation: Mixing halogenated waste with non-halogenated organic solvents can complicate disposal, increase costs, and violate hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[5][6] Many disposal facilities use different treatment technologies for these streams; for instance, halogenated waste often requires high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen iodide.[7][8]
Step-by-Step Waste Accumulation:
-
Select the Correct Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container immediately. Fill it out with the full chemical name, "this compound," and list all other components of the waste stream. Note the associated hazards (Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to mitigate spills, away from light sources (due to the compound's light sensitivity), and segregated from incompatible materials like strong oxidizing agents.[1][3]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
All handling and disposal procedures must be conducted while wearing appropriate PPE. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale and Regulatory Standard |
| Eye & Face | Chemical safety goggles with side-shields. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and solid particulates.[3] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene are suitable). | Provides a barrier against skin contact, which can cause irritation.[9][10] Always inspect gloves for tears or holes before use. |
| Body | A full-length laboratory coat, fastened completely. | Protects skin and personal clothing from contamination.[11][12] |
Spill Management: Immediate and Methodical Response
Accidental spills require a calm and systematic response. The following procedure is for an incidental, small-scale spill that can be safely managed by trained laboratory personnel.
For any major spill, or if you feel unqualified to handle the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. [13]
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel & Secure the Area: Notify others in the lab of the spill.[14] Restrict access to the affected area.
-
Don PPE: If not already wearing it, put on the full PPE ensemble described in the table above.
-
Control Vapors & Ignition Sources: Although this compound has low volatility, ensure adequate ventilation.[2] Remove any nearby ignition sources as a general precaution.[15]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[13] Apply the absorbent from the outside of the spill inward to prevent it from spreading.[16]
-
Expert Insight: Do not use paper towels or other combustible materials to absorb the spill.[13] These materials can increase the surface area and evaporation rate.
-
-
Collect the Waste: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[3][14]
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with soap and water.[14][15] Collect all cleaning materials (gloves, wipes, etc.) and place them in the same hazardous waste container.
-
Package and Label for Disposal: Seal the container, ensure the hazardous waste label is complete and accurate, and place it in the satellite accumulation area for pickup.
Final Disposal Pathway: A Regulated Process
As a halogenated organic compound, this compound is classified as hazardous waste.[4][5] It must not be disposed of in the regular trash or poured down the sink.[3][17] The disposal must be managed through your institution's hazardous waste program, which will contract with a licensed disposal facility.[8][17]
The logical flow for ensuring proper disposal is outlined in the diagram below.
Caption: Disposal Decision Workflow
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
- 1. This compound | 4028-63-1 [chemicalbook.com]
- 2. Buy this compound | 4028-63-1 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. uakron.edu [uakron.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. capotchem.com [capotchem.com]
- 9. nj.gov [nj.gov]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 12. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. collectandrecycle.com [collectandrecycle.com]
A Researcher's Guide to Handling 2,4,6-Trimethyliodobenzene: A Focus on Personal Protective Equipment
This guide provides essential safety protocols and logistical information for the safe handling and disposal of 2,4,6-Trimethyliodobenzene (also known as 2-Iodomesitylene). As a Senior Application Scientist, my objective is to offer not just a set of rules, but a framework of understanding, enabling you to work safely and effectively. The procedures outlined here are designed to be self-validating, grounding every recommendation in established safety principles and authoritative data.
Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This compound, a yellow crystalline solid with a low melting point (28-32 °C), demands respect due to its known and potential hazards.[1][2][3]
Primary Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Incompletely Characterized Toxicity: It is crucial to note that the full toxicological properties of this substance have not been thoroughly investigated.[4] Therefore, it should be handled with the assumption that it may have other harmful effects.
Additionally, this compound is sensitive to light, which is a stability concern that influences storage but not direct PPE selection.[3][4]
Engineering Controls: The First Line of Defense
PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[5] This minimizes the risk of inhalation and contains any potential spills.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled.[6]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be tailored to the specific task and the associated risks of exposure.
Core PPE for All Operations
This is the minimum required PPE for any work involving this compound within a fume hood.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87 standards.[7] | Protects against splashes and dust, addressing the serious eye irritation hazard.[2][3] Standard safety glasses with side shields are insufficient. |
| Body Protection | Long-sleeved, knee-length laboratory coat. | Prevents incidental skin contact from minor splashes or spills.[7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a primary barrier against skin contact. Nitrile is a standard for its broad resistance to organic solvents.[7] Double-gloving is strongly recommended. |
| Attire | Long pants and closed-toe shoes. | Ensures no skin on the legs or feet is exposed, a fundamental lab safety rule.[7][8] |
PPE Selection Workflow
The following workflow diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 4028-63-1 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 4028-63-1 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
